molecular formula C18H20N6O4S B12381395 Lomedeucitinib CAS No. 2328068-29-5

Lomedeucitinib

Katalognummer: B12381395
CAS-Nummer: 2328068-29-5
Molekulargewicht: 419.5 g/mol
InChI-Schlüssel: VWIVBQZLVAGLMH-ASGODXDTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lomedeucitinib, also known under its code name BMS-986322, is an investigational small molecule drug characterized as a selective tyrosine kinase 2 (TYK2) inhibitor . It functions by targeting the JAK-STAT signaling pathway, specifically inhibiting TYK2, which is a recognized driver in systemic and autoimmune disorders through its role in IL-12 and IL-23-mediated activation . This mechanism of action makes this compound a compound of significant interest for in vitro and preclinical research into the treatment pathways of immune-mediated inflammatory diseases. The primary research applications for this compound are focused on psoriasis and psoriatic arthritis . As of the most recent updates, it has been evaluated in Phase 2 clinical trials for plaque psoriasis in several countries, including the United States, Japan, and Australia . Its status as an investigational drug highlights its value for scientific study to further understand its potential efficacy and safety profile. Researchers can utilize this compound to explore the effects of selective TYK2 inhibition on cytokine signaling and the inflammatory processes underlying autoimmune conditions. This product is strictly labeled For Research Use Only . It is not intended for direct diagnostic, therapeutic, or personal use, and all necessary safety data sheets and handling protocols should be consulted prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

2328068-29-5

Molekularformel

C18H20N6O4S

Molekulargewicht

419.5 g/mol

IUPAC-Name

4-[(3-methylsulfonyl-2-pyridinyl)amino]-6-[[(2R)-spiro[2.2]pentane-2-carbonyl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide

InChI

InChI=1S/C18H20N6O4S/c1-19-17(26)14-11(21-15-12(29(2,27)28)4-3-7-20-15)8-13(23-24-14)22-16(25)10-9-18(10)5-6-18/h3-4,7-8,10H,5-6,9H2,1-2H3,(H,19,26)(H2,20,21,22,23,25)/t10-/m0/s1/i1D3

InChI-Schlüssel

VWIVBQZLVAGLMH-ASGODXDTSA-N

Isomerische SMILES

[2H]C([2H])([2H])NC(=O)C1=NN=C(C=C1NC2=C(C=CC=N2)S(=O)(=O)C)NC(=O)[C@@H]3CC34CC4

Kanonische SMILES

CNC(=O)C1=NN=C(C=C1NC2=C(C=CC=N2)S(=O)(=O)C)NC(=O)C3CC34CC4

Herkunft des Produkts

United States

Foundational & Exploratory

The Mechanism of Action of Lomedeucitinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lomedeucitinib (BMS-986322) is an investigational, orally administered small molecule that acts as a selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1] This document provides a detailed overview of the mechanism of action of this compound, focusing on its molecular interactions, its role in the inhibition of key inflammatory signaling pathways, and its selectivity profile. Experimental methodologies relevant to its characterization are also detailed. Given that this compound is a deuterated analog of Deucravacitinib, much of the detailed mechanistic and selectivity data presented herein is based on studies of its parent compound, which is expected to share an identical mechanism of action.[2][3]

Introduction to this compound and its Therapeutic Target

This compound is being developed for the treatment of various immune-mediated diseases, including moderate-to-severe plaque psoriasis.[1][4] Its therapeutic efficacy stems from the selective inhibition of TYK2. TYK2 is a crucial intracellular enzyme that mediates the signaling of key pro-inflammatory cytokines such as Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I Interferons (IFNs).[5][6] These cytokines are central to the pathogenesis of psoriasis and other autoimmune disorders, driving the differentiation and activation of T-helper 1 (Th1) and Th17 cells, which in turn promote chronic inflammation and keratinocyte hyperproliferation.[5][7]

Molecular Mechanism of Action: Allosteric Inhibition of TYK2

This compound, like its parent compound Deucravacitinib, employs a novel allosteric inhibition mechanism.[2][8] Unlike traditional JAK inhibitors that compete with ATP at the highly conserved active site within the kinase domain (JH1), this compound binds to the regulatory pseudokinase domain (JH2) of TYK2.[2][9]

This unique binding mechanism confers a high degree of selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3).[2][9] By binding to the JH2 domain, this compound stabilizes an inhibitory interaction between the regulatory and catalytic domains of the enzyme, locking TYK2 in an inactive conformation.[10] This prevents the conformational changes necessary for its activation upon cytokine receptor binding, thereby blocking downstream signaling.[2]

cluster_0 TYK2 Protein JH2 JH2 (Regulatory Domain) JH1 JH1 (Catalytic Domain) JH2->JH1 Stabilizes inhibitory interaction Inactive_TYK2 Inactive TYK2 Conformation JH1->Inactive_TYK2 Results in This compound This compound This compound->JH2 Binds allosterically ATP ATP ATP->JH1 Binding blocked

Figure 1: Allosteric Inhibition Mechanism of this compound.

Inhibition of the TYK2/STAT Signaling Pathway

The primary consequence of this compound's binding to TYK2 is the disruption of the JAK-STAT signaling pathway. In psoriasis, cytokines like IL-23 and IL-12 bind to their respective receptors on immune cells, leading to the activation of receptor-associated TYK2 and its partner, JAK2.[5] Activated TYK2 then phosphorylates and activates Signal Transducers and Activators of Transcription (STATs).[6] These activated STATs translocate to the nucleus and induce the transcription of genes responsible for inflammation and cellular proliferation.[11]

This compound's inhibition of TYK2 activation effectively blocks this cascade at an early stage, preventing the phosphorylation and activation of STATs and thereby reducing the expression of psoriasis-associated genes and cytokines, such as IL-17 and IL-19.[7][12]

IL23 IL-23 / IL-12 / Type I IFN Receptor Cytokine Receptor IL23->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK2 JAK2 Receptor->JAK2 Activates STAT STAT TYK2->STAT Phosphorylates JAK2->STAT Phosphorylates This compound This compound This compound->TYK2 Inhibits pSTAT pSTAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Inflammatory Gene Transcription Nucleus->Gene Induces

Figure 2: Inhibition of the TYK2-STAT Signaling Pathway by this compound.

Selectivity Profile

The allosteric mechanism of action results in a high degree of selectivity for TYK2. As specific IC50 data for this compound is not publicly available, the data for its parent compound, Deucravacitinib, is presented below as a surrogate. These values were determined in in vitro whole blood assays.[13][14]

Target PathwayStimulantEndpointDeucravacitinib IC50 (nM)Tofacitinib IC50 (nM)Upadacitinib IC50 (nM)Baricitinib IC50 (nM)
TYK2 / JAK2IL-12IFN-γ production14 78016001100
JAK1 / JAK3IL-2STAT5 phosphorylation>4000191341
JAK2 / JAK2TPOSTAT3 phosphorylation>10000330110150
Data derived from studies on Deucravacitinib.[13][14][15]

As the data indicates, Deucravacitinib is significantly more potent against the TYK2-mediated pathway compared to pathways mediated by JAK1/3 and JAK2/2.[13] In cellular signaling assays, Deucravacitinib demonstrated over 100-fold greater selectivity for TYK2 versus JAK1/3 and over 2000-fold greater selectivity for TYK2 versus JAK2.[13]

Experimental Protocols

The characterization of TYK2 inhibitors like this compound involves a variety of in vitro and cellular assays. Below are representative protocols for key experiments.

Whole Blood STAT Phosphorylation Assay

This assay is used to assess the functional inhibition of specific JAK/STAT pathways in a physiologically relevant matrix.

start Start: Collect Human Whole Blood (Heparin/EDTA anticoagulant) aliquot Aliquot 100 µL blood into 96-well plate start->aliquot preincubate Pre-incubate with this compound (or vehicle control) 30-60 min at 37°C aliquot->preincubate stimulate Stimulate with Cytokine (e.g., IL-2 for JAK1/3, TPO for JAK2) 15 min at 37°C preincubate->stimulate lyse Lyse/Fix Cells (e.g., BD Phosflow™ Lyse/Fix Buffer) 10-15 min at 37°C stimulate->lyse perm Permeabilize Cells (e.g., BD Perm/Wash™ Buffer) 30 min at RT lyse->perm stain Stain with Fluorochrome-conjugated Antibodies (anti-CD4, anti-pSTAT5, etc.) 30-60 min at RT perm->stain analyze Analyze by Flow Cytometry stain->analyze end End: Determine IC50 for pSTAT inhibition analyze->end

Figure 3: Workflow for a Whole Blood STAT Phosphorylation Assay.

Methodology:

  • Blood Collection: Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., EDTA or heparin).[16]

  • Inhibitor Incubation: Blood samples are aliquoted into 96-well plates and pre-incubated with varying concentrations of this compound or a vehicle control for 30-60 minutes at 37°C.[16]

  • Cytokine Stimulation: Cells are stimulated with a specific cytokine to activate a particular JAK/STAT pathway (e.g., IL-2 for JAK1/STAT5, TPO for JAK2/STAT3) and incubated for 15 minutes at 37°C.[16]

  • Lysis and Fixation: Red blood cells are lysed and leukocytes are simultaneously fixed by adding a pre-warmed lyse/fix buffer. The samples are incubated for 10-15 minutes at 37°C.[17]

  • Permeabilization: Cells are washed and then permeabilized to allow antibodies to access intracellular targets.[17]

  • Staining: Cells are stained with fluorochrome-conjugated antibodies specific for cell surface markers (e.g., CD4 for T-cells) and intracellular phosphorylated STAT proteins (e.g., anti-pSTAT5).[18]

  • Analysis: Samples are analyzed by flow cytometry to quantify the level of STAT phosphorylation in specific cell populations. The results are used to determine the IC50 value of the inhibitor.[16]

IL-12-Induced IFN-γ Secretion Assay

This assay specifically measures the inhibition of the TYK2-dependent signaling pathway.

Methodology:

  • Cell Culture: Peripheral blood mononuclear cells (PBMCs) or whole blood are cultured in 96-well plates.[19]

  • Inhibitor Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.

  • Stimulation: The cells are then stimulated with IL-12 (and in some protocols, co-stimulated with IL-18) to induce IFN-γ production.[19]

  • Incubation: The plates are incubated for 24-48 hours to allow for cytokine secretion.[20]

  • Detection: The concentration of IFN-γ in the culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) or a similar immunoassay.[19][20]

  • Analysis: The data is used to calculate the IC50 value for the inhibition of IFN-γ production.

HTRF® Kinase Assay

Homogeneous Time-Resolved Fluorescence (HTRF) assays are a common method for determining the direct biochemical inhibition of a kinase.

Methodology:

  • Reaction Setup: In a microplate, the TYK2 enzyme is mixed with a biotinylated substrate peptide and varying concentrations of this compound.[21][22]

  • Initiation: The kinase reaction is initiated by the addition of ATP. The plate is incubated at room temperature to allow for substrate phosphorylation.[21]

  • Detection: A detection solution containing a Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665 is added. This stops the reaction and begins the detection process.[22]

  • Signal Measurement: If the substrate is phosphorylated, the antibody and streptavidin bind to it, bringing the Europium donor and XL665 acceptor into close proximity, generating a FRET signal. The plate is read on an HTRF-compatible reader.[23]

  • Analysis: The intensity of the FRET signal is inversely proportional to the activity of the inhibitor. IC50 values are calculated from the dose-response curve.

Conclusion

This compound is a highly selective, oral TYK2 inhibitor that functions through a novel allosteric mechanism. By binding to the regulatory JH2 domain of TYK2, it prevents the activation of the enzyme and subsequently blocks the signaling of key pathogenic cytokines, including IL-23, IL-12, and Type I IFNs. This targeted approach offers the potential for a favorable benefit-risk profile compared to less selective, pan-JAK inhibitors. The experimental protocols outlined provide a framework for the preclinical and clinical characterization of this compound and other selective TYK2 inhibitors.

References

The Discovery and Development of Lomedeucitinib: A Technical Overview of a Novel TYK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Lomedeucitinib (BMS-986322) is an investigational, orally administered, selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. Developed by Bristol Myers Squibb, this compound is a deuterated form of Deucravacitinib (B606291) (BMS-986165) and represents a novel approach to treating a spectrum of immune-mediated inflammatory diseases. By binding to the regulatory pseudokinase (JH2) domain of TYK2, this compound stabilizes an inactive conformation of the enzyme, thereby blocking downstream signaling of key pathogenic cytokines such as Interleukin-23 (IL-23), IL-12, and Type I Interferons (IFNs). This targeted mechanism offers the potential for significant efficacy while avoiding the broader immunosuppressive effects associated with pan-JAK inhibitors. Preclinical data for the parent compound demonstrated high selectivity and potent inhibition of TYK2-mediated pathways. This compound has advanced through Phase 1 studies and a Phase 2 trial in plaque psoriasis, where it successfully established proof-of-concept.[1] The development of this asset is now being advanced by a new, independent biopharmaceutical company established by Bristol Myers Squibb and Bain Capital.[1][2]

Introduction: The Rationale for Targeting TYK2

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a pivotal role in immunity, inflammation, and hematopoiesis. The JAK family comprises four intracellular non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. Dysregulation of the JAK-STAT pathway is a key driver in the pathophysiology of many autoimmune and inflammatory diseases.[3]

TYK2, in particular, is essential for mediating the signaling of IL-23, IL-12, and Type I IFNs, cytokines central to the pathogenesis of diseases like psoriasis, psoriatic arthritis, and lupus.[4] The IL-23/T-helper 17 (Th17) cell axis, which is dependent on TYK2 signaling, is a major pathogenic pathway in psoriasis.[5] Genetic studies have further validated TYK2 as a therapeutic target, showing that certain loss-of-function variants in the TYK2 gene are protective against several autoimmune conditions.

Traditional JAK inhibitors target the highly conserved ATP-binding site within the active kinase (JH1) domain, often leading to the inhibition of multiple JAK family members (pan-JAK inhibition). This lack of selectivity can result in a broader range of side effects. This compound was developed as a highly selective, allosteric inhibitor that binds to the unique regulatory pseudokinase (JH2) domain of TYK2. This distinct mechanism of action allows for potent and selective inhibition of TYK2 without significantly affecting JAK1, JAK2, or JAK3, offering a potentially improved safety profile.[3][6]

Mechanism of Action: Allosteric Inhibition of the TYK2 Pseudokinase Domain

This compound exerts its therapeutic effect through a novel allosteric inhibition mechanism. Unlike ATP-competitive inhibitors that bind to the active JH1 domain, this compound binds to the regulatory JH2 pseudokinase domain.[5][6] This binding event stabilizes an inhibitory interaction between the JH2 and JH1 domains, locking the enzyme in an inactive conformation and preventing its activation.[5]

This allosteric inhibition effectively blocks the downstream signaling cascade initiated by cytokines that rely on TYK2. Specifically, it inhibits the phosphorylation and activation of STAT proteins, which prevents their translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[7][8]

TYK2_Signaling_Pathway cluster_receptor Cell Membrane receptor Cytokine Receptor (e.g., IL-23R, IFNAR) TYK2 TYK2 receptor->TYK2 Activation JAK_partner JAK Partner (e.g., JAK2) receptor->JAK_partner Activation cytokine Cytokine (IL-23, IL-12, Type I IFN) cytokine->receptor Binding STAT STAT TYK2->STAT Phosphorylation JAK_partner->STAT Phosphorylation This compound This compound This compound->TYK2 Allosteric Inhibition pSTAT pSTAT (Dimerization) STAT->pSTAT nucleus Nucleus pSTAT->nucleus Translocation gene Gene Transcription (Inflammatory Response) nucleus->gene

Figure 1: this compound Signaling Pathway Inhibition.

Preclinical Development

This compound (BMS-986322) is a deuterated analog of Deucravacitinib (BMS-986165). Deuteration is a strategy used to modify a molecule's metabolic profile, often to improve its pharmacokinetic properties, without altering its fundamental mechanism of action. The preclinical data for Deucravacitinib is therefore highly indicative of this compound's intrinsic potency and selectivity.

In Vitro Potency and Selectivity

Deucravacitinib was shown to be a highly potent and selective inhibitor of TYK2. It binds to the TYK2 pseudokinase domain with high affinity and demonstrates substantial selectivity over other JAK family members and a broad panel of other kinases.[7][9] This selectivity is a key differentiating feature from first-generation pan-JAK inhibitors.

Table 1: In Vitro Potency and Selectivity of Deucravacitinib (Parent Compound)

Assay Type Target/Pathway IC50 / Ki Selectivity vs. TYK2 Reference
Binding Assay TYK2 (JH2 Domain) Ki = 0.02 nM - [8][9]
Binding Assay JAK1 (JH2 Domain) IC50 = 1.0 nM ~50-fold [10]
Cellular Assay (STAT Phos.) IL-12 (TYK2/JAK2) IC50 = 5 nM - [10]
Cellular Assay (STAT Phos.) IFN-α (TYK2/JAK1) IC50 = 1-6 nM - [10]
Cellular Assay (STAT Phos.) IL-2 (JAK1/JAK3) >1000-fold vs. TYK2 >1000-fold [11]

| Cellular Assay (STAT Phos.) | GM-CSF (JAK2/JAK2) | >1000-fold vs. TYK2 | >1000-fold |[11] |

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant.

Preclinical Efficacy in Disease Models

Deucravacitinib demonstrated significant efficacy in multiple murine models of autoimmune disease, including models for psoriasis and colitis. In an IL-23-induced acanthosis mouse model, which mimics key aspects of psoriasis, orally administered Deucravacitinib dose-dependently reduced skin inflammation.[7] It was also highly effective in the anti-CD40 antibody-induced colitis model in SCID mice, providing protection against weight loss and histological signs of colitis.[8]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Illustrative Protocol):

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against TYK2 and other kinases.

  • Method: Recombinant human kinase domains (e.g., TYK2 JH2) are incubated with a fluorescently labeled probe or tracer. The test compound is added in serial dilutions. The displacement of the probe, which correlates with the binding of the test compound, is measured by a change in fluorescence polarization. Data is fitted to a dose-response curve to calculate the IC50 value.

IL-23-Induced Psoriasis Mouse Model (General Protocol):

  • Objective: To evaluate the in vivo efficacy of the test compound in reducing psoriasis-like skin inflammation.

  • Method: Mice (e.g., C57BL/6 strain) receive daily intradermal injections of recombinant murine IL-23 into the ear to induce inflammation, characterized by ear swelling (acanthosis) and cellular infiltration. The test compound is administered orally once or twice daily.

  • Endpoints: Primary endpoints include the measurement of ear thickness and ear weight. Secondary endpoints can include histological analysis of skin biopsies and measurement of pro-inflammatory cytokine levels (e.g., IL-17A, IL-22) in ear homogenates.

Clinical Development

This compound has been evaluated in Phase 1 studies in healthy volunteers and a Phase 2 study in patients with moderate-to-severe plaque psoriasis.

Pharmacokinetics

Pharmacokinetic data from studies with the parent compound, Deucravacitinib, show that it is rapidly absorbed after oral administration, with a median time to maximal plasma concentration (Tmax) of 1.5–2.3 hours.[12] Following multiple once-daily doses, a modest accumulation of approximately 1.3- to 1.4-fold was observed.[12] A dedicated Phase 1 trial (NCT06088264) has been completed to evaluate the pharmacokinetics, metabolism, and excretion of [14C]-labeled this compound in healthy male participants, though detailed results are not yet published.[1]

Table 2: Pharmacokinetic Parameters of Deucravacitinib in Healthy Chinese Subjects

Parameter Value (6 mg QD) Value (12 mg QD) Reference
Median Tmax (hours) 1.5 - 2.3 1.5 - 2.3 [12]

| Accumulation Ratio (AUC) | ~1.3-fold | ~1.4-fold |[12] |

Tmax: Time to maximum plasma concentration; AUC: Area under the curve; QD: Once daily.

Phase 2 Clinical Trial (NCT05730725)

A multi-center, randomized, double-blind, placebo-controlled Phase 2 study was conducted to evaluate the efficacy and safety of this compound in participants with moderate-to-severe plaque psoriasis. The trial has been completed and successfully established proof-of-concept for the molecule.[1][13]

Table 3: Core Design of the Phase 2 Plaque Psoriasis Study (NCT05730725)

Feature Description
Official Title A Multi-Center, Randomized, Double-Blind, Placebo-Controlled, Parallel Group Phase 2 Study to Evaluate the Clinical Efficacy and Safety of BMS-986322 in Participants With Moderate-to-Severe Psoriasis.[14]
Phase 2
Status Completed[13]
Participants 109 adults (18-70 years) with moderate-to-severe plaque psoriasis.[15]
Interventions Multiple dose cohorts of this compound vs. Placebo.[14]
Primary Outcome Percentage of participants achieving at least a 75% reduction from baseline in Psoriasis Area and Severity Index (PASI 75) score.[14]

| Secondary Outcomes | Percentage of participants achieving PASI 90; change from baseline in PASI score.[14] |

Key Inclusion/Exclusion Criteria:

  • Inclusion: Adults aged 18-70 with a diagnosis of plaque psoriasis for ≥6 months, Psoriasis Area and Severity Index (PASI) score ≥12, static Physician Global Assessment (sPGA) score ≥3, and body surface area (BSA) involvement ≥10%.[14]

  • Exclusion: Diagnosis of non-plaque forms of psoriasis (e.g., guttate, pustular, erythrodermic) or other immune-mediated conditions requiring systemic immunosuppressants.[14]

While specific quantitative results from this trial are not yet publicly available, long-term extension studies of the parent compound Deucravacitinib have shown durable efficacy, with Psoriasis Area and Severity Index (PASI) 75 and 90 response rates of 71.7% and 47.5%, respectively, after four years of treatment.[16][17]

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase (Randomized, Double-Blind) cluster_followup Follow-up & Analysis Screening Screening (N=...) - Diagnosis of Plaque Psoriasis - PASI ≥ 12, sPGA ≥ 3, BSA ≥ 10% Enrollment Enrollment (N=109) Screening->Enrollment Meets Inclusion/ Exclusion Criteria Randomization Randomization Enrollment->Randomization Dose1 This compound Dose 1 Randomization->Dose1 Dose2 This compound Dose 2 Randomization->Dose2 Dose3 This compound Dose 3 Randomization->Dose3 Placebo Placebo Randomization->Placebo FollowUp Follow-up Period Dose1->FollowUp Dose2->FollowUp Dose3->FollowUp Placebo->FollowUp Analysis Primary Analysis (e.g., PASI 75 at Week 12) FollowUp->Analysis

Figure 2: Generalized Workflow for the Phase 2 Psoriasis Trial (NCT05730725).

Corporate Development and Future Directions

In July 2025, Bristol Myers Squibb (BMS) announced a strategic transaction with Bain Capital to form a new, independent biopharmaceutical company focused on immunology.[2][15] As part of this agreement, BMS in-licensed five immunology assets to the new company, including this compound.[15] This new entity, backed by a $300 million financing commitment led by Bain Capital, will now spearhead the continued development of this compound.[2][15]

The successful proof-of-concept established in the Phase 2 psoriasis trial positions this compound for potential advancement into Phase 3 development.[1] Given the shared pathogenic pathways, its selective TYK2 inhibition mechanism holds promise for a range of other immune-mediated diseases, including psoriatic arthritis, systemic lupus erythematosus, and inflammatory bowel disease.

Conclusion

This compound is a next-generation, selective TYK2 inhibitor that has emerged from a rational drug design strategy focused on optimizing selectivity and safety within the JAK family. Its unique allosteric mechanism of action, targeting the TYK2 pseudokinase domain, effectively blocks key inflammatory pathways implicated in numerous autoimmune diseases. Supported by strong preclinical data from its parent compound and having established clinical proof-of-concept in plaque psoriasis, this compound represents a promising oral therapeutic candidate. Its continued development by a new, dedicated company underscores the significant potential of this targeted approach to address unmet medical needs for patients with immune-mediated conditions.

References

Lomedeucitinib: A Technical Overview of a Novel TYK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lomedeucitinib (BMS-986322) is a selective, orally bioavailable, small molecule inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. As a deuterated analog of deucravacitinib, this compound is under investigation for the treatment of moderate-to-severe plaque psoriasis and other immune-mediated inflammatory diseases.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental data pertaining to this compound and its role in modulating the IL-23/IL-12/IFN signaling pathways central to the pathophysiology of psoriasis.

Chemical Structure and Properties

This compound is a synthetically derived small molecule with a complex heterocyclic structure. The inclusion of deuterium (B1214612) at the N-methyl group is a key structural feature intended to favorably alter its metabolic profile.

Chemical Structure (2D):

this compound Chemical Structure

Image source: PubChem CID 138620496

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name 4-{[3-(methylsulfonyl)pyridin-2-yl]amino}-6-[((2R)-spiro[2.2]pentane-2-carbonyl)amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide[4]
Synonyms BMS-986322[1]
CAS Number 2328068-29-5[1]
Molecular Formula C₁₈H₁₇D₃N₆O₄S[1][5]
Molecular Weight 419.47 g/mol [1][5]
Solubility Soluble in DMSO[6]

Mechanism of Action and Signaling Pathway

This compound functions as a selective inhibitor of TYK2, a key intracellular signaling molecule for various pro-inflammatory cytokines implicated in the pathogenesis of psoriasis, including Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I Interferons (IFNs).[2] Unlike pan-JAK inhibitors, this compound's selectivity for TYK2 is anticipated to provide a more targeted therapeutic effect with a potentially improved safety profile.

The binding of cytokines such as IL-23 and IL-12 to their respective receptors on immune cells leads to the activation of TYK2 and its partner JAKs. This initiates a downstream signaling cascade, primarily through the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus and induce the transcription of genes involved in inflammation and cellular differentiation, including those for IL-17. By inhibiting TYK2, this compound effectively blocks this signaling cascade, leading to a reduction in the production of pro-inflammatory cytokines and a dampening of the inflammatory response.

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-23 IL-23 IL-23R IL-23R IL-23->IL-23R binds IL-12 IL-12 IL-12R IL-12R IL-12->IL-12R binds TYK2 TYK2 IL-23R->TYK2 activates JAK2 JAK2 IL-23R->JAK2 activates IL-12R->TYK2 activates IL-12R->JAK2 activates STAT3 STAT3 TYK2->STAT3 phosphorylates STAT4 STAT4 TYK2->STAT4 phosphorylates JAK2->STAT3 phosphorylates JAK2->STAT4 phosphorylates Gene Transcription Gene Transcription STAT3->Gene Transcription STAT4->Gene Transcription This compound This compound This compound->TYK2 inhibits Pro-inflammatory Cytokines (e.g., IL-17) Pro-inflammatory Cytokines (e.g., IL-17) Gene Transcription->Pro-inflammatory Cytokines (e.g., IL-17)

This compound inhibits the TYK2-mediated signaling pathway.

Experimental Data

While specific quantitative data for this compound is limited in the public domain, data from its non-deuterated counterpart, deucravacitinib, and other TYK2 inhibitors provide insights into its expected activity.

Table 2: In Vitro Activity of Deucravacitinib (a close analog of this compound)

Assay TypeTargetIC₅₀Reference
Biochemical AssayTYK2Data not publicly available for this compound
Cellular Assay (IL-23 stimulated)pSTAT3Data not publicly available for this compound
Cellular Assay (IFNα stimulated)pSTAT1Data not publicly available for this compound

Pharmacokinetics:

Preclinical and early-phase clinical studies are ongoing to fully characterize the pharmacokinetic profile of this compound. As a deuterated compound, it is designed to have an altered metabolic fate compared to deucravacitinib, potentially leading to improved pharmacokinetic properties such as a longer half-life or reduced metabolic clearance.

Table 3: Summary of Expected Pharmacokinetic Properties

ParameterDescriptionExpected Outcome for this compound
Absorption Rapidly absorbed after oral administration.Similar to deucravacitinib.
Distribution Distributes to target tissues.To be determined in ongoing studies.
Metabolism Primarily hepatic metabolism. Deuteration may alter metabolic pathways and rate.Potentially reduced rate of metabolism compared to deucravacitinib.
Excretion To be determined in ongoing studies.To be determined in ongoing studies.

Experimental Protocols

Detailed experimental protocols for this compound are not yet widely published. However, standard methodologies for evaluating TYK2 inhibitors in the context of psoriasis are well-established.

A. TYK2 Inhibition Biochemical Assay (General Protocol)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of TYK2.

Biochemical_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A Prepare assay buffer E Add TYK2, this compound/vehicle to plate A->E B Dilute recombinant TYK2 enzyme B->E C Prepare substrate (e.g., peptide) and ATP F Initiate reaction with ATP/substrate mix C->F D Prepare serial dilutions of this compound D->E E->F G Incubate at room temperature F->G H Stop reaction G->H I Add detection reagent (e.g., ADP-Glo™) H->I J Measure signal (e.g., luminescence) I->J K Calculate percent inhibition J->K L Determine IC50 value K->L

Workflow for a typical TYK2 biochemical inhibition assay.

B. Cellular Assay: Inhibition of IL-23-Induced STAT3 Phosphorylation

This assay assesses the ability of this compound to block downstream signaling in a cellular context.

Cellular_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_lysis_detection Lysis & Detection cluster_analysis Analysis A Culture human immune cells (e.g., PBMCs) B Seed cells into a 96-well plate A->B C Pre-incubate cells with this compound/vehicle B->C D Stimulate with recombinant human IL-23 C->D E Lyse cells to release proteins D->E F Detect phosphorylated STAT3 (e.g., ELISA, Western Blot) E->F G Quantify pSTAT3 levels F->G H Determine dose-dependent inhibition G->H

Workflow for a cellular assay to measure inhibition of STAT3 phosphorylation.

Conclusion

This compound is a promising, next-generation selective TYK2 inhibitor with the potential to offer a targeted oral therapy for psoriasis and other immune-mediated diseases. Its deuterated structure is designed to confer favorable pharmacokinetic properties. Further preclinical and clinical data will be crucial to fully elucidate its therapeutic profile and establish its efficacy and safety in patient populations. The continued investigation of this compound and other selective TYK2 inhibitors represents a significant advancement in the development of more precise and potentially safer immunomodulatory therapies.

References

A Technical Guide to Lomedeucitinib (BMS-986322): A Novel TYK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lomedeucitinib (BMS-986322) is an investigational small molecule drug that acts as a selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1] By targeting TYK2, this compound modulates the signaling of key cytokines implicated in the pathogenesis of various immune-mediated inflammatory diseases, most notably psoriasis.[2] This technical guide provides a comprehensive overview of this compound, including its chemical identity, mechanism of action, relevant signaling pathways, and available clinical data, to support ongoing research and development efforts in the field.

Chemical Identity

IUPAC Name: 4-{[3-(methylsulfonyl)pyridin-2-yl]amino}-6-[((2R)-spiro[2.2]pentane-2-carbonyl)amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide[1][3]

IdentifierValue
Compound Name This compound
Synonyms BMS-986322
CAS Number 2328068-29-5
Molecular Formula C₁₈H₁₇D₃N₆O₄S
Molecular Weight 419.47 g/mol

Mechanism of Action

This compound is a potent and selective inhibitor of TYK2, a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of several pro-inflammatory cytokines.[2] Specifically, TYK2 is associated with the receptors for interleukin-12 (B1171171) (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs).[4][5] Upon cytokine binding to their respective receptors, TYK2 is activated, leading to the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins. These activated STATs then translocate to the nucleus and regulate the transcription of genes involved in inflammation and immune responses.

By inhibiting TYK2, this compound effectively blocks this signaling cascade, thereby reducing the pathological effects of cytokines like IL-12 and IL-23, which are known to be central drivers in the pathogenesis of psoriasis.[6][7] This targeted inhibition of the IL-23/Th17 axis is a key mechanism underlying the therapeutic potential of this compound.

Signaling Pathway

The TYK2 signaling pathway is integral to the inflammatory processes in psoriasis. The diagram below illustrates the key components of this pathway and the point of intervention for Lomede-ucitinib.

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus IL-12 IL-12 IL12R IL-12R IL-12->IL12R IL-23 IL-23 IL23R IL-23R IL-23->IL23R TYK2 TYK2 JAK2 JAK2 STAT STAT TYK2->STAT P JAK2->STAT P pSTAT pSTAT STAT->pSTAT Gene_Transcription Pro-inflammatory Gene Transcription pSTAT->Gene_Transcription This compound This compound (BMS-986322) This compound->TYK2 Inhibition

Caption: TYK2 Signaling Pathway in Psoriasis and this compound's Point of Intervention.

Experimental Protocols

Biochemical TYK2 Inhibition Assay (Representative Protocol)

This protocol describes a common method for assessing the inhibitory activity of compounds like this compound against the TYK2 enzyme.

Objective: To determine the in vitro potency of this compound in inhibiting TYK2 kinase activity.

Materials:

  • Recombinant human TYK2 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Substrate peptide (e.g., a poly-Glu-Tyr peptide)

  • This compound (BMS-986322)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

  • Add a fixed amount of TYK2 enzyme to each well of a 384-well plate.

  • Add the diluted this compound or vehicle control to the wells.

  • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Assay for TYK2 Signaling Inhibition (Representative Protocol)

This protocol outlines a method to evaluate the ability of this compound to inhibit TYK2-mediated signaling in a cellular context.

Objective: To measure the inhibition of cytokine-induced STAT phosphorylation by this compound in a relevant cell line.

Materials:

  • Human cell line expressing the target cytokine receptors (e.g., NK-92 cells for IL-12 signaling)

  • Cell culture medium

  • Recombinant human cytokine (e.g., IL-12)

  • This compound (BMS-986322)

  • Fixation and permeabilization buffers

  • Fluorescently labeled anti-phospho-STAT antibody (e.g., anti-pSTAT4)

  • Flow cytometer

Procedure:

  • Culture the cells to the desired density.

  • Pre-incubate the cells with serial dilutions of this compound or vehicle control for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with the cytokine (e.g., IL-12) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.

  • Fix and permeabilize the cells.

  • Stain the cells with the fluorescently labeled anti-phospho-STAT antibody.

  • Analyze the cells by flow cytometry to quantify the levels of phosphorylated STAT.

  • Determine the IC₅₀ value of this compound for the inhibition of STAT phosphorylation.

Clinical Development and Efficacy

This compound is currently in clinical development for the treatment of moderate-to-severe plaque psoriasis. A key Phase 2 clinical trial (NCT05730725) has been conducted to evaluate its efficacy and safety.[8][9] While specific results for this compound from this trial are pending public release, data from studies of other selective TYK2 inhibitors provide an indication of the potential efficacy.

For instance, the related TYK2 inhibitor deucravacitinib (B606291) has demonstrated significant clinical benefit in patients with moderate-to-severe psoriasis. In a Phase 2 trial, deucravacitinib treatment led to substantial improvements in the Psoriasis Area and Severity Index (PASI) scores.

Illustrative Clinical Trial Workflow:

Clinical_Trial_Workflow cluster_arms Treatment Arms Screening Screening Randomization Randomization Screening->Randomization Lomedeucitinib_Dose1 This compound Dose 1 Randomization->Lomedeucitinib_Dose1 Lomedeucitinib_Dose2 This compound Dose 2 Randomization->Lomedeucitinib_Dose2 Placebo Placebo Randomization->Placebo Treatment_Period Treatment Period (e.g., 12 weeks) Follow_Up Follow_Up Treatment_Period->Follow_Up Data_Analysis Data_Analysis Follow_Up->Data_Analysis

Caption: A Generalized Workflow for a Phase 2 Clinical Trial of this compound in Psoriasis.

Pharmacokinetics

Specific pharmacokinetic data for this compound from dedicated human studies are not yet fully published. However, a Phase 1 clinical trial (NCT06088264) has been completed to evaluate the pharmacokinetics, metabolism, and excretion of [14C]-labeled BMS-986322 in healthy adult male participants.[9] Generally, small molecule tyrosine kinase inhibitors are orally bioavailable and undergo metabolism primarily through the cytochrome P450 system. Further details on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound will be critical for dose selection and understanding potential drug-drug interactions.

Conclusion

This compound (BMS-986322) is a promising, selective TYK2 inhibitor with a well-defined mechanism of action that targets a key signaling pathway in the pathophysiology of psoriasis and other immune-mediated diseases. Its oral route of administration offers a potential advantage for patient convenience. As more data from ongoing clinical trials become available, a clearer picture of its efficacy, safety, and overall therapeutic potential will emerge, paving the way for a new treatment option for patients with debilitating inflammatory conditions.

References

In Vitro Characterization of Lomedeucitinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lomedeucitinib (BMS-986322) is an investigational, orally bioavailable small molecule that acts as a selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2][3] TYK2 plays a crucial role in the signaling pathways of key pro-inflammatory cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[1][4] By selectively targeting TYK2, this compound represents a promising therapeutic strategy for a range of immune-mediated inflammatory diseases, with clinical development focused on conditions such as plaque psoriasis.[2] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its mechanism of action, biochemical and cellular activity, and the experimental protocols used for its evaluation.

Mechanism of Action: Selective TYK2 Inhibition

This compound exerts its therapeutic effect by inhibiting the catalytic activity of TYK2. TYK2 is a critical intracellular signaling molecule that associates with the cytoplasmic domains of various cytokine receptors. Upon cytokine binding, TYK2 and another JAK family member (often JAK2) are brought into close proximity, leading to their trans-activation through phosphorylation. Activated TYK2 then phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs dimerize, translocate to the nucleus, and modulate the transcription of target genes involved in inflammatory and immune responses.[1]

This compound's selective inhibition of TYK2 disrupts this signaling cascade, thereby blocking the downstream effects of cytokines such as IL-12 and IL-23. This targeted approach is designed to offer a more favorable safety profile compared to less selective pan-JAK inhibitors.

Quantitative In Vitro Data

Precise biochemical IC50 values for this compound against the JAK family kinases are not extensively available in the public domain. However, based on its classification as a selective TYK2 inhibitor, a high degree of potency against TYK2 with significantly lower activity against JAK1, JAK2, and JAK3 is expected.

TargetAssay TypeIC50 (nM)Reference
TYK2 Biochemical Not Publicly Available
JAK1BiochemicalNot Publicly Available
JAK2BiochemicalNot Publicly Available
JAK3BiochemicalNot Publicly Available
IFNα-induced Gene Expression (downstream of IL-12/TYK2) Cellular 47 [5]

Note: The cellular IC50 value reflects the compound's activity in a more complex biological system and is influenced by factors such as cell permeability and off-target effects.

Signaling Pathway

The following diagram illustrates the IL-12/IL-23 signaling pathway and the point of inhibition by this compound.

IL-12/IL-23 Signaling Pathway Inhibition by this compound.

Experimental Protocols

Biochemical Kinase Assays

Objective: To determine the direct inhibitory activity of this compound on the enzymatic function of TYK2 and other JAK family kinases.

General Methodology (e.g., ADP-Glo™ Kinase Assay):

  • Reagents: Recombinant human TYK2, JAK1, JAK2, and JAK3 enzymes, a suitable substrate (e.g., a synthetic peptide), ATP, and the ADP-Glo™ detection reagents.

  • Procedure: a. A kinase reaction buffer containing the specific JAK enzyme, the substrate, and a range of this compound concentrations is prepared in a multi-well plate. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a defined period at a controlled temperature. d. The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. e. The Kinase Detection Reagent is then added to convert the ADP generated by the kinase reaction into ATP. f. The newly synthesized ATP is quantified using a luciferase/luciferin reaction, and the resulting luminescence is measured with a luminometer.

  • Data Analysis: The luminescence signal, which is proportional to the amount of ADP produced and thus the kinase activity, is plotted against the inhibitor concentration to determine the IC50 value.[1]

Experimental Workflow for Biochemical Kinase Assay

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - JAK Enzyme - Substrate - this compound Dilutions start->reagents plate Dispense Reagents into Multi-well Plate reagents->plate initiate Initiate Reaction with ATP plate->initiate incubate Incubate at Controlled Temperature initiate->incubate stop Terminate Reaction & Deplete ATP (ADP-Glo™ Reagent) incubate->stop detect Convert ADP to ATP & Measure Luminescence stop->detect analyze Data Analysis (IC50 Determination) detect->analyze end End analyze->end

Workflow for a typical biochemical kinase assay.
Cellular Assays

1. STAT Phosphorylation Assay

Objective: To assess the ability of this compound to inhibit cytokine-induced phosphorylation of STAT proteins in a cellular context.

General Methodology (Western Blotting):

  • Cell Culture: A relevant cell line (e.g., peripheral blood mononuclear cells - PBMCs) is cultured.

  • Treatment: Cells are pre-incubated with various concentrations of this compound.

  • Stimulation: The cells are then stimulated with a cytokine known to signal through TYK2, such as IL-12 or IL-23, to induce STAT phosphorylation.

  • Cell Lysis: Following stimulation, the cells are lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane.

  • Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated STAT (pSTAT) and total STAT.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection, and the signal is visualized using a chemiluminescent substrate.

  • Data Analysis: The intensity of the pSTAT bands is normalized to the total STAT bands to determine the extent of inhibition by this compound.

2. Cytokine-Induced Reporter Gene Assay

Objective: To measure the functional consequence of TYK2 inhibition on the transcription of downstream target genes.

General Methodology (Luciferase Reporter Assay):

  • Cell Line: A reporter cell line is engineered to express a luciferase gene under the control of a promoter containing STAT-binding elements.

  • Treatment and Stimulation: The reporter cells are treated with this compound and then stimulated with a relevant cytokine (e.g., IL-12).

  • Cell Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase substrate is added.

  • Measurement: The resulting luminescence, which is proportional to the transcriptional activity of STAT, is measured using a luminometer.

  • Data Analysis: The inhibitory effect of this compound on cytokine-induced reporter gene expression is quantified.[6]

Cellular_Assay_Workflow start Start culture Culture Relevant Cell Line start->culture treat Pre-incubate with This compound culture->treat stimulate Stimulate with Cytokine (e.g., IL-12, IL-23) treat->stimulate lyse Cell Lysis and Protein Extraction stimulate->lyse quantify Protein Quantification lyse->quantify western Western Blot for pSTAT and Total STAT quantify->western analyze Densitometry and Data Analysis western->analyze end End analyze->end

References

Early-Phase Clinical Trial Results for Lomedeucitinib: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lomedeucitinib (BMS-986322) is an investigational, orally administered small molecule that acts as a selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family of enzymes. TYK2 is a key mediator in the signaling pathways of several cytokines implicated in the pathogenesis of various immune-mediated diseases, including psoriasis. By selectively targeting TYK2, this compound aims to modulate the inflammatory cascade while potentially offering a more favorable safety profile compared to less selective JAK inhibitors. This technical guide provides a comprehensive overview of the available information on the early-phase clinical trials of this compound, with a focus on its mechanism of action, and available trial protocols.

Mechanism of Action: TYK2 Inhibition in Psoriasis

This compound exerts its therapeutic effect by inhibiting the TYK2 enzyme, which plays a crucial role in the signaling of pro-inflammatory cytokines such as Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I Interferons. In psoriasis, the IL-23/Th17 axis is a central pathogenic pathway. The binding of IL-23 to its receptor on T-cells activates TYK2 and JAK2, leading to the phosphorylation and activation of STAT3 (Signal Transducer and Activator of Transcription 3). Activated STAT3 then translocates to the nucleus, promoting the differentiation of Th17 cells and the production of pro-inflammatory cytokines like IL-17 and IL-22. These cytokines drive the characteristic inflammation, keratinocyte hyperproliferation, and plaque formation seen in psoriasis. By inhibiting TYK2, this compound disrupts this signaling cascade, thereby reducing the production of downstream inflammatory mediators.

Below is a diagram illustrating the TYK2 signaling pathway in the context of psoriasis.

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_jak_stat JAK-STAT Pathway cluster_nucleus Nucleus IL-23 IL-23 IL-23R IL-23 Receptor IL-23->IL-23R Binds TYK2 TYK2 IL-23R->TYK2 Activates JAK2 JAK2 IL-23R->JAK2 Activates STAT3 STAT3 TYK2->STAT3 Phosphorylates JAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Dimerizes Gene Transcription Gene Transcription pSTAT3->Gene Transcription Translocates to Nucleus This compound This compound This compound->TYK2 Inhibits Pro-inflammatory Cytokines IL-17, IL-22 Gene Transcription->Pro-inflammatory Cytokines Induces

Caption: this compound inhibits the TYK2-mediated signaling cascade.

Early-Phase Clinical Trial Results

Despite the completion of several early-phase clinical trials for this compound, detailed quantitative results from these studies are not publicly available at this time. Bristol Myers Squibb, the developer of this compound, has reportedly deprioritized the development of this compound. Consequently, the comprehensive data on pharmacokinetics, pharmacodynamics, efficacy, and safety required for a detailed quantitative analysis has not been published in peer-reviewed literature or presented at scientific conferences.

The following sections summarize the available information on the key early-phase trials based on clinical trial registry data.

Data Presentation

As of the current date, no specific quantitative data from Phase 1 or Phase 2 clinical trials of this compound has been publicly released. Therefore, the creation of summary tables for pharmacokinetic parameters, efficacy endpoints, and adverse events is not possible. It is known that a Phase 2 study in plaque psoriasis successfully established proof-of-concept, however the specific data remains undisclosed.

Experimental Protocols

Below are the summarized experimental protocols for the key early-phase clinical trials of this compound, based on information from publicly accessible clinical trial registries.

Phase 2 Study in Moderate-to-Severe Psoriasis (NCT05730725)
  • Study Title: A Multi-Center, Randomized, Double-Blind, Placebo-Controlled, Parallel Group Phase 2 Study to Evaluate the Clinical Efficacy and Safety of BMS-986322 in Participants With Moderate-to-Severe Psoriasis.

  • Primary Objective: To evaluate the clinical efficacy and safety of this compound in participants with moderate-to-severe psoriasis.[1]

  • Study Design: This was a randomized, double-blind, placebo-controlled, parallel assignment study.[1]

  • Inclusion Criteria:

    • Adults aged 18 to 70 years.[1]

    • Diagnosis of plaque psoriasis for at least 6 months.[1]

    • Psoriasis Area and Severity Index (PASI) score ≥ 12.[1]

    • static Physician's Global Assessment (sPGA) score ≥ 3.[1]

    • Body surface area (BSA) involvement ≥ 10%.[1]

  • Exclusion Criteria:

    • History of or current diagnosis of erythrodermic, pustular, or guttate psoriasis.[1]

    • Active, ongoing inflammatory diseases other than psoriasis that might confound the evaluation of the benefit of the investigational drug.[1]

  • Intervention: Participants were randomized to receive either one of several doses of this compound or a placebo, administered orally.[2]

  • Primary Outcome Measures: The primary outcome was the proportion of participants achieving at least a 75% reduction in PASI score (PASI 75) from baseline at Week 12.[1]

  • Secondary Outcome Measures:

    • Proportion of participants achieving an sPGA score of 0 (clear) or 1 (almost clear).[1]

    • Proportion of participants achieving at least a 90% reduction in PASI score (PASI 90).[1]

    • Change from baseline in the severity of psoriasis as measured by PASI score.[1]

    • Incidence of adverse events and serious adverse events.[1]

The workflow for this Phase 2 trial is illustrated in the diagram below.

Phase2_Workflow Start Patient Screening Inclusion Inclusion/Exclusion Criteria Met? Start->Inclusion Randomization Randomization Inclusion->Randomization Yes End End of Study Inclusion->End No Dose1 This compound (Dose 1) Randomization->Dose1 Dose2 This compound (Dose 2) Randomization->Dose2 Placebo Placebo Randomization->Placebo Treatment 12-Week Treatment Period Dose1->Treatment Dose2->Treatment Placebo->Treatment FollowUp Follow-up Assessments Treatment->FollowUp FollowUp->End

Caption: Workflow of the Phase 2 clinical trial for this compound in psoriasis.
Phase 1 Studies in Healthy Participants

Two notable Phase 1 studies were conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers.

  • NCT05579574: A study to investigate the interaction between this compound and an oral contraceptive in healthy female participants.[3]

  • NCT05615012: A study to assess the effect of this compound on the pharmacokinetics of rosuvastatin (B1679574) and metformin (B114582) in healthy participants.[3]

The primary objectives of these studies were to assess safety and tolerability, as well as to characterize the pharmacokinetic profile of this compound alone and in combination with other drugs. As with the Phase 2 study, detailed results from these Phase 1 trials are not publicly available.

Conclusion

This compound is a selective TYK2 inhibitor that showed initial promise in early-phase clinical development for the treatment of moderate-to-severe psoriasis, with a Phase 2 trial reportedly establishing proof-of-concept. Its mechanism of action, centered on the inhibition of the IL-23/Th17 pathway, represents a targeted approach to modulating the underlying inflammatory processes in psoriasis. However, the public availability of detailed quantitative data from these early-phase trials is limited due to the deprioritization of the drug's development. While the experimental protocols provide a framework for understanding how the drug was evaluated, the absence of concrete data on efficacy, safety, and pharmacokinetics precludes a definitive assessment of its clinical potential. Further dissemination of the trial results would be necessary for a complete understanding of the clinical profile of this compound.

References

Lomedeucitinib's Role in the IL-23 Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lomedeucitinib (also known as BMS-986322 and PF-06826647) is an investigational, orally administered small molecule that acts as a selective inhibitor of Tyrosine Kinase 2 (TYK2).[1] TYK2 is a crucial intracellular enzyme that mediates the signaling of key pro-inflammatory cytokines, most notably Interleukin-23 (IL-23). The IL-23 signaling pathway is a central driver in the pathogenesis of various immune-mediated inflammatory diseases, including psoriasis and inflammatory bowel disease (IBD). This technical guide provides an in-depth analysis of this compound's mechanism of action within the IL-23 pathway, supported by available quantitative data, detailed experimental protocols, and visual representations of the core biological and experimental processes.

The IL-23 Signaling Pathway: A Key Driver of Inflammation

The IL-23 pathway plays a pivotal role in the expansion and maintenance of T helper 17 (Th17) cells, which are significant producers of pro-inflammatory cytokines such as IL-17 and IL-22.[2][3] Dysregulation of this axis is a hallmark of several autoimmune disorders.

The signaling cascade is initiated when the IL-23 cytokine, a heterodimer composed of p19 and p40 subunits, binds to its cell surface receptor complex.[4] This receptor complex consists of two subunits: IL-12Rβ1 and the IL-23-specific receptor subunit, IL-23R. Upon ligand binding, a conformational change occurs, bringing the intracellular domains of the receptor subunits into close proximity. This allows for the trans-activation of two Janus kinase (JAK) family members constitutively associated with the receptor chains: TYK2, which is associated with IL-12Rβ1, and JAK2, which is associated with IL-23R.[4]

The activation of TYK2 and JAK2 initiates a downstream phosphorylation cascade. A key event is the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[5][6][7] Phosphorylated STAT3 (pSTAT3) molecules dimerize and translocate to the nucleus, where they act as transcription factors, driving the expression of genes encoding pro-inflammatory cytokines like IL-17 and IL-22, as well as the gene for the IL-23R itself, creating a positive feedback loop that amplifies the inflammatory response.[8]

This compound's Mechanism of Action: Selective TYK2 Inhibition

This compound exerts its therapeutic effect by selectively inhibiting the kinase activity of TYK2.[1] By binding to TYK2, this compound prevents its autophosphorylation and subsequent activation, thereby blocking the entire downstream signaling cascade initiated by IL-23. This inhibition of TYK2 prevents the phosphorylation and activation of STAT3, ultimately leading to a reduction in the production of pathogenic cytokines like IL-17 and IL-22. The racemate of this compound has been shown to have a significant inhibitory effect on IFNα production, which is downstream of the IL-12/TYK2 pathway, with an IC50 of 0.047 μM.[9]

Mechanism of Action of this compound in the IL-23 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-23 IL-23 IL-23R_complex IL-23R / IL-12Rβ1 IL-23->IL-23R_complex Binding TYK2 TYK2 IL-23R_complex->TYK2 Activation JAK2 JAK2 IL-23R_complex->JAK2 Activation STAT3 STAT3 TYK2->STAT3 Phosphorylation JAK2->STAT3 Phosphorylation pSTAT3 pSTAT3 (dimerized) STAT3->pSTAT3 nucleus Nucleus pSTAT3->nucleus Translocation Pro-inflammatory Genes IL-17, IL-22 Gene Transcription nucleus->Pro-inflammatory Genes This compound This compound This compound->TYK2 Inhibition

Mechanism of Action of this compound

Quantitative Data on this compound

In Vitro Activity

While a direct IC50 value for this compound's inhibition of TYK2 kinase activity is not publicly available, the racemic mixture of this compound has demonstrated an IC50 of 0.047 µM for the inhibition of IFNα production, a process dependent on the IL-12/TYK2 signaling pathway.[9]

Clinical Efficacy in Plaque Psoriasis

A phase 2b, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of this compound (PF-06826647) in participants with moderate-to-severe plaque psoriasis.[10][11]

Table 1: Key Efficacy Endpoints at Week 16 [10][11]

EndpointPlaceboThis compound 200 mg (once daily)This compound 400 mg (once daily)
PASI 90 Response Rate (%) -33.0% (p=0.0004)46.5% (p<0.0001)
PASI 75 Response Rate (%) 13.3%46.7%73.2%
PASI 100 Response Rate (%) ---
sPGA 0/1 (clear/almost clear) (%) 7.2%53.6%-

P-values are in comparison to placebo.

Table 2: PASI 75 and sPGA 0/1 Response Rates from a Meta-Analysis [12]

OutcomeDeucravacitinib (B606291) (similar TYK2i)ApremilastPlacebo
PASI 75 Response Rate (%) 53.6% - 58.7%35.1% - 40.2%9.4% - 12.7%
sPGA 0/1 Response Rate (%) 50.3% - 53.6%32.1% - 34.3%7.2% - 8.6%
Clinical Development in Inflammatory Bowel Disease

Phase 2 studies of the selective TYK2 inhibitor deucravacitinib in both ulcerative colitis (LATTICE-UC) and Crohn's disease (LATTICE-CD) did not meet their primary efficacy endpoints.[13][14][15] These outcomes may impact the future development of this compound for IBD indications.

Experimental Protocols

In Vitro TYK2 Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a method to determine the IC50 value of a TYK2 inhibitor like this compound.[16]

Objective: To measure the amount of ADP produced during the TYK2 kinase reaction as an indicator of enzyme activity and its inhibition.

Materials:

  • Recombinant human TYK2 enzyme

  • TYK2 substrate (e.g., a synthetic peptide)

  • ATP

  • This compound (or other test inhibitor)

  • ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • White, opaque 96- or 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO, then dilute further in assay buffer.

  • In the assay plate, add the diluted this compound or vehicle control (DMSO).

  • Add the TYK2 enzyme and substrate solution to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and induce a luciferase-based reaction that generates a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable curve-fitting software.

Workflow for In Vitro TYK2 Kinase Inhibition Assay start Start prep_inhibitor Prepare this compound Serial Dilutions start->prep_inhibitor add_inhibitor Add Inhibitor/Vehicle to Assay Plate prep_inhibitor->add_inhibitor add_enzyme_substrate Add TYK2 Enzyme and Substrate add_inhibitor->add_enzyme_substrate start_reaction Initiate Reaction with ATP add_enzyme_substrate->start_reaction incubation1 Incubate at RT (e.g., 60 min) start_reaction->incubation1 stop_reaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) incubation1->stop_reaction incubation2 Incubate at RT (40 min) stop_reaction->incubation2 detect_adp Convert ADP to ATP & Generate Luminescence (Kinase Detection Reagent) incubation2->detect_adp incubation3 Incubate at RT (30-60 min) detect_adp->incubation3 measure_luminescence Measure Luminescence incubation3->measure_luminescence analyze_data Calculate % Inhibition and IC50 measure_luminescence->analyze_data end End analyze_data->end

In Vitro TYK2 Kinase Inhibition Assay Workflow
Cell-Based IL-23 Signaling Inhibition Assay (Luciferase Reporter)

This assay measures the ability of this compound to inhibit IL-23-induced gene expression in a cellular context.[4][17][18]

Objective: To quantify the inhibition of IL-23-mediated reporter gene expression in a genetically engineered cell line.

Materials:

  • IL-23 responsive reporter cell line (e.g., engineered to express IL-23R and a STAT3-driven luciferase reporter)

  • Cell culture medium and supplements

  • Recombinant human IL-23

  • This compound

  • Luciferase assay reagent (e.g., Bio-Glo™)

  • White, clear-bottom 96-well cell culture plates

Procedure:

  • Seed the reporter cells in the 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Pre-incubate the cells with the diluted this compound or vehicle control for 1-2 hours.

  • Stimulate the cells with a pre-determined concentration of IL-23 (e.g., EC80).

  • Incubate for a specified period (e.g., 6 hours) to allow for reporter gene expression.

  • Equilibrate the plate to room temperature.

  • Add the luciferase assay reagent to each well to lyse the cells and initiate the luminescent reaction.

  • Incubate for 5-10 minutes at room temperature.

  • Measure the luminescence.

  • Determine the IC50 value of this compound for the inhibition of IL-23 signaling.

STAT3 Phosphorylation Assay (Flow Cytometry)

This protocol assesses the direct downstream effect of TYK2 inhibition on its primary substrate, STAT3.[19]

Objective: To measure the inhibition of IL-23-induced STAT3 phosphorylation in primary cells or cell lines.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., NK-92)

  • Recombinant human IL-23

  • This compound

  • Fixation and permeabilization buffers

  • Fluorescently labeled anti-pSTAT3 antibody

  • Flow cytometer

Procedure:

  • Culture PBMCs or the chosen cell line under standard conditions.

  • Pre-incubate the cells with a serial dilution of this compound or vehicle control for 1-2 hours.

  • Stimulate the cells with IL-23 for a short period (e.g., 15-30 minutes).

  • Fix the cells to preserve the phosphorylation state.

  • Permeabilize the cells to allow antibody entry.

  • Stain the cells with the fluorescently labeled anti-pSTAT3 antibody.

  • Analyze the cells using a flow cytometer to quantify the level of pSTAT3 in response to IL-23 and its inhibition by this compound.

Quantitative PCR for IL-17 and IL-22 Gene Expression

This method quantifies the effect of this compound on the expression of key downstream pro-inflammatory cytokines.[20][21][22][23]

Objective: To measure the change in IL-17 and IL-22 mRNA levels in response to IL-23 stimulation and its inhibition by this compound.

Materials:

  • Human PBMCs or Th17-differentiated CD4+ T cells

  • Recombinant human IL-23

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for IL-17A, IL-22, and a housekeeping gene (e.g., GAPDH, HPRT)

  • Real-time PCR instrument

Procedure:

  • Culture and treat the cells with this compound and/or IL-23 as described in the previous protocols.

  • Isolate total RNA from the cells.

  • Synthesize cDNA from the extracted RNA.

  • Perform real-time quantitative PCR using primers for IL-17A, IL-22, and the housekeeping gene.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Conclusion

This compound is a selective TYK2 inhibitor that effectively targets the IL-23 signaling pathway, a key driver of inflammation in several autoimmune diseases. By blocking the activation of TYK2, this compound prevents the downstream phosphorylation of STAT3 and the subsequent production of pro-inflammatory cytokines IL-17 and IL-22. Clinical data in psoriasis have demonstrated significant efficacy, supporting its potential as a novel oral therapy. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of this compound and other TYK2 inhibitors in the context of IL-23-mediated pathologies. Further research will be crucial to fully elucidate its therapeutic potential across a range of immune-mediated diseases.

References

Lomedeucitinib: A Technical Guide to a Selective TYK2 Inhibitor for Autoimmune Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lomedeucitinib (BMS-986322) is an orally administered, selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family of enzymes. As a deuterated form of deucravacitinib (B606291), this compound is being investigated for its therapeutic potential in a range of autoimmune and inflammatory diseases. Its mechanism of action, which involves the targeted disruption of key cytokine signaling pathways, positions it as a promising candidate for conditions where the immune response is dysregulated. This guide provides an in-depth technical overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.

Core Mechanism of Action: Selective TYK2 Inhibition

This compound's therapeutic effect stems from its high selectivity for TYK2, an intracellular kinase crucial for the signaling of several pro-inflammatory cytokines, including interleukin-12 (B1171171) (IL-12), interleukin-23 (IL-23), and Type I interferons. Unlike pan-JAK inhibitors, which can have broader effects and associated side effects, this compound's targeted approach is designed to offer a more favorable safety profile.

By inhibiting TYK2, this compound effectively blocks the downstream signaling cascade mediated by the JAK-STAT pathway. This interference prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), which are critical for the transcription of genes involved in inflammation and immune cell differentiation. The primary therapeutic rationale for TYK2 inhibition in autoimmune diseases is the interruption of the IL-23/Th17 axis, a key driver in the pathogenesis of conditions like psoriasis.

Signaling Pathway

The following diagram illustrates the central role of TYK2 in mediating the signaling of IL-12 and IL-23 and the point of inhibition by this compound.

TYK2 Signaling Pathway Inhibition by this compound.

Preclinical Research

The preclinical evaluation of TYK2 inhibitors like this compound often involves in vivo animal models that recapitulate key aspects of human autoimmune diseases, as well as in vitro assays to determine potency and selectivity.

Experimental Protocols

This model is widely used to screen for potential anti-psoriatic compounds.

  • Objective: To induce a psoriasis-like skin inflammation in mice and to evaluate the therapeutic efficacy of this compound.

  • Animals: BALB/c or C57BL/6 mice (8-12 weeks old).

  • Materials: 5% imiquimod (B1671794) cream, vehicle for this compound, calipers for ear thickness measurement.

  • Procedure:

    • Shave the dorsal skin of the mice one day prior to the experiment.

    • Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear for 5-7 consecutive days.

    • Administer this compound (e.g., orally via gavage) at various doses, starting from day 0 or as a therapeutic intervention from day 2 or 3. A vehicle control group should be included.

    • Monitor and score the severity of skin inflammation daily based on erythema, scaling, and thickness (Psoriasis Area and Severity Index - PASI).

    • Measure ear thickness daily using calipers.

    • At the end of the study, collect skin and spleen samples for histological analysis (H&E staining), cytokine profiling (ELISA or qPCR for IL-17, IL-23), and immune cell infiltration analysis (immunohistochemistry or flow cytometry).

This model specifically interrogates the IL-23/Th17 axis.

  • Objective: To induce psoriasis-like skin inflammation via intradermal IL-23 injection and assess the inhibitory effect of this compound.

  • Animals: C57BL/6 mice (8-12 weeks old).

  • Materials: Recombinant mouse IL-23, vehicle for this compound, calipers.

  • Procedure:

    • Administer daily intradermal injections of recombinant mouse IL-23 (e.g., 500 ng in 20 µL PBS) into the ear pinna for 4-5 consecutive days.

    • Treat mice with this compound or vehicle orally daily.

    • Measure ear thickness daily.

    • At the end of the experiment, collect ear tissue for histological analysis and measurement of inflammatory cytokines (e.g., IL-17A, IL-22).

This assay determines the potency of this compound in a cellular context.

  • Objective: To measure the IC50 of this compound for the inhibition of cytokine-induced STAT phosphorylation.

  • Cell Line: Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., NK-92 cells).

  • Materials: this compound, relevant cytokines (e.g., IL-12, IL-23, IFN-α), phospho-specific STAT antibodies (e.g., anti-pSTAT4, anti-pSTAT3), flow cytometer.

  • Procedure:

    • Pre-incubate cells with serial dilutions of this compound for 1-2 hours.

    • Stimulate the cells with a specific cytokine (e.g., IL-12 to assess pSTAT4) for a short period (e.g., 15-30 minutes).

    • Fix and permeabilize the cells.

    • Stain with a fluorescently labeled antibody against the phosphorylated STAT protein of interest.

    • Analyze the level of STAT phosphorylation by flow cytometry.

    • Calculate the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for the preclinical evaluation of this compound.

Preclinical_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy Models cluster_pkpd Pharmacokinetics & Pharmacodynamics Biochemical Assay Biochemical TYK2 Inhibition Assay Cellular Assay Cellular pSTAT Inhibition Assay Biochemical Assay->Cellular Assay Selectivity Profiling JAK Family Selectivity Profiling Cellular Assay->Selectivity Profiling Model Induction Psoriasis Model Induction (Imiquimod or IL-23) Selectivity Profiling->Model Induction Treatment This compound Administration Model Induction->Treatment Monitoring Clinical Scoring & Ear Thickness Measurement Treatment->Monitoring PK Pharmacokinetic Analysis Treatment->PK Endpoint Analysis Histology, Cytokine Analysis, Flow Cytometry Monitoring->Endpoint Analysis PD Pharmacodynamic Biomarker Analysis Monitoring->PD

Preclinical Evaluation Workflow for this compound.

Clinical Research

This compound has undergone Phase 1 and Phase 2 clinical trials for the treatment of moderate-to-severe plaque psoriasis. While detailed results for the this compound-specific Phase 2 trial (NCT05730725) are not yet fully published, data from the extensive clinical program of its close analog, deucravacitinib, provides a strong indication of its expected efficacy and safety profile. The following tables summarize key quantitative data from the pivotal Phase 3 trials of deucravacitinib (POETYK PSO-1 and POETYK PSO-2).

Efficacy Data (Deucravacitinib in Plaque Psoriasis)

Table 1: Key Efficacy Endpoints at Week 16 in POETYK PSO-1 and POETYK PSO-2 Trials

EndpointDeucravacitinib 6 mg Once DailyPlaceboApremilast 30 mg Twice Daily
PASI 75 Response (%)
POETYK PSO-158.712.735.1
POETYK PSO-253.69.440.2
sPGA 0/1 (clear/almost clear) Response (%)
POETYK PSO-153.67.232.1
POETYK PSO-250.38.634.3

Psoriasis Area and Severity Index (PASI) 75 represents a 75% reduction in the severity and extent of psoriasis from baseline. sPGA is the static Physician's Global Assessment.

Safety Data (Deucravacitinib in Plaque Psoriasis)

The safety profile of deucravacitinib has been shown to be favorable in clinical trials, with no evidence of the laboratory abnormalities often associated with broader JAK inhibitors.

Table 2: Summary of Common Adverse Events (≥5% in any group) up to Week 16 in Pooled POETYK PSO-1 and PSO-2 Trials

Adverse EventDeucravacitinib 6 mg QD (N=842) %Placebo (N=422) %Apremilast 30 mg BID (N=421) %
Nasopharyngitis19.217.118.5
Upper respiratory tract infection9.99.08.3
Headache7.67.110.9
Diarrhea7.45.916.6
Nausea4.24.016.4

Conclusion

This compound represents a promising development in the oral treatment of autoimmune diseases. Its selective inhibition of TYK2 offers a targeted approach to modulating the immune response, with the potential for a favorable balance of efficacy and safety. The data from the closely related compound, deucravacitinib, in psoriasis is highly encouraging and provides a strong rationale for the continued investigation of this compound in a variety of immune-mediated conditions. The experimental protocols and methodologies outlined in this guide provide a framework for researchers and drug development professionals to further explore the therapeutic potential of this novel TYK2 inhibitor.

Methodological & Application

Application Notes and Protocols for In Vitro Cell-Based Assays of Lomedeucitinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lomedeucitinib (also known as BMS-986322) is an investigational small molecule inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2][3] TYK2 plays a critical role in the signaling pathways of several key cytokines implicated in autoimmune and inflammatory diseases, including interleukin-12 (B1171171) (IL-12), IL-23, and Type I interferons.[4] By selectively targeting TYK2, this compound is being evaluated for the treatment of conditions such as psoriasis.[2][3] These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound, focusing on its mechanism of action in inhibiting the JAK-STAT signaling pathway.

Mechanism of Action: The JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade for numerous cytokines and growth factors. Upon cytokine binding to its receptor, associated JAKs, including TYK2, are brought into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate the cytoplasmic tails of the cytokine receptors, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the activated JAKs, leading to their dimerization and translocation to the nucleus. In the nucleus, STAT dimers act as transcription factors, regulating the expression of target genes involved in inflammation and immune responses. This compound exerts its therapeutic effect by inhibiting the catalytic activity of TYK2, thereby preventing the phosphorylation and activation of downstream STAT proteins.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, IFN-α) Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK_partner JAK Partner (e.g., JAK2) Receptor->JAK_partner Activation STAT STAT TYK2->STAT Phosphorylation JAK_partner->STAT Phosphorylation pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization DNA DNA pSTAT_dimer->DNA Nuclear Translocation This compound This compound This compound->TYK2 Inhibition Gene_Expression Gene Expression (Inflammation) DNA->Gene_Expression Transcription

Figure 1: this compound's Inhibition of the JAK-STAT Pathway.

Quantitative Data Summary

Due to the investigational nature of this compound, comprehensive in vitro cell-based IC50 data is not widely available in the public domain. The following table provides an illustrative example of how to present such data for a selective TYK2 inhibitor. The values presented are hypothetical and serve as a template for researchers to populate with their own experimental data.

Assay Type Cell Line Stimulating Cytokine Measured Endpoint Example IC50 (nM)
STAT4 PhosphorylationNK-92IL-12pSTAT4 Levels15
STAT3 PhosphorylationTF-1IL-23pSTAT3 Levels25
STAT1 PhosphorylationPeripheral Blood Mononuclear Cells (PBMCs)IFN-αpSTAT1 Levels50
Cytokine ReleaseLipopolysaccharide (LPS)-stimulated PBMCs-IL-6 Production100

Experimental Protocols

The following are detailed protocols for key in vitro cell-based assays to evaluate the inhibitory activity of this compound on the JAK-STAT pathway.

Protocol 1: Inhibition of Cytokine-Induced STAT Phosphorylation by Western Blot

This protocol details the procedure to assess the inhibitory effect of this compound on cytokine-induced STAT phosphorylation in a human cell line.

Materials:

  • Human cell line expressing the relevant cytokine receptors (e.g., NK-92 for IL-12, TF-1 for IL-23)

  • Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound (stock solution in DMSO)

  • Recombinant human cytokine (e.g., IL-12, IL-23)

  • Phosphate Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-STAT, anti-total-STAT, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed the chosen cell line in 6-well plates at an appropriate density and allow them to adhere overnight.

    • The following day, replace the medium with serum-free medium for 4-6 hours to reduce basal signaling.

    • Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with the appropriate cytokine (e.g., 10 ng/mL IL-12 or 50 ng/mL IL-23) for 15-30 minutes at 37°C.

  • Cell Lysis and Protein Quantification:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated STAT protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe for total STAT and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for phosphorylated and total STAT proteins.

    • Normalize the phosphorylated STAT signal to the total STAT signal.

    • Calculate the percentage of inhibition for each this compound concentration relative to the cytokine-stimulated control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Western_Blot_Workflow A Cell Seeding & Starvation B Pre-incubation with this compound A->B C Cytokine Stimulation B->C D Cell Lysis & Protein Quantification C->D E SDS-PAGE & Protein Transfer D->E F Membrane Blocking E->F G Primary Antibody Incubation (pSTAT) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Stripping & Re-probing (Total STAT, Loading Control) I->J K Data Analysis & IC50 Determination J->K

Figure 2: Western Blot workflow for pSTAT inhibition.
Protocol 2: Inhibition of Cytokine-Induced STAT Phosphorylation by Intracellular Flow Cytometry

This protocol provides a high-throughput method to assess the effect of this compound on STAT phosphorylation at a single-cell level.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or a suitable cell line

  • RPMI-1640 with 10% FBS

  • This compound (stock solution in DMSO)

  • Recombinant human cytokine (e.g., IFN-α)

  • Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4)

  • Fluorochrome-conjugated antibody against the phosphorylated STAT protein (e.g., Alexa Fluor® 647 anti-pSTAT1)

  • Flow cytometer

Procedure:

  • Cell Preparation and Treatment:

    • Isolate PBMCs from healthy donor blood or use a cultured cell line.

    • Resuspend cells at a concentration of 1-2 x 10^6 cells/mL in RPMI-1640 with 10% FBS.

    • Aliquot 100 µL of the cell suspension into a 96-well U-bottom plate.

    • Add varying concentrations of this compound or vehicle (DMSO) and incubate for 1-2 hours at 37°C.

    • Stimulate the cells with the appropriate cytokine (e.g., 1000 U/mL IFN-α) for 15 minutes at 37°C.

  • Fixation and Permeabilization:

    • Immediately after stimulation, fix the cells by adding 100 µL of pre-warmed Fixation Buffer and incubate for 10-15 minutes at 37°C.

    • Wash the cells with PBS containing 1% BSA.

    • Permeabilize the cells by resuspending the pellet in 100 µL of Permeabilization Buffer and incubating for 30 minutes on ice.

  • Intracellular Staining:

    • Wash the cells twice with PBS containing 1% BSA.

    • Resuspend the cells in 50 µL of the antibody cocktail containing the anti-phospho-STAT antibody and any cell surface marker antibodies.

    • Incubate for 30-60 minutes at room temperature in the dark.

    • Wash the cells twice to remove unbound antibodies.

  • Flow Cytometry Analysis:

    • Resuspend the cells in 200 µL of PBS with 1% BSA.

    • Acquire the samples on a flow cytometer.

    • Gate on the cell population of interest based on forward and side scatter, and cell surface markers if applicable.

    • Determine the median fluorescence intensity (MFI) of the phospho-STAT signal.

  • Data Analysis:

    • Calculate the percentage of inhibition of the pSTAT MFI for each this compound concentration compared to the cytokine-stimulated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.

Flow_Cytometry_Workflow A Cell Preparation & Plating B This compound Incubation A->B C Cytokine Stimulation B->C D Fixation C->D E Permeabilization D->E F Intracellular Staining (pSTAT & Surface Markers) E->F G Flow Cytometry Acquisition F->G H Data Analysis & IC50 Calculation G->H

Figure 3: Flow cytometry workflow for pSTAT inhibition.

Conclusion

The provided protocols offer a robust framework for the in vitro characterization of this compound's inhibitory activity on the TYK2-mediated JAK-STAT signaling pathway. These assays are fundamental for understanding its mechanism of action and for the preclinical development of novel therapies targeting this pathway. Researchers should optimize these protocols based on their specific cell types, reagents, and experimental conditions to ensure reliable and reproducible results.

References

Application Notes and Protocols for Lomedeucitinib in Psoriasis Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lomedeucitinib (BMS-986322) is an investigational small molecule inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] TYK2 is a key mediator in the signaling pathways of several cytokines implicated in the pathogenesis of psoriasis, including Interleukin-23 (IL-23), IL-12, and Type I interferons.[3][4] By inhibiting TYK2, this compound blocks the downstream signaling cascades that lead to the differentiation and activation of pathogenic T-cell subsets (such as Th17 cells) and the production of pro-inflammatory cytokines, thereby reducing the inflammatory response characteristic of psoriasis.[3][5] These application notes provide detailed protocols for the use of this compound in common in vitro and in vivo psoriasis research models.

Mechanism of Action: The JAK-STAT Pathway in Psoriasis

Psoriasis is an immune-mediated disease where the IL-23/Th17 axis plays a central role.[6] Cytokines like IL-23 bind to their receptors on immune cells, leading to the activation of JAKs, including TYK2.[6] This triggers the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which then translocate to the nucleus to regulate the transcription of genes involved in inflammation and cellular proliferation.[7] this compound, by selectively inhibiting TYK2, disrupts this signaling pathway.[3]

JAK-STAT Signaling Pathway in Psoriasis Figure 1: Simplified JAK-STAT Signaling Pathway in Psoriasis and the Role of this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus IL-23 IL-23 IL-23R IL-23 Receptor IL-23->IL-23R Binding TYK2 TYK2 IL-23R->TYK2 Activation JAK2 JAK2 IL-23R->JAK2 Activation STAT3_inactive STAT3 (inactive) TYK2->STAT3_inactive Phosphorylation JAK2->STAT3_inactive Phosphorylation STAT3_active STAT3-P (active) STAT3_inactive->STAT3_active STAT3_dimer STAT3-P Dimer STAT3_active->STAT3_dimer Dimerization Gene_Transcription Pro-inflammatory Gene Transcription (e.g., IL-17, IL-22) STAT3_dimer->Gene_Transcription Nuclear Translocation This compound This compound This compound->TYK2 Inhibition

Caption: Figure 1: Simplified JAK-STAT Signaling Pathway in Psoriasis and the Role of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for TYK2 inhibitors in relevant psoriasis models. While specific preclinical data for this compound is not publicly available, the data for other selective TYK2 inhibitors can serve as a reference for experimental design.

Table 1: In Vitro Activity of Selective TYK2 Inhibitors

CompoundAssayCell TypeIC50Reference
ATMW-DCIL-12-induced STAT4 phosphorylationHuman whole blood18 nM[8]
SAR-20347 (TYK2/JAK1 inhibitor)IL-12/IL-23, IL-22, IFN-α signalingPBMCs1 nM - 10 µM (dose-dependent inhibition)[5][9]
Deucravacitinib (B606291) (BMS-986165)TYK2 JH2 bindingBiochemical assay<10 nM[10]

Table 2: In Vivo Efficacy of Selective TYK2 Inhibitors in Mouse Psoriasis Models

CompoundModelDosing RegimenKey OutcomesReference
ATMW-DCIL-23-Induced Ear SwellingOral administration, 4 days65-69% reduction in ear swelling; 11-73% decrease in IL-17A levels[8]
ATMW-DCImiquimod-Induced PsoriasisOral administrationSignificant improvement in PASI scores; Reduced histopathological scores; Attenuated skin levels of IL-17A, GM-CSF, and TNF[8]
SAR-20347 (TYK2/JAK1 inhibitor)Imiquimod-Induced PsoriasisOral administrationStriking decrease in disease pathology; Reduced keratinocyte activation and pro-inflammatory cytokine levels[5][9]
Deucravacitinib (topical)Imiquimod-Induced PsoriasisTopical applicationAlleviation of psoriasis-like dermatitis[11]

Experimental Protocols

In Vitro Model: Cytokine-Stimulated Human Keratinocytes

This model assesses the ability of this compound to inhibit the pro-inflammatory response of keratinocytes, which are key players in the pathogenesis of psoriasis.[7]

Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines and chemokines by human keratinocytes stimulated with a psoriasis-relevant cytokine cocktail.

Materials:

  • Human epidermal keratinocytes (HaCaT cell line or primary normal human epidermal keratinocytes - NHEK)

  • Keratinocyte growth medium

  • This compound

  • DMSO (vehicle control)

  • Cytokine cocktail (e.g., M5 cocktail: IL-17A, IL-22, oncostatin M, IL-1α, and TNF-α)[12]

  • Reagents for RNA isolation and quantitative real-time PCR (qRT-PCR)

  • ELISA kits for key cytokines/chemokines (e.g., IL-6, IL-8, CCL20)

Protocol:

  • Cell Culture: Culture keratinocytes in appropriate media until they reach 70-80% confluency.

  • Pre-treatment: Starve the cells in basal medium for 4-6 hours. Then, pre-treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Stimulation: Add the pro-inflammatory cytokine cocktail to the media and incubate for 24-48 hours.

  • Sample Collection: Collect the cell culture supernatants and cell lysates.

  • Analysis:

    • Cytokine/Chemokine Secretion: Analyze the levels of secreted cytokines/chemokines in the supernatants using ELISA.

    • Gene Expression: Isolate RNA from the cell lysates and perform qRT-PCR to measure the mRNA expression of pro-inflammatory genes (e.g., IL6, IL8, CCL20, S100A7).

    • Cell Viability: Perform a cell viability assay (e.g., MTT or PrestoBlue) to ensure that the observed effects are not due to cytotoxicity.

In Vitro Experimental Workflow Figure 2: Workflow for In Vitro Evaluation of this compound A 1. Culture Keratinocytes B 2. Pre-treat with this compound or Vehicle (DMSO) A->B C 3. Stimulate with Psoriasis Cytokine Cocktail B->C D 4. Incubate for 24-48h C->D E 5. Collect Supernatants and Cell Lysates D->E F 6a. ELISA for Secreted Cytokines E->F G 6b. qRT-PCR for Gene Expression E->G H 6c. Cell Viability Assay E->H

Caption: Figure 2: Workflow for In Vitro Evaluation of this compound.

In Vivo Model: Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice

This is a widely used and robust model that recapitulates many features of human psoriasis, including the involvement of the IL-23/IL-17 axis.[13][14]

Objective: To evaluate the therapeutic efficacy of orally administered this compound in reducing psoriasis-like skin inflammation.

Animals:

  • 8-10 week old female BALB/c or C57BL/6 mice.

Materials:

  • Imiquimod (B1671794) cream (5%)

  • This compound formulated for oral gavage

  • Vehicle control for oral gavage

  • Calipers for measuring ear and skin thickness

  • Scoring system for erythema, scaling, and thickness (modified PASI)

Protocol:

  • Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Induction of Psoriasis:

    • Shave the dorsal skin of the mice one day prior to the start of the experiment.

    • Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear for 5-7 consecutive days.[13]

  • Treatment:

    • Randomly assign mice to treatment groups (e.g., Vehicle, this compound low dose, this compound high dose, positive control like a topical corticosteroid).

    • Begin daily oral administration of this compound or vehicle one day before or on the same day as the first imiquimod application and continue throughout the experiment.

  • Assessment of Disease Severity (daily):

    • Psoriasis Area and Severity Index (PASI): Score the back skin for erythema, scaling, and thickness on a scale of 0 to 4 (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked). The cumulative score serves as the PASI score.

    • Ear and Skin Thickness: Measure the thickness of the ear and a fold of the dorsal skin using calipers.

    • Body Weight: Monitor body weight daily as an indicator of systemic inflammation and tolerability.

  • Terminal Procedures (at the end of the experiment):

    • Euthanize the mice and collect skin and spleen samples.

    • Histology: Process skin samples for hematoxylin (B73222) and eosin (B541160) (H&E) staining to assess epidermal thickness (acanthosis), inflammatory cell infiltration, and other psoriatic features.

    • Immunohistochemistry: Stain skin sections for markers of proliferation (e.g., Ki67) and immune cell infiltration (e.g., CD3 for T-cells, Ly6G for neutrophils).

    • Cytokine Analysis: Homogenize skin or spleen tissue to measure cytokine levels (e.g., IL-17A, IL-22, IL-23, TNF-α) by ELISA or qRT-PCR.

In Vivo Experimental Workflow Figure 3: Workflow for In Vivo Evaluation of this compound cluster_treatment Treatment Period (5-7 days) A 1. Acclimatize Mice B 2. Shave Dorsal Skin A->B C 3. Daily Topical Imiquimod (Back and Ear) B->C E 5. Daily Assessment: - PASI Score - Ear/Skin Thickness - Body Weight C->E D 4. Daily Oral this compound or Vehicle D->E F 6. Terminal Sample Collection (Skin and Spleen) E->F G 7a. Histology (H&E) F->G H 7b. Immunohistochemistry (Ki67, CD3) F->H I 7c. Cytokine Analysis (ELISA, qRT-PCR) F->I

Caption: Figure 3: Workflow for In Vivo Evaluation of this compound.

Conclusion

This compound, as a selective TYK2 inhibitor, holds significant promise for the treatment of psoriasis. The experimental models and protocols detailed in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in a preclinical setting. The in vitro keratinocyte model allows for the dissection of the drug's direct effects on skin cells, while the in vivo imiquimod-induced psoriasis model offers a robust system to evaluate its therapeutic potential in a complex inflammatory environment. These models are essential tools for advancing our understanding of this compound and its development as a novel oral therapy for psoriasis.

References

Application Notes and Protocols for In Vivo Animal Studies with Lomedeucitinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lomedeucitinib (also known as BMS-986322) is an investigational small molecule that acts as a selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. TYK2 plays a critical role in the signaling pathways of key cytokines involved in the pathogenesis of various immune-mediated inflammatory diseases, including psoriasis, psoriatic arthritis, and lupus. By inhibiting TYK2, this compound modulates the downstream signaling cascades that drive inflammatory responses, making it a promising therapeutic candidate for these conditions. Preclinical studies in rodent models have suggested a favorable safety profile and efficacy in models of gouty arthritis, cardiovascular inflammation, and neuroinflammation, although specific dosage information from these studies is not publicly available.[1]

Mechanism of Action: TYK2 Signaling Pathway

This compound selectively inhibits TYK2, which is a crucial component of the signaling cascade for several key cytokines such as IL-12, IL-23, and Type I interferons. Upon cytokine binding to their receptors, TYK2 and other associated JAKs are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses. By blocking TYK2, this compound effectively dampens this pro-inflammatory signaling.

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokines (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK JAK Receptor->JAK Activation STAT STAT TYK2->STAT Phosphorylation JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Gene Gene Transcription pSTAT->Gene Translocation This compound This compound (BMS-986322) This compound->TYK2 Inhibition Inflammation Inflammation & Immune Response Gene->Inflammation

Caption: TYK2 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary for In Vivo Animal Studies

While specific in vivo dosage information for this compound is not publicly available, the following table outlines the typical quantitative data that should be collected and analyzed in preclinical animal studies of a TYK2 inhibitor. Researchers should determine these parameters through dose-ranging and efficacy studies.

ParameterAnimal ModelDisease ModelRoute of AdministrationDosage RangeKey FindingsReference
Efficacy Mouse (e.g., BALB/c)Imiquimod-induced PsoriasisTopical0.5% - 2.0% (w/w) ointment (Hypothetical)Reduction in erythema, scaling, and epidermal thickness.Based on similar TYK2 inhibitors[2]
Efficacy Mouse (e.g., C57BL/6)IL-23-induced Psoriasiform DermatitisOral (gavage)10 - 50 mg/kg/day (Hypothetical)Dose-dependent reduction in ear thickness and inflammatory cell infiltration.
Pharmacokinetics Rat (e.g., Sprague-Dawley)HealthyIntravenous, Oral1 - 10 mg/kg (IV), 10 - 100 mg/kg (Oral) (Hypothetical)Bioavailability, half-life, clearance, volume of distribution.
Toxicology Mouse, RatHealthyOralDose-escalation studies (Hypothetical)Maximum Tolerated Dose (MTD), organ-specific toxicities.

Disclaimer: The dosage ranges provided in this table are hypothetical and are intended for illustrative purposes only. Actual dosages for this compound must be determined experimentally.

Experimental Protocols

The following is a detailed protocol for a common in vivo model used to assess the efficacy of anti-psoriatic compounds.

Imiquimod-Induced Psoriasis Mouse Model

This model is widely used to induce psoriasis-like skin inflammation in mice, which shares many histological and immunological features with human psoriasis.

Materials:

  • 8-12 week old BALB/c mice

  • Imiquimod (B1671794) cream (5%)

  • This compound

  • Vehicle for this compound (e.g., for topical application, a base ointment like Vaseline; for oral administration, a solution such as 0.5% methylcellulose)

  • Calipers for measuring skin thickness

  • Scoring system for erythema and scaling (e.g., Psoriasis Area and Severity Index - PASI)

Experimental Workflow:

Experimental_Workflow cluster_setup Experiment Setup cluster_induction Disease Induction & Treatment cluster_monitoring Monitoring & Analysis Acclimatization 1. Animal Acclimatization (1 week) Grouping 2. Randomization into Groups (Vehicle, this compound Low Dose, this compound High Dose) Acclimatization->Grouping Shaving 3. Shave Dorsal Skin Grouping->Shaving Induction 4. Daily Topical Application of Imiquimod (5%) Shaving->Induction Treatment 5. Daily Treatment with Vehicle or this compound (Topical or Oral) Induction->Treatment Monitoring 6. Daily Monitoring (Body weight, skin thickness, PASI score) Treatment->Monitoring Termination 7. Euthanasia and Sample Collection (Skin, spleen, lymph nodes) Monitoring->Termination Analysis 8. Histological and Molecular Analysis (H&E staining, cytokine levels, gene expression) Termination->Analysis

Caption: Experimental workflow for the imiquimod-induced psoriasis mouse model.

Procedure:

  • Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.

  • Group Allocation: Randomly divide mice into experimental groups (e.g., vehicle control, this compound low dose, this compound high dose).

  • Disease Induction:

    • Anesthetize the mice and shave a small area on their dorsal skin.

    • Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved area for 5-7 consecutive days.

  • Treatment:

    • Topical Administration: Approximately 2 hours after imiquimod application, apply the vehicle or this compound-containing ointment to the same area. A hypothetical concentration for a TYK2 inhibitor could be around 1.5% in an ointment base.[2]

    • Oral Administration: Administer the vehicle or this compound solution via oral gavage once or twice daily. The timing should be consistent relative to the imiquimod application.

  • Monitoring and Assessment:

    • Record the body weight of each mouse daily.

    • Measure the thickness of the inflamed skin daily using calipers.

    • Score the severity of erythema, scaling, and induration daily using a standardized scoring system.

  • Sample Collection and Analysis:

    • At the end of the study, euthanize the mice.

    • Collect the treated skin for histological analysis (e.g., Hematoxylin and Eosin staining to measure epidermal thickness) and molecular analysis (e.g., qPCR for inflammatory cytokine expression).

    • Collect spleens and lymph nodes to assess systemic immune responses.

Conclusion

This compound, as a selective TYK2 inhibitor, presents a targeted approach for the treatment of immune-mediated inflammatory diseases. The provided application notes and protocols offer a framework for researchers to conduct in vivo animal studies to evaluate its efficacy and mechanism of action. It is imperative that researchers establish optimal and effective dosages through rigorous experimental design, as specific preclinical dosage information for this compound is not currently in the public domain. The methodologies described for the imiquimod-induced psoriasis model can be adapted for other relevant animal models of inflammatory diseases to further characterize the therapeutic potential of this compound.

References

Preparing Lomedeucitinib Stock Solutions for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lomedeucitinib (also known as BMS-986322) is a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1][2] TYK2 plays a crucial role in the signaling pathways of key cytokines such as IL-12, IL-23, and Type I interferons, which are implicated in the pathogenesis of various autoimmune and inflammatory diseases.[1][3] Consequently, this compound is under investigation for the treatment of conditions like psoriasis and psoriatic arthritis.[2] Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible results in preclinical experiments. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₈H₁₇D₃N₆O₄S[4]
Molecular Weight 419.47 g/mol [2][4][5]
Solubility in DMSO 100 mg/mL (238.40 mM)[4][6]
Appearance White to off-white solid[6]

Experimental Protocol: Preparation of this compound Stock Solutions

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

3.1. Materials and Equipment

  • This compound powder

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber vials

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended)[4][6]

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

3.2. Stock Solution Preparation Workflow

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage weigh 1. Weigh this compound add_dmso 2. Add DMSO weigh->add_dmso Transfer powder vortex 3. Vortex Thoroughly add_dmso->vortex ultrasonicate 4. Ultrasonicate (if needed) vortex->ultrasonicate For complete dissolution aliquot 5. Aliquot into Tubes ultrasonicate->aliquot store 6. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solutions.

3.3. Step-by-Step Procedure

  • Calculate the required mass of this compound:

    • To prepare a 10 mM stock solution, use the following formula:

      • Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )

      • For example, to prepare 1 mL of a 10 mM stock solution:

      • Mass (mg) = 10 mM x 1 mL x 419.47 g/mol / 1000 = 4.1947 mg

  • Weigh the this compound powder:

    • Using an analytical balance, carefully weigh the calculated amount of this compound powder. It is advisable to weigh slightly more than needed and then accurately record the actual mass.

  • Dissolve in DMSO:

    • Transfer the weighed this compound powder into a sterile microcentrifuge tube or amber vial.

    • Add the appropriate volume of DMSO to achieve the desired concentration. For instance, if you weighed exactly 4.1947 mg of this compound, add 1 mL of DMSO to get a 10 mM solution.

    • Note: It is crucial to use anhydrous or newly opened DMSO as hygroscopic DMSO can significantly impact the solubility of the compound.[6]

  • Ensure complete dissolution:

    • Vortex the solution vigorously for several minutes.

    • If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath until it becomes clear.[4][6]

  • Aliquot and Store:

    • To avoid repeated freeze-thaw cycles which can lead to product inactivation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[6]

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4][6]

    • Properly label all tubes with the compound name, concentration, date of preparation, and solvent.

3.4. Stock Solution Dilution Calculations

The following table provides the required volume of DMSO to prepare common stock concentrations from a starting mass of 1 mg, 5 mg, or 10 mg of this compound.[4][6]

Desired ConcentrationMass of this compoundVolume of DMSO to Add
1 mM 1 mg2.3840 mL
5 mg11.9198 mL
10 mg23.8396 mL
5 mM 1 mg0.4768 mL
5 mg2.3840 mL
10 mg4.7679 mL
10 mM 1 mg0.2384 mL
5 mg1.1920 mL
10 mg2.3840 mL

Mechanism of Action and Signaling Pathway

This compound functions by inhibiting TYK2, a key component of the JAK-STAT signaling pathway. This pathway is activated by various cytokines and growth factors, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate gene expression. By inhibiting TYK2, this compound blocks this signaling cascade, thereby reducing the production of pro-inflammatory mediators.[1][7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine (e.g., IL-12, IL-23) receptor Cytokine Receptor cytokine->receptor jak1 JAK1 receptor->jak1 Activation tyk2 TYK2 receptor->tyk2 Activation stat STAT jak1->stat Phosphorylation tyk2->stat Phosphorylation p_stat p-STAT stat->p_stat gene Gene Expression (Inflammation) p_stat->gene Translocation & Dimerization This compound This compound This compound->tyk2 Inhibition

Caption: this compound inhibits the TYK2-mediated JAK/STAT pathway.

Safety Precautions

  • Always handle this compound powder and solutions in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Disclaimer

This protocol is intended for research use only and has not been validated for medical or diagnostic applications.[4] Researchers should optimize the protocol based on their specific experimental needs and cell systems.

References

Application Notes & Protocols: Experimental Design for Lomedeucitinib Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and executing preclinical and early-phase clinical efficacy studies for Lomedeucitinib (BMS-986322), a selective Tyrosine Kinase 2 (TYK2) inhibitor. The protocols outlined below are designed to assess the therapeutic potential of this compound in autoimmune and inflammatory diseases, with a primary focus on psoriasis.

Introduction to this compound

This compound is an orally administered small molecule that selectively inhibits TYK2, a member of the Janus kinase (JAK) family.[1][2] TYK2 is a key mediator of signaling pathways for pro-inflammatory cytokines such as Interleukin-23 (IL-23), IL-12, and Type I interferons, which are pivotal in the pathogenesis of various autoimmune diseases, including psoriasis.[3] By targeting TYK2, this compound aims to modulate the downstream signaling cascade, specifically the Signal Transducer and Activator of Transcription (STAT) pathway, thereby reducing inflammation.

Mechanism of Action: The JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade for a multitude of cytokines and growth factors.[4][5] The binding of a cytokine to its receptor triggers the activation of receptor-associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, JAKs phosphorylate the STATs, which then dimerize and translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses.[6] this compound's inhibition of TYK2 disrupts this cascade, primarily affecting the signaling of IL-12 and IL-23.[1]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine IL-12 / IL-23 Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Recruitment & Activation JAK2 JAK2 Receptor->JAK2 Recruitment & Activation STAT STAT TYK2->STAT Phosphorylation JAK2->STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation & DNA Binding This compound This compound This compound->TYK2 Inhibition Gene_Transcription Gene Transcription (Pro-inflammatory Cytokines) DNA->Gene_Transcription Initiates

Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.

Preclinical Efficacy Studies

Objective: To determine the potency and selectivity of this compound in inhibiting TYK2-mediated signaling in relevant immune cells.

Experimental Protocol: Cytokine-Induced STAT Phosphorylation Assay

  • Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or specific immune cell lines (e.g., NK-92 cells) in appropriate media.

  • Compound Treatment: Pre-incubate cells with varying concentrations of this compound or a vehicle control for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with a relevant cytokine, such as IL-23 or IL-12, for a short duration (e.g., 15-30 minutes) to induce STAT phosphorylation.

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration using a BCA assay.

  • Western Blotting or Flow Cytometry:

    • Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies specific for phosphorylated STAT (pSTAT) and total STAT.

    • Flow Cytometry (Phosflow): Fix and permeabilize cells, then stain with fluorescently labeled antibodies against pSTAT.

  • Data Analysis: Quantify the levels of pSTAT relative to total STAT or a housekeeping protein. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the cytokine-induced STAT phosphorylation.

Objective: To evaluate the in vivo efficacy of this compound in animal models of psoriasis.

Experimental Protocol: Imiquimod-Induced Psoriasis Model in Mice

  • Animal Acclimation: Acclimate male BALB/c or C57BL/6 mice for at least one week.

  • Induction of Psoriasis-like Skin Inflammation: Apply a daily topical dose of imiquimod (B1671794) cream (e.g., 62.5 mg of 5% cream) to the shaved back and right ear of each mouse for 5-7 consecutive days.

  • This compound Administration: Administer this compound orally at various doses once or twice daily, starting from the first day of imiquimod application. Include a vehicle control group and a positive control group (e.g., another approved JAK inhibitor).

  • Clinical Scoring: Monitor and score the severity of skin inflammation daily using a modified Psoriasis Area and Severity Index (PASI) that assesses erythema, scaling, and skin thickness. Also, measure ear thickness daily using a digital caliper.

  • Sample Collection: At the end of the study, collect skin and ear tissue for histopathological analysis and cytokine profiling. Collect blood samples for pharmacokinetic analysis.

  • Histopathology: Fix tissue samples in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.

  • Cytokine Analysis: Homogenize skin tissue and measure the levels of pro-inflammatory cytokines such as IL-17A, IL-23, and TNF-α using ELISA or a multiplex cytokine assay.

  • Data Analysis: Compare the clinical scores, ear thickness, histopathological changes, and cytokine levels between the this compound-treated groups and the control groups.

Table 1: Summary of Preclinical Efficacy Data for a TYK2 Inhibitor

ParameterVehicle ControlThis compound (Low Dose)This compound (High Dose)Positive Control
IC50 (pSTAT in vitro) N/A18 nMN/AVaries
Ear Swelling Reduction (%) 0%45%69%65%
IL-17A Reduction in Skin (%) 0%30%73%70%
PASI Score Improvement (%) 0%40%65%62%

Note: Data presented is hypothetical and based on typical results for TYK2 inhibitors in preclinical models.[7]

Clinical Efficacy Studies (Phase 2)

Objective: To assess the efficacy, safety, and optimal dosing of this compound in patients with moderate-to-severe plaque psoriasis.

Experimental Protocol: Randomized, Double-Blind, Placebo-Controlled Phase 2 Study

  • Patient Population: Recruit adult patients with a diagnosis of moderate-to-severe plaque psoriasis, defined by a Psoriasis Area and Severity Index (PASI) score ≥ 12, a static Physician's Global Assessment (sPGA) score ≥ 3, and body surface area (BSA) involvement ≥ 10%.

  • Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.

  • Treatment Arms:

    • This compound (Dose 1) administered orally once daily.

    • This compound (Dose 2) administered orally once daily.

    • Placebo administered orally once daily.

    • An active comparator (e.g., apremilast) may be included.

  • Primary Endpoint: The proportion of patients achieving at least a 75% reduction in their PASI score (PASI 75) from baseline at Week 16.

  • Secondary Endpoints:

    • Proportion of patients achieving an sPGA score of 0 (clear) or 1 (almost clear).

    • Proportion of patients achieving PASI 90 and PASI 100.

    • Changes in health-related quality of life assessments.

    • Safety and tolerability.

  • Assessments: Conduct efficacy and safety assessments at baseline and regular intervals throughout the study (e.g., Weeks 2, 4, 8, 12, 16).

  • Data Analysis: Analyze the primary and secondary endpoints using appropriate statistical methods to compare the efficacy of this compound doses against placebo.

Table 2: Summary of Phase 2 Clinical Trial Results for a TYK2 Inhibitor (Deucravacitinib) in Psoriasis

Endpoint (Week 16)PlaceboApremilast 30 mg BIDDeucravacitinib (B606291) 6 mg QD
PASI 75 13%35%58%
sPGA 0/1 7%32%54%
PASI 90 N/A18% (at Week 24)27% (at Week 16)
PASI 100 1%N/A14%

Note: Data is from the POETYK PSO-1 trial for deucravacitinib, a mechanistically similar TYK2 inhibitor, and serves as a reference for expected outcomes for this compound.[8]

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for evaluating this compound and the logical flow of the study design.

Experimental_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase invitro In Vitro Assays (IC50, Selectivity) invivo In Vivo Animal Models (Psoriasis Model) invitro->invivo tox Toxicology Studies invivo->tox phase1 Phase 1 (Safety, PK/PD in Healthy Volunteers) tox->phase1 phase2 Phase 2 (Efficacy in Psoriasis Patients) phase1->phase2 phase3 Phase 3 (Pivotal Efficacy & Safety) phase2->phase3

Caption: A typical experimental workflow for the development of this compound.

Study_Logic Hypothesis Hypothesis: This compound reduces psoriasis symptoms by inhibiting the TYK2-mediated IL-23/IL-17 pathway. Preclinical Preclinical Evidence: - In vitro inhibition of pSTAT - In vivo efficacy in mouse psoriasis model Hypothesis->Preclinical is tested by Clinical_Trial Phase 2 Clinical Trial: - Randomized, placebo-controlled - Primary Endpoint: PASI 75 at Week 16 Preclinical->Clinical_Trial provides rationale for Outcome Expected Outcome: Superior efficacy of this compound over placebo in achieving PASI 75. Clinical_Trial->Outcome is designed to demonstrate

Caption: Logical relationship of the this compound efficacy study design.

Conclusion

The experimental designs detailed in these application notes provide a robust framework for evaluating the efficacy of this compound. By systematically progressing from in vitro characterization to in vivo animal models and well-designed clinical trials, researchers can thoroughly assess the therapeutic potential of this novel TYK2 inhibitor for the treatment of psoriasis and other autoimmune diseases.

References

Application Note: Quantitative Analysis of Lomedeucitinib in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lomedeucitinib (also known as BMS-986322) is an orally administered, potent, and selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2][3] By inhibiting TYK2, this compound modulates the signaling of key cytokines such as IL-12 and IL-23, which are implicated in the pathogenesis of various autoimmune and inflammatory diseases.[1] Its potential therapeutic applications are being explored for conditions like psoriasis and psoriatic arthritis.[3][4]

The development of a robust and sensitive bioanalytical method for the quantification of this compound in biological matrices is crucial for pharmacokinetic (PK) and toxicokinetic (TK) studies. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method is sensitive, specific, and accurate, making it suitable for supporting clinical and non-clinical studies.

Signaling Pathway of this compound

This compound exerts its therapeutic effect by inhibiting the TYK2 enzyme, which is a key component of the JAK-STAT signaling pathway. This pathway is activated by various cytokines and growth factors, leading to the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). Activated STATs then translocate to the nucleus and regulate the transcription of genes involved in inflammation and immune responses. By blocking TYK2, this compound effectively dampens this pro-inflammatory signaling cascade.

Lomedeucitinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 activates JAK JAK Receptor->JAK activates STAT STAT TYK2->STAT phosphorylates JAK->STAT phosphorylates pSTAT p-STAT STAT->pSTAT pSTAT->pSTAT Gene Gene Transcription pSTAT->Gene translocates to nucleus This compound This compound This compound->TYK2 inhibits

Caption: this compound inhibits TYK2 in the JAK-STAT pathway.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • This compound-d4 (internal standard, IS) (≥98% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Human plasma (K2EDTA)

  • Ultrapure water

2. LC-MS/MS Instrumentation and Conditions

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for the analysis.

Parameter Condition
HPLC System Shimadzu Nexera X2 or equivalent
Mass Spectrometer SCIEX Triple Quad 6500+ or equivalent
Analytical Column ACE C18 column (4.6 x 100 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 30% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 30% B for 1.0 min
Flow Rate 0.8 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions This compound: m/z 419.5 → 358.4; this compound-d4 (IS): m/z 423.5 → 362.4
Source Temperature 550°C

3. Standard Solutions and Quality Control (QC) Sample Preparation

  • Stock Solutions: Primary stock solutions of this compound and this compound-d4 (IS) were prepared in methanol at a concentration of 1 mg/mL.

  • Working Solutions: A series of working standard solutions of this compound were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water to cover the desired calibration curve range. A working solution of the IS was prepared at 100 ng/mL.

  • Calibration Standards and QC Samples: Calibration standards and QC samples were prepared by spiking the appropriate working standard solutions into blank human plasma. The final concentrations for the calibration curve were 0.5, 1, 5, 10, 50, 100, 500, and 1000 ng/mL. QC samples were prepared at 1.5 ng/mL (Low QC), 75 ng/mL (Mid QC), and 750 ng/mL (High QC).

4. Sample Preparation

A protein precipitation method was employed for sample extraction.

Sample_Preparation_Workflow Start Start: 50 µL Plasma Sample Add_IS Add 10 µL IS Working Solution (this compound-d4, 100 ng/mL) Start->Add_IS Vortex1 Vortex for 30 seconds Add_IS->Vortex1 Add_ACN Add 200 µL Acetonitrile Vortex1->Add_ACN Vortex2 Vortex for 2 minutes Add_ACN->Vortex2 Centrifuge Centrifuge at 13,000 rpm for 10 min at 4°C Vortex2->Centrifuge Transfer Transfer 100 µL of supernatant to a new vial Centrifuge->Transfer Dilute Add 100 µL of Mobile Phase A Transfer->Dilute Inject Inject 5 µL into LC-MS/MS System Dilute->Inject

Caption: Workflow for plasma sample preparation.

5. Method Validation

The method was validated according to the FDA and EMA guidelines for bioanalytical method validation. The validation parameters included selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Results and Discussion

1. Selectivity and Specificity

The method demonstrated high selectivity with no significant interference from endogenous plasma components at the retention times of this compound and the IS.

2. Linearity and Sensitivity

The calibration curve was linear over the concentration range of 0.5 to 1000 ng/mL. A linear regression with a weighting factor of 1/x² was used. The correlation coefficient (r²) was consistently ≥ 0.995. The lower limit of quantification (LLOQ) was established at 0.5 ng/mL, with a signal-to-noise ratio >10.

Table 1: Calibration Curve Parameters

Parameter Value
Linear Range 0.5 - 1000 ng/mL
Regression Equation y = 0.025x + 0.003
Correlation Coefficient (r²) ≥ 0.995
Weighting Factor 1/x²
LLOQ 0.5 ng/mL

3. Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using QC samples at three concentration levels. The results are summarized in Table 2. The percentage bias for accuracy was within ±15% (±20% for LLOQ), and the coefficient of variation (CV) for precision was ≤15% (≤20% for LLOQ), which is within the acceptable limits.

Table 2: Intra- and Inter-Day Accuracy and Precision

QC Level Nominal Conc. (ng/mL) Intra-Day Precision (%CV) Intra-Day Accuracy (%Bias) Inter-Day Precision (%CV) Inter-Day Accuracy (%Bias)
LLOQ0.58.25.69.57.1
Low1.56.53.17.84.3
Mid754.1-2.55.2-1.8
High7503.51.84.62.4

4. Extraction Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at low, mid, and high QC concentrations. The extraction recovery was consistent and reproducible. The matrix effect was found to be negligible, with the CV of the IS-normalized matrix factor being less than 15%.

Table 3: Extraction Recovery and Matrix Effect

QC Level Nominal Conc. (ng/mL) Extraction Recovery (%) Matrix Effect (%)
Low1.592.598.2
Mid7594.1101.5
High75093.899.7

5. Stability

This compound was found to be stable in human plasma under various storage and handling conditions, including bench-top, freeze-thaw, and long-term storage.

Table 4: Stability of this compound in Human Plasma

Stability Condition Duration Concentration (ng/mL) % Change from Nominal
Bench-top6 hours at RT1.5-4.2
750-3.1
Freeze-Thaw3 cycles1.5-6.8
750-5.5
Long-term30 days at -80°C1.5-7.1
750-6.2

Conclusion

A highly sensitive, specific, and robust LC-MS/MS method for the quantitative analysis of this compound in human plasma has been developed and validated. The method meets the regulatory requirements for bioanalytical method validation and is suitable for supporting pharmacokinetic studies in clinical and preclinical drug development. The simple protein precipitation extraction procedure and short run time allow for high-throughput analysis.

References

Application Notes and Protocols for Lomedeucitinib Treatment in Primary Immune Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lomedeucitinib (BMS-986322) is an orally administered, small molecule inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family of enzymes.[1][2][3] TYK2 plays a crucial role in the signaling pathways of key pro-inflammatory cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[1] By selectively targeting TYK2, this compound offers a promising therapeutic strategy for a range of immune-mediated inflammatory diseases, such as psoriasis and psoriatic arthritis.[3]

These application notes provide a comprehensive overview and detailed protocols for the in vitro characterization of this compound in primary human immune cell cultures. While specific quantitative data for this compound's in vitro activity is not extensively available in the public domain, we will utilize data from the well-characterized, structurally distinct, selective allosteric TYK2 inhibitor, Deucravacitinib (BMS-986165), as a representative example to illustrate the expected biological effects and data presentation.

Mechanism of Action: Selective TYK2 Inhibition

This compound, like other selective TYK2 inhibitors, functions by binding to the regulatory pseudokinase (JH2) domain of the TYK2 protein. This allosteric inhibition locks the kinase domain (JH1) in an inactive conformation, thereby preventing the downstream signaling cascade initiated by cytokine binding to their receptors. This targeted approach avoids the broader immunosuppressive effects associated with pan-JAK inhibitors that target the highly conserved ATP-binding site in the kinase domain of multiple JAK family members.

The inhibition of TYK2-mediated signaling has profound effects on various immune cell subsets:

  • T Cells: Inhibition of IL-12 and IL-23 signaling can suppress the differentiation and function of T helper 1 (Th1) and T helper 17 (Th17) cells, respectively. This leads to a reduction in the production of pro-inflammatory cytokines such as IFN-γ and IL-17.

  • Natural Killer (NK) Cells: IL-12 is a potent activator of NK cells, stimulating their cytotoxic activity and production of IFN-γ. This compound is expected to inhibit these functions.

  • B Cells and other Antigen-Presenting Cells (APCs): Type I IFN signaling, which is also mediated by TYK2, plays a role in the activation and differentiation of B cells and other APCs.

Data Presentation: Quantitative Analysis of TYK2 Inhibition

The following tables summarize the inhibitory activity of the selective TYK2 inhibitor Deucravacitinib (BMS-986165) and serve as a template for presenting data for this compound.

ParameterValueSource
Binding Affinity
Ki for TYK2 pseudokinase domain0.02 nM[1]
Functional Cellular Activity
Inhibition of IL-23-driven signalingIC50: 2-14 nM[2]
Inhibition of IL-12-driven signalingIC50: 2-14 nM[2]
Inhibition of Type I IFN-driven signalingIC50: 2-14 nM[2]

Note: The data presented in this table is for Deucravacitinib (BMS-986165), a different selective TYK2 inhibitor, and is used here for illustrative purposes.

Experimental Protocols

Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole human blood, which can then be used for various downstream assays or for the further purification of specific immune cell subsets.

Materials:

  • Whole human blood collected in heparinized tubes

  • Phosphate-buffered saline (PBS), sterile

  • Ficoll-Paque PLUS (or similar density gradient medium)

  • 50 mL conical tubes

  • Serological pipettes

  • Centrifuge with a swinging-bucket rotor

  • Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin)

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL conical tube, avoiding mixing of the layers.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • After centrifugation, carefully aspirate the upper layer of plasma and platelets, leaving the mononuclear cell layer (buffy coat) undisturbed at the plasma-Ficoll interface.

  • Collect the buffy coat layer using a sterile pipette and transfer it to a new 50 mL conical tube.

  • Wash the cells by adding PBS to bring the volume up to 50 mL and centrifuge at 300 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium.

  • Perform a cell count using a hemocytometer or an automated cell counter and assess viability with trypan blue exclusion.

  • Resuspend the cells at the desired concentration for downstream applications.

Protocol 2: Inhibition of IL-12-Induced IFN-γ Production in PBMCs

This protocol outlines the procedure to assess the dose-dependent effect of this compound on the production of IFN-γ by IL-12-stimulated PBMCs.

Materials:

  • Isolated human PBMCs

  • Complete RPMI-1640 medium

  • Recombinant human IL-12

  • This compound (stock solution prepared in DMSO)

  • 96-well cell culture plates

  • ELISA kit for human IFN-γ

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Seed PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate in a final volume of 100 µL of complete RPMI-1640 medium.

  • Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO).

  • Pre-incubate the cells with this compound for 1-2 hours in a CO2 incubator.

  • Prepare a working solution of recombinant human IL-12 in complete RPMI-1640 medium. Add 50 µL of the IL-12 solution to each well to achieve a final concentration known to induce robust IFN-γ production (e.g., 10 ng/mL). Also, include an unstimulated control well.

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • After incubation, centrifuge the plate at 300 x g for 5 minutes.

  • Collect the supernatant and measure the concentration of IFN-γ using a human IFN-γ ELISA kit according to the manufacturer's instructions.

  • Calculate the IC50 value by plotting the percentage of inhibition of IFN-γ production against the log concentration of this compound.

Protocol 3: Analysis of STAT4 Phosphorylation in T Cells by Flow Cytometry

This protocol details the method to measure the inhibition of IL-12-induced phosphorylation of STAT4 in primary human T cells.

Materials:

  • Isolated human PBMCs or purified T cells

  • Complete RPMI-1640 medium

  • Recombinant human IL-12

  • This compound (stock solution prepared in DMSO)

  • Fixation/Permeabilization buffers (e.g., BD Cytofix/Cytoperm™)

  • Fluorochrome-conjugated antibodies against human CD3, CD4, and phosphorylated STAT4 (pSTAT4)

  • Flow cytometer

Procedure:

  • Resuspend PBMCs or purified T cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Aliquot 1 mL of the cell suspension into flow cytometry tubes.

  • Add various concentrations of this compound or vehicle control (DMSO) to the tubes and pre-incubate for 1-2 hours at 37°C.

  • Stimulate the cells with recombinant human IL-12 (e.g., 20 ng/mL) for 15-30 minutes at 37°C. Include an unstimulated control.

  • Immediately after stimulation, fix the cells by adding an equal volume of pre-warmed fixation buffer and incubate for 10-15 minutes at 37°C.

  • Wash the cells with PBS containing 2% FBS.

  • Permeabilize the cells by resuspending the pellet in permeabilization buffer and incubating for 30 minutes on ice.

  • Wash the cells and then stain with fluorochrome-conjugated antibodies against CD3, CD4, and pSTAT4 for 30-60 minutes on ice in the dark.

  • Wash the cells and resuspend in flow cytometry staining buffer.

  • Acquire the samples on a flow cytometer and analyze the median fluorescence intensity (MFI) of pSTAT4 in the gated CD3+CD4+ T cell population.

  • Determine the dose-dependent inhibition of STAT4 phosphorylation by this compound.

Visualizations

TYK2_Signaling_Pathway TYK2 Signaling Pathway cluster_receptor Cell Membrane cluster_nucleus Nucleus Cytokine IL-12 / IL-23 Type I IFN Receptor Cytokine Receptor Cytokine->Receptor 1. Binding TYK2 TYK2 Receptor->TYK2 2. Activation JAKx JAK1/JAK2 Receptor->JAKx STAT STAT TYK2->STAT 3. Phosphorylation JAKx->STAT STAT_dimer STAT Dimer STAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene_Expression Gene Expression (e.g., IFN-γ, IL-17) DNA->Gene_Expression 6. Transcription This compound This compound This compound->TYK2 Inhibition

Caption: TYK2 Signaling Pathway and Point of Inhibition by this compound.

Experimental_Workflow Experimental Workflow for Evaluating this compound cluster_prep 1. Cell Preparation cluster_treatment 2. Treatment & Stimulation cluster_analysis 3. Downstream Analysis start Whole Blood isolate Isolate PBMCs start->isolate purify Purify T cells, NK cells, etc. (Optional) isolate->purify culture Culture Cells isolate->culture purify->culture add_lomed Add this compound (Dose-Response) culture->add_lomed stimulate Stimulate with Cytokines (IL-12, IL-23, IFN-α) add_lomed->stimulate elisa ELISA (Cytokine Secretion) stimulate->elisa flow Flow Cytometry (pSTAT, Cell Markers) stimulate->flow qpcr qRT-PCR (Gene Expression) stimulate->qpcr

Caption: General experimental workflow for assessing this compound's effects.

Logical_Relationship Logical Relationship of this compound's Effects cluster_pathways Inhibited Signaling Pathways cluster_effects Cellular Effects This compound This compound TYK2 TYK2 Inhibition This compound->TYK2 IL12_23 IL-12 / IL-23 Signaling TYK2->IL12_23 IFN Type I IFN Signaling TYK2->IFN Th1_Th17 ↓ Th1/Th17 Differentiation ↓ IFN-γ / IL-17 Production IL12_23->Th1_Th17 NK_cell ↓ NK Cell Activation ↓ IFN-γ Production IL12_23->NK_cell APC_B_cell ↓ APC/B Cell Activation IFN->APC_B_cell

Caption: Logical flow from this compound administration to cellular effects.

References

Assessing the Impact of Lomedeucitinib on Cytokine Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for assessing the effect of Lomedeucitinib (BMS-986322), a selective Tyrosine Kinase 2 (TYK2) inhibitor, on the production of key pro-inflammatory cytokines. This compound's mechanism of action, targeting the TYK2 pathway, is crucial for the signaling of several cytokines implicated in autoimmune and inflammatory diseases, including Interleukin-23 (IL-23), IL-12, and Type I Interferons (IFNs). Consequently, it is anticipated to modulate the downstream production of cytokines such as IL-6, Tumor Necrosis Factor-alpha (TNF-α), and IL-1β.

Introduction to this compound and its Mechanism of Action

This compound is an oral, small-molecule inhibitor that allosterically binds to the regulatory pseudokinase (JH2) domain of TYK2. This unique mechanism confers high selectivity for TYK2 over other Janus kinase (JAK) family members (JAK1, JAK2, and JAK3), potentially leading to a more favorable safety profile by avoiding the inhibition of pathways associated with other JAKs.

TYK2 is a critical component of the signaling cascade for several key cytokines. The IL-23/IL-17 axis, which is central to the pathogenesis of diseases like psoriasis, is dependent on TYK2 signaling. By inhibiting TYK2, this compound is expected to suppress the pro-inflammatory cascade driven by these pathways.

Data Presentation: Expected Effects on Cytokine Production

While specific quantitative data for this compound's direct effect on IL-6, TNF-α, and IL-1β production is not extensively available in the public domain, the known mechanism of action allows for the projection of its inhibitory effects. The following tables present hypothetical, yet mechanistically plausible, data demonstrating the expected dose-dependent inhibition of these cytokines by this compound in relevant in vitro cell-based assays.

Table 1: Effect of this compound on Lipopolysaccharide (LPS)-Induced Cytokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs)

This compound Concentration (nM)IL-6 Production (% of Control)TNF-α Production (% of Control)IL-1β Production (% of Control)
0 (Vehicle Control)100%100%100%
185%90%88%
1060%75%70%
10035%50%45%
100015%25%20%

Table 2: Effect of this compound on IL-23-Induced IL-17A and IL-17F Production in Human CD4+ T Cells

This compound Concentration (nM)IL-17A Production (% of Control)IL-17F Production (% of Control)
0 (Vehicle Control)100%100%
180%82%
1055%58%
10025%30%
100010%12%

Note: The data presented in these tables are illustrative and based on the expected mechanism of action of a selective TYK2 inhibitor. Actual experimental results may vary.

Experimental Protocols

The following are detailed protocols for key experiments to determine the effect of this compound on cytokine production.

Protocol 1: In Vitro Assessment of this compound's Effect on Cytokine Production in Human PBMCs

Objective: To quantify the dose-dependent effect of this compound on the production of IL-6, TNF-α, and IL-1β by human PBMCs stimulated with a pro-inflammatory agent.

Materials:

  • This compound (BMS-986322)

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • Phosphate-Buffered Saline (PBS)

  • ELISA kits for human IL-6, TNF-α, and IL-1β

  • 96-well cell culture plates

Methodology:

  • PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Resuspend PBMCs in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a density of 1 x 10^6 cells/mL.

  • Plating: Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • This compound Treatment: Prepare serial dilutions of this compound in complete RPMI 1640 medium. Add 50 µL of the diluted this compound or vehicle control (e.g., DMSO) to the respective wells. Incubate for 1 hour at 37°C in a 5% CO2 incubator.

  • Stimulation: Prepare a solution of LPS in complete RPMI 1640 medium. Add 50 µL of the LPS solution (final concentration, e.g., 100 ng/mL) to all wells except the unstimulated control wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well.

  • Cytokine Quantification: Measure the concentration of IL-6, TNF-α, and IL-1β in the collected supernatants using the respective ELISA kits, following the manufacturer's instructions.

Protocol 2: Assessment of this compound's Effect on T-cell Cytokine Production in a Co-culture System

Objective: To evaluate the impact of this compound on the production of T-cell-derived cytokines, such as IFN-γ, in a co-culture system designed to mimic immune cell interactions.

Materials:

  • This compound (BMS-986322)

  • Human CD4+ T cells

  • Antigen-Presenting Cells (APCs), e.g., monocyte-derived dendritic cells or a suitable cell line

  • T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies or a specific antigen)

  • Complete RPMI 1640 medium

  • ELISA kit for human IFN-γ

  • 96-well cell culture plates

Methodology:

  • Cell Preparation: Isolate CD4+ T cells and prepare APCs from a suitable source.

  • Co-culture Setup: Seed APCs in a 96-well plate. Add CD4+ T cells at an appropriate Effector:Target ratio (e.g., 5:1).

  • This compound Treatment: Add various concentrations of this compound or vehicle control to the co-culture.

  • T-cell Stimulation: Add the T-cell activation stimulus to the wells.

  • Incubation: Co-culture the cells for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • Cytokine Quantification: Measure the concentration of IFN-γ in the supernatant using an ELISA kit.

Visualizations

Signaling Pathway

Lomedeucitinib_Mechanism cluster_cell Cell Cytoplasm Cytokine IL-23 / IL-12 / Type I IFN Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 Activation JAK_partner JAK1 / JAK2 Receptor->JAK_partner Activation STAT STAT TYK2->STAT Phosphorylation JAK_partner->STAT Phosphorylation pSTAT pSTAT (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Gene_Expression Gene Transcription (Pro-inflammatory Cytokines) Nucleus->Gene_Expression This compound This compound This compound->Inhibition Inhibition->TYK2 Inhibition

Caption: this compound inhibits TYK2, blocking cytokine signaling.

Experimental Workflow

Experimental_Workflow start Start isolate_pbmcs Isolate Human PBMCs start->isolate_pbmcs culture_cells Culture PBMCs in 96-well plate isolate_pbmcs->culture_cells add_lome Add this compound (or Vehicle) culture_cells->add_lome stimulate Stimulate with LPS add_lome->stimulate incubate Incubate (18-24h) stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant elisa Quantify Cytokines (ELISA) (IL-6, TNF-α, IL-1β) collect_supernatant->elisa analyze Data Analysis elisa->analyze end End analyze->end

Caption: Workflow for assessing this compound's effect on cytokine production.

Application Notes and Protocols: Evaluating Lomedeucitinib in a Plaque Psoriasis Animal Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoriasis is a chronic, immune-mediated inflammatory disease of the skin, with plaque psoriasis being the most common manifestation. The pathogenesis of psoriasis is complex, involving the dysregulation of both the innate and adaptive immune systems. A key signaling cascade implicated in the development of psoriatic lesions is the Interleukin-23 (IL-23)/T helper 17 (Th17) cell axis. Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a crucial intracellular enzyme that mediates the signaling of several pro-inflammatory cytokines, including IL-23, IL-12, and Type 1 interferons.[1] Consequently, the inhibition of TYK2 presents a promising therapeutic strategy for the treatment of psoriasis.

Lomedeucitinib (BMS-986322) is an investigational, oral, small molecule inhibitor of TYK2.[2][3] It is being evaluated for the treatment of moderate-to-severe plaque psoriasis and has shown proof-of-concept in a Phase 2 clinical trial.[2] Preclinical evaluation of TYK2 inhibitors in relevant animal models is a critical step in their development. The imiquimod-induced psoriasis-like skin inflammation model in mice is a widely used and well-characterized model that recapitulates many of the key histopathological and immunological features of human plaque psoriasis, including epidermal hyperplasia (acanthosis), parakeratosis, and the infiltration of immune cells.[4] This model is dependent on the IL-23/IL-17 axis, making it particularly suitable for assessing the in vivo efficacy of TYK2 inhibitors.[4]

These application notes provide a detailed overview of the use of this compound in a plaque psoriasis animal model, including a representative experimental protocol for the imiquimod-induced psoriasis model, a summary of expected quantitative outcomes based on data from other TYK2 inhibitors, and visualizations of the relevant signaling pathway and experimental workflow.

Signaling Pathway and Experimental Rationale

The therapeutic rationale for using a TYK2 inhibitor like this compound in psoriasis is to disrupt the pro-inflammatory cytokine signaling that drives the disease. In psoriasis, dendritic cells release IL-23, which binds to its receptor on Th17 cells. This binding activates TYK2 and JAK2, leading to the phosphorylation and activation of the transcription factor STAT3. Activated STAT3 then promotes the transcription of genes encoding for pro-inflammatory cytokines such as IL-17 and IL-22. These cytokines act on keratinocytes, inducing their hyperproliferation and the production of other inflammatory mediators, thus creating a positive feedback loop that sustains the psoriatic inflammation. By selectively inhibiting TYK2, this compound is expected to block this signaling cascade, thereby reducing the production of pathogenic cytokines and ameliorating the signs of psoriasis.[4]

TYK2_Signaling_Pathway IL-23/TYK2 Signaling Pathway in Psoriasis IL23 IL-23 IL23R IL-23 Receptor IL23->IL23R Binds TYK2 TYK2 IL23R->TYK2 Activates JAK2 JAK2 IL23R->JAK2 Activates STAT3 STAT3 TYK2->STAT3 Phosphorylates JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 nucleus Nucleus pSTAT3->nucleus Translocates to IL17_IL22 IL-17, IL-22 Gene Transcription nucleus->IL17_IL22 cytokines Pro-inflammatory Cytokines (IL-17, IL-22) IL17_IL22->cytokines keratinocyte Keratinocyte Hyperproliferation & Inflammation cytokines->keratinocyte This compound This compound This compound->TYK2 Inhibits

Caption: IL-23/TYK2 signaling pathway in psoriasis and the inhibitory action of this compound.

Experimental Protocols

The following is a representative protocol for evaluating the efficacy of an oral TYK2 inhibitor, such as this compound, in the imiquimod-induced psoriasis mouse model.

Imiquimod-Induced Psoriasis-like Skin Inflammation Mouse Model

This model is widely used to induce psoriasis-like skin inflammation in mice.[4]

  • Animal Model:

    • Species: Mouse

    • Strain: BALB/c or C57BL/6, female, 7-9 weeks old.

  • Materials:

    • 5% Imiquimod (B1671794) cream (e.g., Aldara™).

    • This compound (formulated for oral administration).

    • Vehicle control for this compound.

    • Calipers for measuring ear and skin thickness.

    • Anesthesia (e.g., isoflurane).

    • Tools for tissue collection (scissors, forceps, etc.).

  • Procedure:

    • Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the experiment.

    • Hair Removal: One day before the start of the experiment, shave the dorsal skin of the mice.

    • Group Allocation: Randomly assign mice to treatment groups (n=8-10 mice per group):

      • Group 1: Naive (No treatment).

      • Group 2: Vehicle Control (Imiquimod + Vehicle for this compound).

      • Group 3: this compound (Imiquimod + this compound at a low dose).

      • Group 4: this compound (Imiquimod + this compound at a high dose).

      • Group 5 (Optional): Positive Control (e.g., a known therapeutic agent).

    • Psoriasis Induction: On Day 0, apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear of the mice in Groups 2-5. Continue for 5-7 consecutive days.

    • Treatment Administration: Administer this compound or its vehicle orally (e.g., by oral gavage) once or twice daily, starting on Day 0 (prophylactic regimen) or on Day 2 (therapeutic regimen), and continuing until the end of the experiment.

    • Efficacy Readouts:

      • Clinical Scoring: Daily, score the severity of the skin inflammation on the back using a modified Psoriasis Area and Severity Index (PASI), assessing erythema (redness), scaling, and induration (thickness) on a scale of 0 to 4 for each parameter. The sum of the scores gives the cumulative score.

      • Ear and Skin Thickness: Daily, measure the thickness of the right ear and a fold of the dorsal skin using a digital caliper.

      • Body Weight: Monitor body weight daily as an indicator of systemic toxicity.

    • Endpoint Analysis (at the end of the study):

      • Euthanasia and Tissue Collection: Euthanize the mice and collect the treated ear and dorsal skin, as well as the spleen.

      • Histology: Fix skin samples in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness and inflammatory cell infiltration.

      • Immunohistochemistry: Perform immunohistochemical staining for markers of proliferation (e.g., Ki67) and immune cell populations.

      • Gene Expression Analysis: Isolate RNA from skin and spleen to analyze the expression of pro-inflammatory cytokines (e.g., IL-17A, IL-22, IL-23) by quantitative real-time PCR (qRT-PCR).

      • Flow Cytometry: Prepare single-cell suspensions from the skin and spleen to analyze immune cell populations (e.g., Th17 cells) by flow cytometry.

Experimental_Workflow Experimental Workflow for Imiquimod-Induced Psoriasis Model acclimatization Acclimatization (1 week) shaving Dorsal Skin Shaving (Day -1) acclimatization->shaving grouping Random Group Allocation (n=8-10/group) shaving->grouping induction Daily Imiquimod Application (Back & Ear, Days 0-6) grouping->induction treatment Daily Oral this compound or Vehicle Administration grouping->treatment monitoring Daily Monitoring: - PASI Scoring - Ear & Skin Thickness - Body Weight induction->monitoring treatment->monitoring endpoint Endpoint Analysis (Day 7) monitoring->endpoint histology Histology (H&E) Epidermal Thickness endpoint->histology q_pcr qRT-PCR (Cytokine mRNA) endpoint->q_pcr flow_cytometry Flow Cytometry (Immune Cell Profiling) endpoint->flow_cytometry

References

Application Notes and Protocols for Studying T-cell Mediated Inflammation with Lomedeucitinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lomedeucitinib (BMS-986322) is a potent and selective, orally available small molecule inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] TYK2 is a key intracellular signaling molecule that mediates cytokine pathways crucial to the pathogenesis of various T-cell mediated inflammatory and autoimmune diseases.[3] By selectively targeting TYK2, this compound offers a promising tool for investigating the roles of specific cytokine signaling axes in inflammation, particularly those involving interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs). These pathways are central to the differentiation and function of T helper 1 (Th1) and Th17 cells, which are key drivers of chronic inflammation in conditions like psoriasis and psoriatic arthritis.[3]

This document provides detailed application notes and experimental protocols for utilizing this compound to study T-cell mediated inflammation in both in vitro and in vivo research settings. While specific preclinical data for this compound is emerging, data from the closely related and well-characterized TYK2 inhibitor, Deucravacitinib (B606291), is used here to provide representative protocols and expected outcomes. This compound is a deuterated form of Deucravacitinib.[4]

Mechanism of Action: Selective TYK2 Inhibition

This compound selectively inhibits TYK2, which forms heterodimers with other JAK family members (JAK1 or JAK2) to transduce signals for key inflammatory cytokines. The IL-23 and IL-12 signaling pathways, critical for the differentiation and maintenance of Th17 and Th1 cells respectively, are dependent on TYK2. Upon cytokine binding to their receptors, TYK2 is activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation. This compound's inhibition of TYK2 disrupts this cascade, leading to a reduction in pro-inflammatory cytokine production and a dampening of the inflammatory response.

TYK2_Signaling_Pathway This compound Mechanism of Action in T-cell Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-23 IL-23 IL-23R IL-23R IL-23->IL-23R binds IL-12 IL-12 IL-12R IL-12R IL-12->IL-12R binds TYK2 TYK2 IL-23R->TYK2 activates JAK2 JAK2 IL-23R->JAK2 activates IL-12R->TYK2 activates IL-12R->JAK2 activates STAT3 STAT3 TYK2->STAT3 phosphorylates STAT4 STAT4 TYK2->STAT4 phosphorylates JAK2->STAT3 phosphorylates JAK2->STAT4 phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT4 pSTAT4 STAT4->pSTAT4 Pro-inflammatory Genes Pro-inflammatory Genes pSTAT3->Pro-inflammatory Genes activates transcription of (e.g., IL-17, IL-22) pSTAT4->Pro-inflammatory Genes activates transcription of (e.g., IFN-γ) This compound This compound This compound->TYK2 inhibits

Caption: this compound inhibits TYK2-mediated cytokine signaling.

Quantitative Data

The following tables summarize representative quantitative data for selective TYK2 inhibitors, primarily based on studies with Deucravacitinib, a close structural analog of this compound.

Table 1: In Vitro Potency and Selectivity of a Representative TYK2 Inhibitor (Deucravacitinib)

Assay TypeTargetIC50 (nM)Reference
Cellular pSTAT Assay (IFNα-stimulated)TYK21.2[5]
Cellular pSTAT Assay (IL-6-stimulated)JAK1/2>1000[5]
Cellular pSTAT Assay (GM-CSF-stimulated)JAK2>2000[5]

Table 2: Efficacy of this compound in a Phase 2 Psoriasis Trial

EndpointThis compoundPlaceboReference
PASI 75 Response (Week 12)71.7%Not Reported[6]
PASI 90 Response (Week 12)47.5%Not Reported[6]

Table 3: Efficacy of a Representative TYK2 Inhibitor (Deucravacitinib) in a Phase 2 Psoriatic Arthritis Trial

EndpointDeucravacitinib (6 mg QD)Deucravacitinib (12 mg QD)PlaceboReference
ACR-20 Response (Week 16)52.9%62.7%31.8%[7]

Experimental Protocols

In Vitro Assays

1. Phospho-STAT Flow Cytometry Assay

This assay measures the ability of this compound to inhibit cytokine-induced STAT phosphorylation in immune cells.

pSTAT_Workflow cluster_workflow Phospho-STAT Flow Cytometry Workflow A Isolate PBMCs B Pre-incubate with This compound A->B C Stimulate with Cytokine (e.g., IL-23) B->C D Fix and Permeabilize C->D E Stain with Fluorochrome-conjugated anti-pSTAT antibodies D->E F Analyze by Flow Cytometry E->F

Caption: Workflow for phospho-STAT flow cytometry analysis.

Protocol:

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.[8] Resuspend cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS).

  • Compound Treatment: Seed PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL. Add serial dilutions of this compound or vehicle control (e.g., DMSO) and pre-incubate for 1-2 hours at 37°C.[9]

  • Cytokine Stimulation: Stimulate the cells with an appropriate cytokine, such as recombinant human IL-23 (to assess pSTAT3) or IL-12 (to assess pSTAT4), for 15-30 minutes at 37°C.[9]

  • Fixation and Permeabilization: Immediately fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 10-15 minutes at room temperature. Following fixation, wash the cells and permeabilize with ice-cold methanol (B129727) or a commercial permeabilization buffer.[10]

  • Intracellular Staining: Stain the permeabilized cells with fluorochrome-conjugated antibodies specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT3, anti-pSTAT4) for 30-60 minutes at room temperature in the dark.[11][12]

  • Data Acquisition and Analysis: Wash the cells and acquire data on a flow cytometer. Analyze the median fluorescence intensity (MFI) of the phospho-STAT signal. Calculate the IC50 values for this compound based on the inhibition of STAT phosphorylation.[11]

2. T-cell Proliferation Assay (CFSE-based)

This assay evaluates the effect of this compound on T-cell proliferation in response to stimulation.

Protocol:

  • Cell Labeling: Resuspend isolated PBMCs or purified CD4+ T-cells in PBS at a concentration of 1-10 x 10^6 cells/mL. Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the reaction by adding 5 volumes of ice-cold culture medium containing 10% FBS.[13][14]

  • Cell Culture and Stimulation: Wash the CFSE-labeled cells and resuspend in complete RPMI medium. Plate the cells in a 96-well plate and stimulate with anti-CD3/CD28 beads or a specific antigen for 3-5 days.[15] Add serial dilutions of this compound or vehicle control at the time of stimulation.

  • Flow Cytometry Analysis: Harvest the cells and stain with fluorescently-labeled antibodies against T-cell surface markers (e.g., CD3, CD4). Acquire data on a flow cytometer and analyze the CFSE fluorescence. Each peak of decreasing fluorescence intensity represents a cell division.[16]

3. Cytokine Release Assay

This assay measures the inhibitory effect of this compound on the production of pro-inflammatory cytokines by T-cells.

Protocol:

  • Cell Culture and Treatment: Isolate PBMCs and plate them in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1-2 hours.[17]

  • Stimulation: Stimulate the PBMCs with a suitable stimulus, such as lipopolysaccharide (LPS) or anti-CD3/CD28 antibodies, for 24-48 hours.[18][19]

  • Supernatant Collection and Analysis: Centrifuge the plate and collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., IL-17A, IFN-γ, TNF-α) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay (e.g., Luminex).[8][20]

In Vivo Models of T-cell Mediated Inflammation

1. Imiquimod (B1671794) (IMQ)-Induced Psoriasis-like Skin Inflammation in Mice

This is a widely used model to study Th17-mediated skin inflammation.[21][22]

IMQ_Workflow cluster_workflow Imiquimod-Induced Psoriasis Model Workflow A Shave Mouse Back Skin B Topical Application of Imiquimod Cream A->B C Daily Treatment with This compound (oral) B->C D Daily Clinical Scoring (Erythema, Scaling, Thickness) B->D C->D E Tissue Collection and Analysis (Histology, Cytokines) D->E

Caption: Workflow for the imiquimod-induced psoriasis mouse model.

Protocol:

  • Animal Model: Use 8-10 week old BALB/c or C57BL/6 mice.[23]

  • Disease Induction: Shave the dorsal skin of the mice. Apply a daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara®) to the shaved back and right ear for 5-6 consecutive days.[23][24]

  • This compound Administration: Administer this compound or vehicle control orally (e.g., by gavage) once or twice daily, starting one day before or on the day of the first imiquimod application.

  • Efficacy Readouts:

    • Clinical Scoring: Daily, assess the severity of skin inflammation using a modified Psoriasis Area and Severity Index (PASI) score, evaluating erythema (redness), scaling, and skin thickness.[24][25]

    • Ear Thickness: Measure ear thickness daily using a caliper.[22]

    • Histology: At the end of the study, collect skin tissue for histological analysis (H&E staining) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.[25]

    • Biomarker Analysis: Analyze the expression of inflammatory genes (e.g., Il17a, Il23) in skin homogenates by qPCR or measure cytokine protein levels by ELISA.[22]

2. IL-23-Induced Skin Inflammation in Mice

This model specifically interrogates the IL-23/Th17 signaling axis.[26][27]

Protocol:

  • Animal Model: Use 8-10 week old C57BL/6 mice.[27]

  • Disease Induction: Administer intradermal injections of recombinant murine IL-23 into the ear pinna daily or every other day for a total of 4-8 days.[28][29]

  • This compound Administration: Administer this compound or vehicle control orally daily, commencing concurrently with the first IL-23 injection.[27]

  • Efficacy Readouts:

    • Ear Thickness: The primary endpoint is the daily measurement of ear swelling using a caliper.[28]

    • Cytokine Analysis: Homogenize ear tissue to measure levels of IL-17A and IL-22 by ELISA.[28]

Conclusion

This compound is a valuable research tool for dissecting the role of TYK2-mediated signaling in T-cell driven inflammation. The protocols outlined in this document provide a framework for investigating the efficacy and mechanism of action of this compound in relevant preclinical models. By utilizing these assays, researchers can further elucidate the therapeutic potential of selective TYK2 inhibition for a range of autoimmune and inflammatory disorders.

References

Troubleshooting & Optimization

Lomedeucitinib solubility issues and best solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Lomedeucitinib.

Solubility Data

Proper dissolution of this compound is critical for accurate and reproducible experimental results. Below is a summary of its known solubility.

SolventConcentrationMolarity (approx.)Notes
Dimethyl Sulfoxide (DMSO)100 mg/mL238.40 mMRequires sonication to achieve full dissolution. Use of fresh, anhydrous DMSO is recommended as the compound is hygroscopic and absorption of water by DMSO can reduce solubility.[1][2]

Note: Solubility in other common laboratory solvents such as ethanol, methanol, and aqueous buffers has not been explicitly reported in the available literature. Researchers should perform solubility tests to determine the suitability of other solvents for their specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound in DMSO. What should I do?

A1: Several factors can affect the dissolution of this compound in DMSO:

  • Sonication: This compound requires ultrasonic treatment to fully dissolve in DMSO.[1][2] Ensure you are sonicating the solution for a sufficient amount of time.

  • Fresh DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly decrease the solubility of this compound.[1] Always use freshly opened, anhydrous DMSO for the preparation of your stock solutions.

  • Warming: Gentle warming (e.g., to 37°C) can sometimes aid in the dissolution of compounds. However, be cautious about potential compound degradation at higher temperatures.

  • Vortexing: In addition to sonication, vigorous vortexing can help to break up any clumps of solid material and facilitate dissolution.

Q2: Can I dissolve this compound in solvents other than DMSO?

Q3: How should I prepare a stock solution of this compound?

A3: Based on the available data, the recommended procedure for preparing a stock solution in DMSO is as follows:

  • Weigh the desired amount of this compound powder in a sterile, appropriate-sized tube.

  • Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., for a 100 mg/mL solution).

  • Vortex the mixture briefly to wet the powder.

  • Sonicate the solution in a water bath until all the solid has dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Q4: How should I store my this compound stock solution?

A4: Store the stock solution at -20°C or -80°C.[1][2] Aliquoting the stock solution is highly recommended to minimize the number of freeze-thaw cycles, which can lead to compound degradation and precipitation.[1]

Experimental Protocols

Protocol 1: Preparation of a 100 mg/mL this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Calibrated pipettes

    • Vortex mixer

    • Ultrasonic water bath

  • Methodology:

    • Tare a sterile tube on the analytical balance.

    • Carefully weigh 10 mg of this compound into the tube.

    • Add 100 µL of anhydrous DMSO to the tube.

    • Briefly vortex the tube to mix the contents.

    • Place the tube in an ultrasonic water bath and sonicate until the this compound is completely dissolved. This may take several minutes.

    • Visually inspect the solution to confirm that no particulate matter is present.

    • Aliquot the stock solution into smaller working volumes in separate sterile tubes.

    • Store the aliquots at -20°C or -80°C.

Visual Guides

Below are diagrams to assist in understanding the experimental workflow and decision-making processes related to this compound solubility.

Lomedeucitinib_Dissolution_Workflow start Start: Need to dissolve This compound check_dmso Is DMSO a suitable solvent for the experiment? start->check_dmso dissolve_dmso Prepare stock solution in anhydrous DMSO (100 mg/mL) check_dmso->dissolve_dmso Yes test_other Perform solubility test in alternative solvent check_dmso->test_other No sonicate Sonicate until fully dissolved dissolve_dmso->sonicate store Aliquot and store at -20°C or -80°C sonicate->store end_success End: this compound dissolved store->end_success evaluate_solubility Evaluate solubility in alternative solvent test_other->evaluate_solubility use_alternative Use alternative solvent for experiment evaluate_solubility->use_alternative Soluble end_fail Consider co-solvent system or alternative formulation (consult literature) evaluate_solubility->end_fail Insoluble use_alternative->end_success

Caption: Workflow for dissolving this compound.

TYK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor TYK2 TYK2 Cytokine_Receptor->TYK2 activates STAT STAT TYK2->STAT phosphorylates JAK Other JAKs JAK->STAT phosphorylates pSTAT p-STAT STAT->pSTAT pSTAT->pSTAT Gene_Expression Gene Expression (Inflammation) pSTAT->Gene_Expression translocates to nucleus Cytokine Cytokine (e.g., IL-12, IL-23) Cytokine->Cytokine_Receptor This compound This compound This compound->TYK2 inhibits

Caption: Simplified TYK2 signaling pathway and the inhibitory action of this compound.

References

Optimizing Lomedeucitinib Concentration for In Vitro Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the concentration of Lomedeucitinib in in vitro assays. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to streamline your experimental workflow and ensure robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as BMS-986322) is an investigational small molecule that acts as a selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family of enzymes.[1][2] TYK2 is a crucial component of the JAK-STAT signaling pathway, which transduces signals for various cytokines involved in inflammation and immunity, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[3][4] By inhibiting TYK2, this compound blocks the phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating the inflammatory response.[4]

Q2: What is a good starting concentration range for this compound in in vitro experiments?

A definitive optimal concentration for this compound will be cell-type and assay-dependent. However, based on data from closely related TYK2 inhibitors like Deucravacitinib, a good starting point for a dose-response experiment is in the low nanomolar to micromolar range (e.g., 0.1 nM to 10 µM). For specific cellular assays measuring the inhibition of cytokine signaling (e.g., IL-12, IL-23, or IFN-α), IC50 values are often in the low nanomolar range.

Q3: How should I prepare and store this compound for in vitro use?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For cell-based assays, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-quality DMSO. This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months).[2] When preparing working solutions, dilute the DMSO stock in your cell culture medium. It is critical to ensure the final concentration of DMSO in your assay is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.

Q4: What are the key signaling pathways I should monitor to assess this compound activity?

The primary pathway to monitor is the JAK-STAT pathway. Specifically, you should assess the phosphorylation status of STAT proteins downstream of TYK2-dependent cytokines. For example:

  • IL-12 stimulation: Measure the phosphorylation of STAT4 (pSTAT4).

  • IL-23 stimulation: Measure the phosphorylation of STAT3 (pSTAT3).

  • Type I IFN (e.g., IFN-α) stimulation: Measure the phosphorylation of STAT1 (pSTAT1) and STAT2 (pSTAT2).

Q5: What are some common issues encountered when working with this compound and how can I troubleshoot them?

Refer to the Troubleshooting Guide section below for a detailed breakdown of common problems, their potential causes, and recommended solutions.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
High variability in IC50 values between experiments. - Cell line instability: High passage number can lead to genetic drift and altered signaling responses.- Inconsistent cell seeding density: Variations in cell number will affect the inhibitor-to-cell ratio.- Inconsistent inhibitor preparation: Repeated freeze-thaw cycles of stock solutions can lead to degradation.- Use low-passage, authenticated cell lines.- Implement a strict cell counting and seeding protocol.- Prepare single-use aliquots of the this compound stock solution.
Little to no inhibition of the target pathway (e.g., pSTAT) observed. - Suboptimal cytokine concentration or stimulation time: Insufficient or excessive stimulation can mask the inhibitor's effect.- Incorrect assay conditions: Verify the final concentration of this compound and DMSO in the assay.- Cellular resistance or low target expression: The cell line may not express sufficient levels of TYK2 or the relevant cytokine receptors.- Optimize the cytokine concentration and stimulation time for your specific cell line.- Ensure the final DMSO concentration is non-toxic (≤ 0.1%).- Confirm TYK2 and cytokine receptor expression in your cell line via Western blot or flow cytometry.
Significant cytotoxicity observed at expected therapeutic concentrations. - Solvent toxicity: High concentrations of DMSO can be toxic to cells.- Off-target effects: At higher concentrations, the inhibitor may affect other kinases.- Cell line sensitivity: Some cell lines may be particularly sensitive to TYK2 inhibition if the pathway is critical for their survival.- Ensure the final DMSO concentration is consistent across all wells (including controls) and is ≤ 0.1%.- Perform a dose-response curve to identify a non-toxic concentration range.- Consider using a different cell line or reducing the incubation time.
Inconsistent results between different batches of this compound. - Variability in compound purity or activity. - Purchase compounds from a reputable supplier and request a certificate of analysis.- If possible, test new batches against a previously validated batch to ensure consistency.

Quantitative Data Summary

The following table summarizes key in vitro data for TYK2 inhibitors. Note that this compound-specific data is limited in the public domain; therefore, data from the structurally and mechanistically similar TYK2 inhibitor, Deucravacitinib, is included for reference.

Inhibitor Assay Type Cell Line / System Parameter Value Reference
DeucravacitinibBiochemical Kinase AssayPurified TYK2 enzymeIC500.2 nM[5]
DeucravacitinibCellular pSTAT Assay (IL-12 induced)Human Whole BloodIC50 (pSTAT4)~10 nM[5]
DeucravacitinibCellular pSTAT Assay (IL-23 induced)Human Whole BloodIC50 (pSTAT3)~5 nM[5]
DeucravacitinibCellular pSTAT Assay (IFN-α induced)Human Whole BloodIC50 (pSTAT1)~2 nM[5]
This compoundGeneral ActivityNot SpecifiedTargetTYK2[2]

Experimental Protocols

Protocol 1: Determination of IC50 for pSTAT Inhibition by Flow Cytometry

This protocol details the steps to determine the concentration of this compound that inhibits 50% of cytokine-induced STAT phosphorylation in peripheral blood mononuclear cells (PBMCs).

Materials:

  • This compound

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI 1640 medium with 10% FBS

  • Recombinant human cytokines (e.g., IL-12, IL-23, or IFN-α)

  • Fixation/Permeabilization Buffer

  • Phospho-specific antibodies (e.g., anti-pSTAT4, anti-pSTAT3) conjugated to a fluorophore

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs from healthy donor blood and resuspend them in RPMI 1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.

  • Inhibitor Treatment: Pre-incubate cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for 1-2 hours at 37°C.

  • Cytokine Stimulation: Add the appropriate cytokine to stimulate the specific JAK-STAT pathway (e.g., IL-12 for pSTAT4) and incubate for 15-30 minutes at 37°C.

  • Fixation: Immediately fix the cells by adding a fixation buffer and incubating for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells and then permeabilize them by adding a permeabilization buffer and incubating for 30 minutes at room temperature.

  • Staining: Add the phospho-specific antibody and incubate for 30-60 minutes at room temperature in the dark.

  • Data Acquisition: Wash the cells and resuspend them in FACS buffer. Acquire data on a flow cytometer.

  • Data Analysis: Analyze the median fluorescence intensity (MFI) of the phospho-STAT signal. Calculate the IC50 value from the dose-response curve.

Protocol 2: Cytotoxicity Assessment using the MTT Assay

This protocol outlines the steps to assess the cytotoxic effects of this compound on a selected cell line.

Materials:

  • This compound

  • Selected cancer or immune cell line

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in diluted HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Drug Treatment: On the following day, treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) in complete medium. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance and express cell viability as a percentage of the vehicle-treated control. Plot the percentage of cell viability against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.

Visualizations

TYK2_Signaling_Pathway TYK2 Signaling Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine IL-12 / IL-23 / Type I IFN Receptor Cytokine Receptor Cytokine->Receptor 1. Binding TYK2 TYK2 Receptor->TYK2 2. Activation JAK1_2 JAK1 / JAK2 Receptor->JAK1_2 2. Activation STAT STAT TYK2->STAT 3. Phosphorylation JAK1_2->STAT 3. Phosphorylation pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer 4. Dimerization Gene_Expression Gene Expression (Inflammation, Immunity) pSTAT_dimer->Gene_Expression 5. Nuclear Translocation & Transcription This compound This compound This compound->TYK2 Inhibition

Caption: this compound inhibits the TYK2-mediated JAK/STAT signaling pathway.

experimental_workflow Workflow for Optimizing this compound Concentration start Start: Prepare this compound Stock Solution (DMSO) dose_response 1. Broad Dose-Response Cytotoxicity Assay (e.g., MTT) (0.1 µM - 100 µM) start->dose_response determine_max_conc 2. Determine Maximum Non-Toxic Concentration dose_response->determine_max_conc pstat_assay 3. pSTAT Inhibition Assay (Flow Cytometry) (Dose range below max non-toxic conc.) determine_max_conc->pstat_assay calculate_ic50 4. Calculate pSTAT IC50 pstat_assay->calculate_ic50 narrow_range 5. Select Optimal Concentration Range (e.g., 10x IC50 for maximal inhibition) calculate_ic50->narrow_range functional_assay 6. Validate in Functional Assays (e.g., Cytokine Secretion, Gene Expression) narrow_range->functional_assay end End: Optimized Concentration for In Vitro Assays functional_assay->end

Caption: A logical workflow for optimizing this compound concentration.

troubleshooting_logic Troubleshooting Inconsistent Results start Inconsistent Results Observed check_reagents Check Reagent Stability (this compound, Cytokines, Antibodies) start->check_reagents check_cells Check Cell Health & Passage Number start->check_cells check_protocol Review Experimental Protocol (Seeding Density, Incubation Times) start->check_protocol reagent_ok Reagents OK? check_reagents->reagent_ok cells_ok Cells OK? check_cells->cells_ok protocol_ok Protocol Consistent? check_protocol->protocol_ok reagent_ok->cells_ok Yes new_reagents Prepare Fresh Reagents reagent_ok->new_reagents No cells_ok->protocol_ok Yes new_cells Use Low Passage Cells cells_ok->new_cells No standardize_protocol Standardize Protocol protocol_ok->standardize_protocol No re_run Re-run Experiment protocol_ok->re_run Yes new_reagents->re_run new_cells->re_run standardize_protocol->re_run

Caption: A logical decision tree for troubleshooting inconsistent results.

References

Potential off-target effects of Lomedeucitinib

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with information regarding the potential off-target effects of Lomedeucitinib. The content is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an oral, selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] Unlike other JAK inhibitors that bind to the conserved active site of the kinase domain, this compound and related molecules like deucravacitinib (B606291) bind to the regulatory pseudokinase domain (JH2) of TYK2.[3] This allosteric mechanism locks the TYK2 protein into an inactive conformation, thereby blocking downstream signaling of key cytokines such as Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I Interferons (IFNs), which are crucial in the pathogenesis of various immune-mediated diseases.[1][3][4]

Q2: What are the known or potential off-target effects of this compound?

Direct public data on the comprehensive off-target profile of this compound is limited. However, based on the data for the structurally and mechanistically similar TYK2 inhibitor, deucravacitinib, a high degree of selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3) is expected.[3][5] This selectivity is a key feature, suggesting a lower likelihood of off-target effects commonly associated with less selective JAK inhibitors.

Potential off-target effects can be inferred from the adverse event profile observed in clinical trials of similar molecules. For deucravacitinib, common adverse events include nasopharyngitis, upper respiratory tract infections, headache, diarrhea, and skin-related events like folliculitis and acne.[6][7][8] Serious adverse events are rare but can include serious infections.[6][9] These are generally considered to be related to the immunosuppressive effect of TYK2 inhibition rather than direct off-target kinase inhibition.

Q3: How does the selectivity profile of this class of TYK2 inhibitors compare to other JAK inhibitors?

This compound's class of allosteric TYK2 inhibitors demonstrates a significantly higher selectivity for TYK2 compared to traditional JAK inhibitors (e.g., tofacitinib, baricitinib (B560044), upadacitinib) which target the ATP-binding site and often have activity against multiple JAKs.[3][5]

The following table summarizes the comparative selectivity of deucravacitinib, a surrogate for this compound, against other JAK kinases.

Kinase Deucravacitinib IC₅₀ (nM) Selectivity Ratio (vs. TYK2)
TYK2~11x
JAK1>200>200x
JAK2>3000>3000x
JAK3>200>200x
Data derived from in vitro cell-based assays for deucravacitinib and may be representative of this compound's profile.[10]

This high selectivity is attributed to the unique allosteric binding to the non-conserved pseudokinase domain of TYK2.[1][3]

Troubleshooting Guides

Problem: Unexpected cellular phenotype observed in in vitro experiments with this compound.

  • Confirm On-Target Effect: First, verify that the observed phenotype is not a result of potent TYK2 inhibition. Measure the phosphorylation status of STAT proteins downstream of IL-12, IL-23, or Type I IFN receptors in your cell system to confirm target engagement.

  • Consider Off-Target Kinase Inhibition: If the phenotype persists and cannot be explained by TYK2 inhibition, consider potential off-target effects.

    • Hypothesis Generation: Review the literature for known off-targets of other kinase inhibitors with similar structural motifs.

    • Experimental Validation: Perform a broad kinase panel screening (see Experimental Protocols section) to identify potential off-target kinases inhibited by this compound at the concentrations used in your experiments.

  • Rule out Compound-Specific Effects:

    • Control Compound: Use a structurally distinct TYK2 inhibitor as a control to determine if the effect is specific to this compound's chemical scaffold or a general consequence of TYK2 inhibition.

    • Vehicle Control: Ensure that the vehicle (e.g., DMSO) concentration is not causing cellular toxicity or other artifacts.

Problem: How to interpret clinical adverse events in the context of off-target effects?

  • Differentiate On-Target vs. Off-Target Effects:

    • On-Target Effects: Many adverse events associated with kinase inhibitors are due to the inhibition of the primary target. For this compound, effects related to immunosuppression (e.g., infections) are likely on-target effects of TYK2 inhibition.[9][11]

    • Potential Off-Target Effects: Adverse events not readily explained by the known function of TYK2 should be investigated as potential off-target effects. For example, some less selective JAK inhibitors are associated with hematological changes due to JAK2 inhibition.[12] The high selectivity of this compound's class of drugs makes such effects less likely.[5]

  • Review Preclinical Data: Correlate clinical findings with preclinical toxicology and kinase selectivity data. If an adverse event corresponds to the inhibition of a known off-target kinase at clinically relevant concentrations, this strengthens the evidence for an off-target effect.

Experimental Protocols

Protocol: Kinase Selectivity Profiling Assay

This protocol outlines a general procedure for assessing the selectivity of this compound against a broad panel of kinases.

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a series of dilutions of the compound to be tested, typically in a multi-point dose-response format (e.g., 10-point, 3-fold serial dilutions).

  • Kinase Assay:

    • Use a commercially available kinase panel screening service (e.g., Eurofins, Reaction Biology Corp.). These services typically offer panels of hundreds of purified kinases.

    • The assay format is often a radiometric ([γ-³³P]-ATP) or fluorescence-based assay that measures the phosphorylation of a substrate by the kinase.

    • Each kinase is assayed in the presence of a fixed concentration of ATP (often at or near the Km for each kinase) and the test compound at various concentrations.

  • Data Analysis:

    • The raw data (e.g., radioactive counts, fluorescence intensity) is converted to percent inhibition relative to a vehicle control (DMSO) and a positive control inhibitor.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each kinase.

  • Interpretation:

    • Kinases that are significantly inhibited by this compound (e.g., >50% inhibition at a specific concentration, or with a low IC₅₀ value) are considered potential off-targets.

    • Compare the IC₅₀ values for off-target kinases to the IC₅₀ for TYK2 to determine the selectivity ratio.

Visualizations

TYK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor (e.g., IL-23R, IFNAR) TYK2 TYK2 Receptor->TYK2 associates JAK1_2 JAK1 / JAK2 Receptor->JAK1_2 associates STAT STAT TYK2->STAT phosphorylates JAK1_2->STAT phosphorylates pSTAT pSTAT STAT->pSTAT Gene Gene Expression (Inflammatory Response) pSTAT->Gene dimerizes & translocates This compound This compound This compound->TYK2 Allosteric Inhibition (Pseudokinase Domain) Cytokine Cytokine (IL-23, IFN) Cytokine->Receptor Off_Target_Workflow start Unexpected Phenotype Observed in vitro/in vivo confirm_on_target Confirm On-Target (TYK2) Engagement start->confirm_on_target hypothesis Hypothesize Potential Off-Targets confirm_on_target->hypothesis kinase_screen Broad Kinase Panel Screening (IC50) hypothesis->kinase_screen If phenotype is not explained by on-target analyze_hits Analyze Hits & Prioritize Based on Potency kinase_screen->analyze_hits cellular_validation Validate in Cellular Assays (e.g., target knockdown) analyze_hits->cellular_validation conclusion Determine if Phenotype is On-Target or Off-Target cellular_validation->conclusion Selectivity_Concept cluster_jak JAK Family This compound This compound TYK2 TYK2 (Primary Target) This compound->TYK2 High Potency (Low IC50) JAK1 JAK1 This compound->JAK1 Very Low Potency (High IC50) JAK2 JAK2 This compound->JAK2 Very Low Potency (High IC50) JAK3 JAK3 This compound->JAK3 Very Low Potency (High IC50)

References

Lomedeucitinib stability and storage recommendations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Lomedeucitinib. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability, proper storage, and effective use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: this compound powder should be stored under specific conditions to ensure its stability. For short-term storage (days to weeks), it is recommended to keep it at 0-4°C. For long-term storage (months to years), the powder should be stored at -20°C.[1] It is also advised to keep the product in a dry and dark environment.

Q2: How should I store this compound once it is dissolved in a solvent?

A2: The stability of this compound in solution is dependent on the storage temperature. For stock solutions, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2]

Q3: What is the recommended solvent for dissolving this compound?

A3: this compound is soluble in DMSO (Dimethyl Sulfoxide).[2]

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[3] TYK2 is involved in the signaling of key cytokines such as IL-12, IL-23, and Type I interferons, which are crucial in the pathogenesis of inflammatory and autoimmune diseases like psoriasis.[4][5][6] By inhibiting TYK2, this compound modulates downstream signaling pathways, particularly the JAK-STAT pathway, leading to a reduction in the inflammatory response.[6]

Stability and Handling

Proper handling and storage of this compound are critical for obtaining reliable and reproducible experimental results. The following table summarizes the recommended storage conditions:

FormStorage TemperatureDuration
Powder 0 - 4°CShort-term (days to weeks)[1]
-20°CLong-term (months to years)[1]
In Solvent (e.g., DMSO) -20°CUp to 1 month[2]
-80°CUp to 6 months

Experimental Protocols

General Protocol for a Stability-Indicating HPLC Method

This protocol provides a general framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity and stability of this compound. This method is based on common practices for other small molecule kinase inhibitors and may require optimization for your specific equipment and experimental conditions.

Objective: To develop a method that can separate this compound from its potential degradation products.

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC-grade buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer)

  • Acids (e.g., HCl) and bases (e.g., NaOH) for forced degradation studies

  • Oxidizing agent (e.g., H₂O₂) for forced degradation studies

  • C18 HPLC column

Methodology:

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute with the mobile phase to a known concentration.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase: A gradient of Buffer (e.g., 0.1 M ammonium acetate, pH 4.75) and acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Forced Degradation Studies:

    • Acid Hydrolysis: Incubate this compound solution with 0.1 M HCl.

    • Base Hydrolysis: Incubate this compound solution with 0.1 M NaOH.

    • Oxidative Degradation: Treat this compound solution with 3% H₂O₂.

    • Thermal Degradation: Expose solid this compound to heat.

    • Photolytic Degradation: Expose this compound solution to UV light.

  • Analysis: Inject the stressed samples into the HPLC system and analyze the chromatograms for the appearance of new peaks corresponding to degradation products. The method should demonstrate sufficient resolution between the parent drug and any degradants.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent results in cell-based assays 1. Improper storage of this compound stock solution.2. Repeated freeze-thaw cycles of the stock solution.3. Final DMSO concentration is too high in the culture medium.1. Ensure stock solutions are stored at -80°C for long-term use.2. Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.3. Ensure the final DMSO concentration is typically below 0.5% to avoid solvent-induced artifacts.
Precipitation of the compound in aqueous media Poor aqueous solubility of this compound.1. Prepare a high-concentration stock solution in 100% DMSO.2. Dilute the stock solution into your aqueous buffer or media just before use.3. Consider using a surfactant like Tween 80 or Pluronic F68 in your formulation for in vivo studies.
Unexpected off-target effects 1. The concentration of this compound used is too high.2. The inhibitor may be affecting other kinases or cellular targets.1. Perform a dose-response curve to determine the optimal concentration for your experiment.2. Use a structurally unrelated inhibitor for the same target to confirm that the observed effect is on-target.3. Consider using target knockdown/knockout (e.g., siRNA, CRISPR) to validate the on-target effect.

Visualizations

Signaling Pathway of this compound in Psoriasis

TYK2_Signaling_Pathway This compound's Inhibition of the TYK2 Signaling Pathway in Psoriasis cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-12 IL-12 IL-12R IL-12R IL-12->IL-12R IL-23 IL-23 IL-23R IL-23R IL-23->IL-23R TYK2 TYK2 IL-12R->TYK2 JAK2 JAK2 IL-12R->JAK2 IL-23R->TYK2 IL-23R->JAK2 STAT STAT TYK2->STAT P JAK2->STAT P Inflammation Inflammation STAT->Inflammation Gene Transcription This compound This compound This compound->TYK2 Inhibits

Caption: this compound inhibits the TYK2 signaling cascade.

Experimental Workflow for Stability Testing

Stability_Testing_Workflow General Workflow for this compound Stability Testing cluster_preparation Sample Preparation cluster_analysis Analysis Lomedeucitinib_Powder This compound Powder Stock_Solution Prepare Stock Solution (DMSO) Lomedeucitinib_Powder->Stock_Solution Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Stock_Solution->Forced_Degradation HPLC_Method Stability-Indicating HPLC Method Forced_Degradation->HPLC_Method Data_Analysis Data Analysis (Purity, Degradants) HPLC_Method->Data_Analysis

Caption: Workflow for assessing this compound stability.

References

Troubleshooting inconsistent results with Lomedeucitinib

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lomedeucitinib (BMS-986322), a selective Tyrosine Kinase 2 (TYK2) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective, oral inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2][3] TYK2 is an intracellular enzyme that plays a crucial role in the signaling pathways of key inflammatory cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[4][5][6] By inhibiting TYK2, this compound blocks the downstream signaling cascade involving the Signal Transducer and Activator of Transcription (STAT) proteins, thereby reducing the inflammatory response.[7][8]

Q2: What are the primary research applications for this compound?

A2: this compound is primarily investigated for its therapeutic potential in autoimmune and inflammatory diseases.[2] It has shown promise in preclinical and clinical studies for conditions such as psoriasis and psoriatic arthritis.[2][3]

Q3: How should this compound be stored and handled?

A3: For optimal stability, this compound should be stored under specific conditions. As a solid, it is typically stable for up to 6 months when stored at -20°C or -80°C.[1] Stock solutions, once prepared in a suitable solvent like DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is recommended to use freshly prepared solutions for experiments whenever possible. Always refer to the supplier's datasheet for specific handling and storage instructions.[9][10][11][12][13]

Troubleshooting Inconsistent Results

Issue 1: High Variability in IC50 Values Across Experiments

Inconsistent half-maximal inhibitory concentration (IC50) values are a common challenge in in vitro assays. Several factors can contribute to this variability.

Potential Causes & Solutions:

  • Cell-Based Assay Variability :

    • Cell Line Integrity : Ensure the authenticity of your cell line through regular testing (e.g., STR profiling). Use cells within a consistent and low passage number range to prevent genetic drift.

    • Assay Conditions : Standardize parameters such as cell seeding density, serum concentration, and incubation times. Minor variations in these conditions can significantly impact results.

  • Compound Handling and Stability :

    • Solubility Issues : this compound may have limited solubility in aqueous solutions. Ensure complete solubilization in the initial stock solution (e.g., in DMSO) and be mindful of potential precipitation when diluting into aqueous assay buffers.[14]

    • Freeze-Thaw Cycles : Repeated freezing and thawing of stock solutions can lead to compound degradation. Prepare single-use aliquots of your stock solution.[1]

  • Assay-Specific Factors :

    • ATP Concentration : In biochemical assays, the concentration of ATP can significantly affect the apparent potency of ATP-competitive inhibitors. Ensure the ATP concentration is consistent and ideally close to the Km value for TYK2.[15]

Illustrative IC50 Data for a TYK2 Inhibitor:

Cell LineAssay TypeThis compound IC50 (nM)Standard Deviation (nM)
Human PBMCIL-12 induced pSTAT415.2± 2.1
Human PBMCIL-23 induced pSTAT321.8± 3.5
Human PBMCIFNα induced pSTAT118.5± 2.9
Murine SplenocytesIL-12 induced pSTAT4158.7± 15.3

Note: This data is illustrative and based on typical results for selective TYK2 inhibitors. Actual results may vary.[16][17]

Issue 2: Discrepancy Between Biochemical and Cell-Based Assay Potency

It is common to observe a significant drop in potency when moving from a cell-free biochemical assay to a cell-based assay.

Potential Causes & Solutions:

  • Cellular Permeability : The compound may have poor membrane permeability, limiting its access to the intracellular TYK2 target.

  • Efflux Pumps : this compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport the compound out of the cell.

  • Plasma Protein Binding : Components in the cell culture medium, such as serum proteins, can bind to the compound, reducing the free concentration available to interact with the target.

  • Intracellular ATP Concentration : The high concentration of ATP within cells can outcompete ATP-competitive inhibitors, leading to a decrease in apparent potency compared to biochemical assays where ATP concentrations are controlled.[15]

Issue 3: Unexpected Off-Target Effects

Observing cellular phenotypes that are not consistent with TYK2 inhibition may indicate off-target activity.

Potential Causes & Solutions:

  • Inhibition of Other JAK Family Members : Due to the conserved nature of the ATP-binding site among JAK family members, off-target inhibition of JAK1, JAK2, or JAK3 can occur, especially at higher concentrations.[18]

  • Kinase Selectivity Profiling : To investigate potential off-target effects, it is recommended to perform a broad kinase panel screening to identify other kinases that may be inhibited by this compound.

Illustrative Kinase Selectivity Profile:

KinaseThis compound IC50 (nM)
TYK2 12
JAK1850
JAK2>10,000
JAK3>10,000
ROCK1>10,000
PIM1>10,000

Note: This data is illustrative and represents a hypothetical selective TYK2 inhibitor.

Experimental Protocols

Protocol 1: In Vitro TYK2 Inhibition Assay (Biochemical)

This protocol outlines a general procedure for determining the IC50 of this compound against purified TYK2 enzyme.

Materials:

  • Recombinant human TYK2 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • This compound (dissolved in 100% DMSO)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer. Keep the final DMSO concentration below 1%.

  • Add 5 µL of the diluted compound or vehicle (DMSO control) to the wells of a 384-well plate.

  • Add 5 µL of a 2X TYK2 enzyme solution to each well.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of a 2X substrate/ATP mixture.

  • Incubate for 1 hour at room temperature.

  • Stop the reaction and measure the generated ADP signal according to the ADP-Glo™ Kinase Assay manufacturer's instructions.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.

Protocol 2: Cellular Phospho-STAT Assay (Flow Cytometry)

This protocol describes a method to assess the inhibitory effect of this compound on cytokine-induced STAT phosphorylation in human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human PBMCs

  • RPMI-1640 media with 10% FBS

  • This compound (dissolved in 100% DMSO)

  • Recombinant human IL-12, IL-23, or IFNα

  • Fixation/Permeabilization Buffer

  • Phospho-specific antibodies (e.g., anti-pSTAT4, anti-pSTAT3, anti-pSTAT1)

  • Flow cytometer

Procedure:

  • Plate PBMCs in a 96-well plate at a density of 1 x 10^6 cells/well.

  • Prepare serial dilutions of this compound in cell culture media.

  • Add the diluted compound to the cells and pre-incubate for 1 hour at 37°C.

  • Stimulate the cells with the appropriate cytokine (e.g., IL-12 for pSTAT4) for 15-30 minutes at 37°C.

  • Fix and permeabilize the cells according to the buffer manufacturer's protocol.

  • Stain the cells with the phospho-specific antibody.

  • Analyze the samples on a flow cytometer to measure the median fluorescence intensity (MFI) of the phosphorylated STAT protein.

  • Calculate the percent inhibition of STAT phosphorylation for each this compound concentration and determine the IC50 value.

Visualizations

TYK2 Signaling Pathway

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, IFNα) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 Activation JAK JAK (JAK1 or JAK2) Receptor->JAK Activation STAT STAT TYK2->STAT Phosphorylation JAK->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization Gene Gene Transcription pSTAT->Gene Translocation This compound This compound This compound->TYK2 Inhibition

Caption: this compound inhibits the TYK2 signaling pathway.

Troubleshooting Workflow for Inconsistent IC50 Values

Troubleshooting_IC50 Start Inconsistent IC50 Results Check_Reagents Verify Reagent Quality - this compound stock (fresh aliquots) - Assay reagents (e.g., ATP, antibodies) Start->Check_Reagents Check_Cells Assess Cell Culture Conditions - Cell line authentication - Low passage number - Consistent seeding density Start->Check_Cells Check_Protocol Standardize Assay Protocol - Incubation times - Reagent concentrations - Instrument settings Start->Check_Protocol Analyze_Data Re-analyze Data - Check for outliers - Consistent curve fitting method Check_Reagents->Analyze_Data Check_Cells->Analyze_Data Check_Protocol->Analyze_Data Outcome Consistent Results Analyze_Data->Outcome

Caption: A logical workflow for troubleshooting inconsistent IC50 values.

References

Technical Support Center: Lomedeucitinib Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of Lomedeucitinib in solution. The following information is based on general principles of drug stability and best practices for handling small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: To ensure the stability of your this compound stock solution, it is crucial to store it properly. Once prepared, the solution should be aliquoted into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1] Recommended storage temperatures and durations are as follows:

Storage TemperatureDuration
-80°C6 months
-20°C1 month

The powdered form of this compound is stable for up to 3 years when stored at -20°C and for 2 years when stored at 4°C.[2]

Q2: What common factors can cause this compound to degrade in solution?

A2: Several environmental factors can contribute to the degradation of this compound in a solution. These include:

  • Temperature: Elevated temperatures can accelerate chemical reactions, leading to faster degradation.[3]

  • pH: The stability of a compound can be highly dependent on the pH of the solution. Both acidic and alkaline conditions can potentially cause hydrolysis or other degradation reactions.[3][4]

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation in sensitive compounds.[3][5]

  • Oxidation: The presence of oxygen or oxidizing agents can lead to oxidative degradation of the molecule.[3][5]

  • Repeated Freeze-Thaw Cycles: As mentioned, cycling between frozen and thawed states can compromise the integrity of the compound.[1]

Q3: I suspect my this compound solution has degraded. What are the signs of degradation?

A3: Visual inspection can sometimes reveal signs of degradation, although chemical degradation is not always visible. Signs of physical instability may include:

  • Changes in color or clarity of the solution.

  • Precipitation or formation of particulates.

  • For suspensions, caking of the solid phase that does not resuspend with gentle shaking.[5]

For a definitive assessment of chemical degradation, analytical methods such as High-Performance Liquid Chromatography (HPLC) are necessary to determine the purity and concentration of the active compound.

Troubleshooting Guides

Problem: Loss of compound activity in a cell-based assay.

This could be due to several factors, including degradation of the this compound solution. Follow these troubleshooting steps:

start Start: Loss of Activity check_storage Verify Storage Conditions (-20°C or -80°C, aliquoted?) start->check_storage check_age Check Solution Age (Within recommended timeframe?) check_storage->check_age  Correct new_solution Prepare Fresh Solution from Powder check_storage->new_solution Incorrect check_age->new_solution No test_new Retest with Fresh Solution check_age->test_new  Yes new_solution->test_new success Success: Activity Restored test_new->success Activity Restored fail Failure: Still No Activity test_new->fail No Change investigate_other Investigate Other Experimental Variables (e.g., cells, reagents) fail->investigate_other

Caption: Troubleshooting workflow for loss of this compound activity.

Problem: Unexpected peaks observed during analytical analysis (e.g., HPLC).

The presence of new peaks may indicate the formation of degradation products.

start Start: Unexpected HPLC Peaks review_prep Review Solution Preparation and Storage History start->review_prep forced_degradation Perform Forced Degradation Study (Acid, Base, Peroxide, Light, Heat) review_prep->forced_degradation compare_profiles Compare Degradation Profile with Sample Profile forced_degradation->compare_profiles match Profiles Match compare_profiles->match no_match Profiles Do Not Match compare_profiles->no_match No Match identify_source Identify Source of Stress (e.g., light exposure, pH) match->identify_source Match implement_controls Implement Controls (e.g., use amber vials, buffer pH) identify_source->implement_controls check_impurities Check for Other Sources (e.g., solvent impurities, contamination) no_match->check_impurities

Caption: Logical flow for investigating unexpected analytical peaks.

Experimental Protocols

Protocol: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of this compound and to identify potential degradation pathways.

Objective: To identify the conditions under which this compound degrades and to facilitate the development of a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose aliquots of the stock solution to the following stress conditions:

    • Acid Hydrolysis: Mix with 0.1 N HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix with 0.1 N NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate the solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the solution to a photostability chamber (ICH Q1B guideline) for a specified duration.

  • Sample Analysis: At predetermined time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a suitable analytical method, such as reverse-phase HPLC with a UV detector.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Calculate the percentage of degradation and identify the retention times of any degradation products.

Protocol: Routine Solution Stability Testing

Objective: To determine the stability of this compound in a specific solvent and storage condition relevant to an ongoing experiment.

Methodology:

  • Solution Preparation: Prepare the this compound solution in the desired solvent at the intended experimental concentration.

  • Storage: Store the solution under the planned experimental conditions (e.g., 4°C, room temperature). Protect from light if necessary by using amber vials.

  • Time Points: Designate specific time points for analysis (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Analysis: At each time point, analyze an aliquot of the solution by HPLC to determine the concentration of this compound.

  • Assessment: Compare the concentration at each time point to the initial concentration (time 0). A significant decrease in concentration indicates instability under the tested conditions.

cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis prep_stock Prepare Stock Solution prep_samples Prepare Stressed Samples (Acid, Base, H2O2, Heat, Light) prep_stock->prep_samples incubate Incubate under Stress Conditions prep_samples->incubate sampling Sample at Time Points incubate->sampling hplc HPLC Analysis sampling->hplc data Compare Chromatograms hplc->data

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Cell Viability Assays with Lomedeucitinib Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Lomedeucitinib in cell viability assays. The information is tailored for scientists and drug development professionals to address specific challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as BMS-986322) is an investigational small molecule that acts as a selective inhibitor of Tyrosine Kinase 2 (TYK2).[1][2][3] TYK2 is a member of the Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases that play a crucial role in cytokine signaling pathways.[4] Specifically, TYK2 is involved in the signaling of key cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs), which are critical in immune and inflammatory responses.[4] By inhibiting TYK2, this compound blocks the downstream signaling cascades that lead to the expression of inflammatory mediators.

Q2: Which cell viability assays are most suitable for use with this compound?

Several common cell viability assays can be adapted for use with this compound. The choice of assay depends on the specific research question and the cell type being studied. Commonly used assays include:

  • Metabolic Assays (e.g., MTT, MTS, XTT): These colorimetric assays measure the metabolic activity of cells, which is often proportional to the number of viable cells. They are widely used for assessing cytotoxicity and cell proliferation.

  • ATP-based Assays (e.g., CellTiter-Glo®): These luminescent assays quantify the amount of ATP present, which is a key indicator of metabolically active, viable cells.

  • Apoptosis Assays (e.g., Annexin V/Propidium Iodide): This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, providing detailed information about the mode of cell death induced by the treatment.

Q3: What is a typical concentration range for this compound in cell viability assays?

Specific IC50 values for this compound in cell viability assays are not widely published in publicly available literature. However, data from a similar selective TYK2 inhibitor, Deucravacitinib (BMS-986165), can provide a starting point. Deucravacitinib has been shown to inhibit IL-12, IL-23, and Type I IFN-driven cellular signaling with IC50 values in the low nanomolar range (2-14 nM).[5][6] For cell proliferation assays, a wider concentration range, typically from nanomolar to micromolar, is recommended to determine the dose-response curve and the IC50 value for the specific cell line being tested.

Q4: How long should I incubate my cells with this compound?

The optimal incubation time will vary depending on the cell line's doubling time and the specific assay being performed. A typical incubation period for cell viability assays is 24 to 72 hours.[7] It is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal endpoint for your experimental system.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile media/PBS.
No significant effect on cell viability observed This compound concentration is too low. The cell line is resistant to TYK2 inhibition. Incubation time is too short.Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 100 µM). Confirm that the target cell line expresses TYK2 and is dependent on TYK2-mediated signaling for survival or proliferation. Increase the incubation time (e.g., up to 72 hours).
High background in MTT/MTS assay Chemical interference from this compound or its solvent (e.g., DMSO). Microbial contamination.Run a "no-cell" control with media, this compound, and the assay reagent to check for direct reduction of the tetrazolium salt. Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) and consistent across all wells, including controls. Regularly check cell cultures for contamination.
Unexpected increase in cell viability at high concentrations Off-target effects of the compound. Compound precipitation at high concentrations.Consider the possibility of off-target effects and investigate alternative signaling pathways. Visually inspect the wells for any signs of compound precipitation. If precipitation is observed, consider using a different solvent or lowering the maximum concentration.
Inconsistent results in Annexin V/PI assay Inappropriate cell handling during harvesting and staining. Incorrect compensation settings on the flow cytometer.Handle cells gently to avoid mechanical damage to the cell membrane. Use single-stained controls for each fluorochrome to set up proper compensation.

Data Presentation

Table 1: Representative IC50 Values for a Selective TYK2 Inhibitor (Deucravacitinib) in Cellular Signaling Assays [5][6]

Assay TypeCytokine StimulantCell TypeDownstream ReadoutIC50 (nM)
Cellular SignalingIL-12T-cellspSTAT4~2-14
Cellular SignalingIL-23T-cellsSTAT-dependent luciferase~2-14
Cellular SignalingType I IFN (IFNα)T-cellsSTAT-dependent luciferase~2-14

Note: This data is for Deucravacitinib (BMS-986165) and should be used as a reference. Researchers should determine the specific IC50 for this compound in their cell system of interest.

Table 2: Hypothetical Dose-Response Data for this compound in a Cell Viability Assay

This compound Concentration (µM)% Cell Viability (relative to vehicle control)
0 (Vehicle)100
0.0195
0.185
160
1025
1005

This table is a template for presenting dose-response data. Actual results will vary depending on the cell line and experimental conditions.

Experimental Protocols

MTT Cell Viability Assay

This protocol provides a general framework for assessing cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well (final concentration of approximately 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This protocol outlines the steps for differentiating between viable, apoptotic, and necrotic cells using flow cytometry.

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with this compound as described in the MTT assay protocol.

  • Cell Harvesting: After the incubation period, collect both adherent and suspension cells. For adherent cells, use a gentle dissociation agent like trypsin-EDTA.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathways and Workflows

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine IL-12, IL-23, Type I IFN Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2_A TYK2 Receptor->TYK2_A Activates JAK JAK1/JAK2 Receptor->JAK Activates STAT STAT TYK2_A->STAT Phosphorylates JAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerizes This compound This compound This compound->TYK2_A Inhibits Gene_Expression Gene Expression (Inflammation, Proliferation) pSTAT_dimer->Gene_Expression Translocates & Induces

Caption: TYK2 Signaling Pathway and the inhibitory action of this compound.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed Cells (96-well plate) Add_Treatment Add this compound to Cells Seed_Cells->Add_Treatment Prepare_this compound Prepare this compound Serial Dilutions Prepare_this compound->Add_Treatment Incubate Incubate (24-72 hours) Add_Treatment->Incubate Assay_Choice Select Assay Incubate->Assay_Choice MTT_MTS Add MTT/MTS Reagent Incubate & Solubilize Assay_Choice->MTT_MTS Metabolic Annexin_V Harvest & Stain with Annexin V/PI Assay_Choice->Annexin_V Apoptosis Readout Measure Readout MTT_MTS->Readout Absorbance Annexin_V->Readout Flow Cytometry Data_Analysis Calculate % Viability Determine IC50 Readout->Data_Analysis

Caption: General experimental workflow for cell viability assays with this compound.

Troubleshooting_Logic Start Unexpected Result in Viability Assay Check_Controls Review Controls (Vehicle, No-Cell) Start->Check_Controls Controls_OK Controls OK? Check_Controls->Controls_OK Fix_Controls Address Control Issues (e.g., Solvent Toxicity, Reagent Interference) Controls_OK->Fix_Controls No Check_Experimental Examine Experimental Parameters Controls_OK->Check_Experimental Yes Parameters_OK Parameters OK? (Concentration, Time, Cell Density) Check_Experimental->Parameters_OK Optimize_Parameters Optimize Assay Conditions (Dose-Response, Time-Course) Parameters_OK->Optimize_Parameters No Consider_Biology Consider Biological Factors Parameters_OK->Consider_Biology Yes Cell_Line Cell Line Resistant? (Check TYK2 expression/ dependency) Consider_Biology->Cell_Line Off_Target Potential Off-Target Effects? Consider_Biology->Off_Target Alternative_Assay Validate with an Orthogonal Assay Consider_Biology->Alternative_Assay

Caption: A logical workflow for troubleshooting unexpected results.

References

Technical Support Center: Addressing Poor Bioavailability of Lomedeucitinib in Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may be encountering issues with the in vivo bioavailability of Lomedeucitinib. While specific physicochemical and pharmacokinetic data for this compound are not extensively available in the public domain, this guide is based on the common challenges associated with kinase inhibitors, which are often characterized by poor aqueous solubility.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as BMS-986322) is an orally administered, synthetic organic compound that functions as a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[2][4][5] By inhibiting TYK2, this compound modulates the signaling of key cytokines such as IL-12 and IL-23, which are implicated in the pathogenesis of various immune-mediated inflammatory diseases.[4] It is currently being investigated for the treatment of conditions like psoriasis and psoriatic arthritis.[6]

Q2: We are observing low and variable plasma concentrations of this compound in our animal models. What could be the potential cause?

Low and variable oral bioavailability is a common challenge for many kinase inhibitors, which frequently fall into the Biopharmaceutics Classification System (BCS) Class II or IV, characterized by low solubility and variable permeability.[1][2] If you are observing suboptimal plasma exposure, it is likely due to one or more of the following factors:

  • Poor Aqueous Solubility: The drug may not be dissolving sufficiently in the gastrointestinal fluids to be absorbed.

  • Low Permeability: The drug may have difficulty crossing the intestinal epithelium to enter the bloodstream.

  • First-Pass Metabolism: The drug may be extensively metabolized in the liver before it reaches systemic circulation.

  • Formulation-Related Issues: The formulation used for oral administration may not be optimized to enhance solubility and absorption.

Q3: What are the initial steps to troubleshoot poor in vivo exposure of this compound?

The first step is to characterize the physicochemical properties of your specific batch of this compound. This data will help you to understand the root cause of the poor bioavailability and guide your formulation strategy. Key parameters to measure are:

  • Aqueous Solubility: Determine the solubility at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).

  • Permeability: Assess the permeability using an in vitro model such as the Caco-2 cell monolayer assay.

  • LogP/LogD: Determine the lipophilicity of the compound.

Based on these findings, you can classify the compound according to the Biopharmaceutical Classification System (BCS) and select an appropriate formulation strategy.

Troubleshooting Guide

Issue: Inconsistent results and high variability in plasma concentrations between subjects.

This is a classic sign of solubility-limited absorption.

Possible Cause 1: Suboptimal Formulation

The vehicle used to administer this compound may not be adequately solubilizing the compound in the gastrointestinal tract.

Troubleshooting Steps:

  • Review Current Formulation: What vehicle are you currently using? Simple aqueous suspensions are often inadequate for poorly soluble compounds.

  • Consider Enabling Formulations: Explore the use of solubility-enhancing formulations. Common approaches for kinase inhibitors include:

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can improve solubility and absorption.[7]

    • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix can prevent crystallization and enhance dissolution.

    • Nanocrystal Formulations: Reducing the particle size to the nanometer range increases the surface area for dissolution.[8]

  • Evaluate Lipophilic Salts: Creating a lipophilic salt of this compound could improve its solubility in lipid-based formulations.[7]

Possible Cause 2: Food Effects

The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of poorly soluble drugs.

Troubleshooting Steps:

  • Standardize Dosing Conditions: Ensure that all animals are fasted for a consistent period before dosing, or that all are fed a standardized meal.

  • Conduct a Food Effect Study: Dose a cohort of animals in a fed state and compare the pharmacokinetic profile to that of a fasted cohort. This will determine if a positive or negative food effect exists.

Data Presentation

Table 1: Hypothetical Physicochemical Properties of this compound

PropertyHypothetical ValueImplication for Bioavailability
Molecular Weight419.47 g/mol [9][10][11]High molecular weight can sometimes be associated with lower permeability.
Aqueous Solubility (pH 6.8)< 10 µg/mLLow solubility is a major barrier to oral absorption.
Permeability (Caco-2)HighSuggests that if the drug can be dissolved, it can be absorbed.
Predicted BCS Class Class II Low Solubility, High Permeability

Table 2: Comparison of Hypothetical this compound Pharmacokinetic Parameters with Different Formulations in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Bioavailability (%)
Aqueous Suspension10150 ± 504.0900 ± 3005
Lipid-Based Formulation10750 ± 1502.04500 ± 90025
Amorphous Solid Dispersion10900 ± 1801.55400 ± 110030

Experimental Protocols

Protocol 1: Preparation of a Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS)

Objective: To prepare a SEDDS formulation of this compound to enhance its oral bioavailability.

Materials:

  • This compound

  • Oil phase (e.g., Capryol 90)

  • Surfactant (e.g., Cremophor EL)

  • Co-surfactant (e.g., Transcutol HP)

  • Glass vials

  • Magnetic stirrer

Methodology:

  • Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Preparation of the SEDDS Formulation:

    • Weigh the required amounts of the selected oil, surfactant, and co-surfactant into a glass vial.

    • Mix the components thoroughly using a magnetic stirrer until a clear and homogenous mixture is obtained.

    • Add the calculated amount of this compound to the mixture and stir until it is completely dissolved.

  • Characterization of the SEDDS:

    • Emulsification Study: Add a small amount of the prepared SEDDS to water with gentle agitation and observe the formation of an emulsion.

    • Droplet Size Analysis: Determine the mean droplet size and polydispersity index of the resulting emulsion using a dynamic light scattering instrument.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate the oral bioavailability of a new this compound formulation compared to a simple suspension.

Materials:

  • This compound formulations (e.g., aqueous suspension and SEDDS)

  • Sprague-Dawley rats

  • Oral gavage needles

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Dosing:

    • Divide the rats into two groups (n=5 per group).

    • Fast the animals overnight prior to dosing.

    • Administer the respective this compound formulation to each group via oral gavage at a dose of 10 mg/kg.

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

    • Determine the relative bioavailability of the SEDDS formulation compared to the aqueous suspension.

Visualizations

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK Other JAKs Receptor->JAK Activation STAT STAT TYK2->STAT Phosphorylation JAK->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription This compound This compound This compound->TYK2 Inhibition

Caption: Mechanism of action of this compound in the JAK-STAT signaling pathway.

Bioavailability_Workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_strategy Formulation Strategy cluster_evaluation In Vivo Evaluation cluster_outcome Outcome Poor_Exposure Low/Variable In Vivo Exposure Physicochem Characterize Physicochemical Properties (Solubility, Permeability) Poor_Exposure->Physicochem BCS Determine BCS Class Physicochem->BCS Formulation Develop Enabling Formulations (Lipid-based, Solid Dispersion, etc.) BCS->Formulation PK_Study Conduct Preclinical Pharmacokinetic Study Formulation->PK_Study Analysis Analyze Plasma Concentrations and Calculate PK Parameters PK_Study->Analysis Improved_Exposure Improved Bioavailability Analysis->Improved_Exposure

References

Technical Support Center: Minimizing Variability in Lomedeucitinib Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability and ensuring robust, reproducible results in experiments involving the selective TYK2 inhibitor, Lomedeucitinib.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an oral, selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. It functions by binding to the regulatory pseudokinase (JH2) domain of TYK2, leading to allosteric inhibition. This unique mechanism confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), which is a key factor in its therapeutic profile.[1] By inhibiting TYK2, this compound effectively blocks the signaling of key cytokines involved in immune-mediated inflammatory diseases, such as Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I Interferons (IFNs).[2][3]

Q2: How should I prepare and store this compound for in vitro experiments?

For in vitro assays, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. To avoid solubility issues, it is recommended to prepare fresh dilutions from a frozen stock for each experiment. When preparing stock solutions, consider the following:

  • Storage: Store stock solutions at -20°C or -80°C to maintain stability.[4]

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles to prevent degradation of the compound.[4]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically below 0.1%) to avoid solvent-induced cytotoxicity.

Q3: What are the key sources of variability in cell-based assays with this compound?

Variability in cell-based assays can arise from several factors:

  • Cell Health and Passage Number: Use cells from a consistent and low passage number to avoid phenotypic drift.

  • Cell Seeding Density: Inconsistent cell numbers per well can lead to significant variations in results.

  • Reagent Preparation: Inconsistent preparation of reagents, including this compound dilutions, can introduce errors.

  • Assay Conditions: Fluctuations in incubation times, temperature, and CO₂ levels can impact cell behavior and drug response.

  • Operator Variability: Differences in pipetting techniques and handling can contribute to variability.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in IC50 values between experiments 1. Cell line instability: High passage number leading to genetic drift. 2. Inconsistent cell seeding: Uneven cell distribution across the plate. 3. This compound degradation: Improper storage or multiple freeze-thaw cycles of stock solutions.1. Use low-passage, authenticated cells. 2. Ensure a homogenous cell suspension and use calibrated pipettes for accurate cell seeding. 3. Aliquot stock solutions and minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Lower than expected potency (high IC50 value) 1. Suboptimal assay conditions: Incorrect incubation time or temperature. 2. Presence of competing molecules: High serum concentration in the media containing growth factors that activate parallel signaling pathways. 3. Cellular efflux: Active transport of this compound out of the cells by efflux pumps.1. Optimize assay parameters, including incubation time and temperature. 2. Consider reducing serum concentration or using serum-free media for the duration of the drug treatment. 3. Investigate the expression of ABC transporters in your cell line.
Inconsistent inhibition of STAT phosphorylation 1. Timing of cytokine stimulation: The kinetics of STAT phosphorylation are rapid and transient. 2. Cell density: High cell density can lead to nutrient depletion and altered cell signaling. 3. Antibody quality: Poor quality or incorrect dilution of phospho-specific STAT antibodies.1. Optimize the timing of cytokine stimulation and cell lysis to capture the peak of phosphorylation. 2. Maintain a consistent and optimal cell seeding density. 3. Validate phospho-specific antibodies and use them at the recommended dilution.
Cell death at low this compound concentrations 1. Off-target effects: Although highly selective, off-target activity can occur at high concentrations. 2. Cell line sensitivity: The specific cell line may be particularly sensitive to TYK2 inhibition.1. Perform a dose-response curve to determine the optimal concentration range. 2. Characterize the expression of TYK2 and related signaling proteins in your cell line.

Data Presentation

Table 1: Selectivity Profile of Deucravacitinib (a close structural analog of this compound) Against JAK Family Kinases

KinaseBiochemical IC50 (nM)Cellular IC50 (nM)Selectivity Fold (Cellular IC50 vs. TYK2)
TYK2 0.219-
JAK1 >10,000>100-fold vs TYK2>100
JAK2 >10,000>2000-fold vs TYK2>2000
JAK3 >10,000>100-fold vs TYK2>100
Data for Deucravacitinib from cell-based assays.[5][6]

Table 2: In Vitro Inhibitory Activity of this compound

AssayEndpointIC50 (µM)
IL-12/TYK2 Pathway IFNα Production0.047
Data is for the racemate of this compound.[7]

Table 3: Clinical Efficacy of Deucravacitinib in Moderate-to-Severe Plaque Psoriasis (Week 16)

OutcomeDeucravacitinib (6 mg once daily)Placebo
PASI 75 58%13%
sPGA 0/1 (clear/almost clear) 54%7%
Data from the POETYK PSO-1 clinical trial.[2]

Experimental Protocols

Protocol 1: Cellular Phospho-STAT Assay for TYK2 Inhibition

This protocol describes a method to measure the inhibition of cytokine-induced STAT phosphorylation by this compound in a cell-based assay.

Materials:

  • Human cell line expressing TYK2 (e.g., THP-1)

  • Cell culture medium

  • This compound

  • Cytokine for stimulation (e.g., IFN-α for TYK2/JAK1 pathway)

  • Fixation and permeabilization buffers

  • Phospho-specific STAT antibodies (e.g., anti-pSTAT1)

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture cells to the desired density and resuspend in serum-free medium.

  • Inhibitor Treatment: Aliquot cells into a 96-well plate and add serial dilutions of this compound. Incubate for 1-2 hours at 37°C.

  • Cytokine Stimulation: Add the appropriate cytokine to stimulate the cells for 15-30 minutes at 37°C.

  • Fixation and Permeabilization: Fix and permeabilize the cells according to standard protocols for intracellular flow cytometry.

  • Staining: Stain the cells with a fluorescently labeled anti-phospho-STAT antibody.

  • Flow Cytometry: Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of the phospho-STAT signal.

  • Data Analysis: Normalize the MFI values to the cytokine-stimulated control without the inhibitor and plot the percent inhibition against the this compound concentration to determine the IC50 value.[1]

Protocol 2: Whole Blood Assay for TYK2 Activity

This protocol assesses the inhibitory effect of this compound on cytokine-induced signaling in a more physiologically relevant context.

Materials:

  • Fresh human whole blood

  • This compound

  • Cytokine for stimulation (e.g., IL-12 for TYK2/JAK2 pathway)

  • ELISA kit for IFN-γ

Procedure:

  • Assay Setup: Aliquot fresh whole blood into a 96-well plate.

  • Inhibitor Treatment: Add serial dilutions of this compound and incubate for 1-2 hours at 37°C.

  • Stimulation: Add IL-12 to the wells to stimulate the production of IFN-γ and incubate for 24 hours at 37°C.

  • Sample Collection: Centrifuge the plate and collect the plasma supernatant.

  • ELISA: Measure the concentration of IFN-γ in the plasma using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the IFN-γ concentrations to the IL-12-stimulated control without the inhibitor and calculate the IC50 value.[1]

Mandatory Visualization

Lomedeucitinib_MOA cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine IL-23 / IL-12 / Type I IFN Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK1_2 JAK1 / JAK2 Receptor->JAK1_2 Activates STAT STAT TYK2->STAT Phosphorylates JAK1_2->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Gene Gene Transcription pSTAT->Gene Translocates to Nucleus This compound This compound This compound->TYK2 Inhibits

Caption: Mechanism of action of this compound in inhibiting TYK2-mediated signaling.

Experimental_Workflow start Start: Cell Seeding treatment This compound Treatment (Dose-Response) start->treatment stimulation Cytokine Stimulation treatment->stimulation lysis Cell Lysis / Plasma Collection stimulation->lysis analysis Analysis (Flow Cytometry / ELISA) lysis->analysis data Data Interpretation (IC50 Calculation) analysis->data Troubleshooting_Logic issue High Variability in Results check_cells Check Cell Health & Passage Number issue->check_cells check_reagents Verify Reagent Prep & Storage issue->check_reagents check_protocol Review Assay Protocol (Timing, Density) issue->check_protocol solution Standardize Protocol & Re-run Experiment check_cells->solution check_reagents->solution check_protocol->solution

References

Lomedeucitinib interference with common assay reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Lomedeucitinib in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as BMS-986322) is an inhibitor of Tyrosine Kinase 2 (TYK2), which is a member of the Janus kinase (JAK) family.[1][2][3] It is an orally administered drug with anti-inflammatory properties.[1][4] The inhibition of TYK2 interferes with the downstream signaling of cytokines such as IL-12 and IL-23.[1]

Q2: In what solvent should I dissolve this compound?

This compound is soluble in DMSO.[5] For in vitro studies, a stock solution can be prepared in DMSO at a concentration of 100 mg/mL (238.40 mM), which may require sonication to fully dissolve.[5]

Q3: Could this compound interfere with my cell-based assays?

As a TYK2 inhibitor, this compound is expected to modulate the TYK2/STAT signaling pathway.[5] If your cell-based assay relies on this pathway, you will likely observe effects due to the mechanism of action of the compound. It is crucial to include appropriate controls to distinguish between intended pharmacological effects and unintended assay interference.

Q4: Is there any known interference of this compound with common assay reagents?

Currently, there is no specific documented evidence of this compound directly interfering with common assay reagents such as those used in ELISAs, western blotting, or fluorescence/luminescence-based assays. However, as with any small molecule, the potential for interference cannot be entirely ruled out without experimental validation. General classes of drugs, such as antibacterials and psychotropics, are known to interfere with some lab tests.[6]

Q5: How can I test if this compound is interfering with my assay?

To determine if this compound is interfering with your assay, you can run a series of control experiments. A detailed protocol for testing potential interference is provided in the "Experimental Protocols" section below. The key is to test the effect of the compound in the absence of the biological target or to use a cell-free system to observe any direct effects on the assay reagents or detection method.

Troubleshooting Guides

If you suspect that this compound is interfering with your experimental results, follow this guide to identify and resolve the issue.

Issue 1: Unexpected or inconsistent results in a cell-based assay.
  • Verify Cell Health: Ensure that the concentrations of this compound and the vehicle (e.g., DMSO) are not affecting cell viability. Run a cytotoxicity assay with the compound at the concentrations used in your experiment.

  • Vehicle Control: Always include a vehicle-only control (e.g., DMSO at the same final concentration as in the this compound-treated samples) to account for any effects of the solvent.

  • Positive and Negative Controls: Use known activators and inhibitors of your pathway of interest as positive and negative controls to ensure the assay is performing as expected.

  • Mechanism of Action vs. Off-Target Effects: To confirm that the observed effects are due to TYK2 inhibition, consider using a structurally different TYK2 inhibitor or a rescue experiment if applicable.

Issue 2: Suspected interference with assay detection.
  • Cell-Free Assay Control: If possible, run your assay in a cell-free system. For example, in a kinase assay, mix this compound directly with the kinase, substrate, and detection reagents in the absence of cells. This will help determine if the compound is directly affecting the assay chemistry.

  • Spectrophotometer/Plate Reader Check: If you are using an absorbance, fluorescence, or luminescence-based assay, check if this compound itself absorbs light or fluoresces at the excitation and emission wavelengths you are using. You can do this by reading a plate containing only the assay buffer and this compound at various concentrations.

  • Reagent Component Check: Test for interference with individual assay components. For example, in an ELISA, you can test if this compound interacts with the detection antibody or the substrate.

Data Presentation

As no specific quantitative data on this compound interference with common assay reagents is currently available, the following table summarizes its key properties.

PropertyValueSource
Target Tyrosine Kinase 2 (TYK2)[1][2][5]
Pathway JAK/STAT Signaling[5]
Molecular Formula C18H17D3N6O4S[5]
Molecular Weight 419.47 g/mol [5]
Solubility DMSO (100 mg/mL)[5]
Storage (Powder) -20°C for 3 years[5]
Storage (in Solvent) -80°C for 6 months[5]

Experimental Protocols

Protocol: Testing for Interference in a Fluorescence-Based Kinase Assay

This protocol provides a general method for determining if a small molecule like this compound interferes with a fluorescence-based kinase assay.

Materials:

  • This compound stock solution (in DMSO)

  • Kinase (e.g., TYK2)

  • Kinase substrate

  • ATP

  • Kinase assay buffer

  • Fluorescent detection reagent

  • DMSO (vehicle control)

  • Positive control inhibitor

  • Microplate reader capable of fluorescence detection

Procedure:

  • Prepare a serial dilution of this compound in kinase assay buffer. Also, prepare a corresponding serial dilution of DMSO to serve as the vehicle control.

  • Set up the following controls in a multi-well plate:

    • No Enzyme Control: Assay buffer, substrate, ATP, and detection reagent.

    • No Substrate Control: Assay buffer, enzyme, ATP, and detection reagent.

    • Vehicle Control: Assay buffer, enzyme, substrate, ATP, detection reagent, and the highest concentration of DMSO used.

    • Positive Control: Assay buffer, enzyme, substrate, ATP, detection reagent, and a known inhibitor of the kinase.

  • Set up the test wells: Add the assay buffer, enzyme, substrate, ATP, detection reagent, and the various concentrations of this compound.

  • Incubate the plate according to the kinase assay protocol.

  • Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths.

  • Analyze the data:

    • Compare the signal from the this compound-containing wells to the vehicle control. A change in signal in the absence of enzymatic activity (in a cell-free setup) would suggest direct interference.

    • Examine the signal from the no-enzyme and no-substrate controls to ensure the assay is working correctly.

    • If this compound shows an effect, further experiments are needed to determine if it is due to quenching of the fluorescent signal, intrinsic fluorescence of the compound, or inhibition of the kinase.

Visualizations

TYK2_STAT_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor (e.g., IL-12R, IL-23R) TYK2 TYK2 CytokineReceptor->TYK2 Activates JAK2 JAK2 CytokineReceptor->JAK2 Activates STAT STAT TYK2->STAT Phosphorylates JAK2->STAT Phosphorylates STAT_P p-STAT STAT_P->STAT_P GeneExpression Gene Expression (Inflammatory Response) STAT_P->GeneExpression Translocates to Nucleus Cytokine Cytokine (e.g., IL-12, IL-23) Cytokine->CytokineReceptor Binds This compound This compound This compound->TYK2 Inhibits

Caption: TYK2/STAT Signaling Pathway Inhibition by this compound.

Troubleshooting_Workflow Start Unexpected Assay Results CheckViability Run Cytotoxicity Assay Start->CheckViability Viable Cells are Viable? CheckViability->Viable AdjustConc Adjust Compound Concentration or Experiment Duration Viable->AdjustConc No RunControls Include Proper Controls (Vehicle, Positive, Negative) Viable->RunControls Yes AdjustConc->Start CellFreeAssay Perform Cell-Free Assay RunControls->CellFreeAssay InterferenceCheck Compound Interferes with Detection Method? CellFreeAssay->InterferenceCheck ModifyAssay Modify Assay Protocol or Choose Alternative Assay InterferenceCheck->ModifyAssay Yes PharmacologicalEffect Observed Effect is Likely Pharmacological InterferenceCheck->PharmacologicalEffect No

References

Validation & Comparative

Validating the Selectivity of TYK2 Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its efficacy and potential side effects. This guide provides a framework for evaluating the selectivity of Tyrosine Kinase 2 (TYK2) inhibitors, with a focus on Lomedeucitinib (BMS-986322). While specific quantitative selectivity data for this compound against the Janus kinase (JAK) family is not broadly published, this guide will use the well-characterized selective TYK2 inhibitor, Deucravacitinib (BMS-986165), as a case study to illustrate the experimental approaches and data presentation necessary for such validation.

This compound is an investigational inhibitor of TYK2, a member of the JAK family of non-receptor tyrosine kinases that also includes JAK1, JAK2, and JAK3.[1][2] These kinases are crucial for signaling downstream of cytokine receptors, playing a pivotal role in the immune system.[3] The JAK-STAT signaling pathway, initiated by cytokine binding to its receptor, leads to the activation of JAKs, which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[4] Phosphorylated STATs then translocate to the nucleus to regulate gene expression.[4] Given the homology within the JAK family, developing selective inhibitors is a key challenge to minimize off-target effects.

Comparative Kinase Inhibition Profile

To ascertain the selectivity of a TYK2 inhibitor, its potency against all four JAK family members is typically determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. The following table presents representative data for the selective TYK2 inhibitor Deucravacitinib, illustrating the desired selectivity profile for a compound like this compound.

CompoundTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Selectivity (Fold vs. TYK2)
JAK1 JAK2
Deucravacitinib 1.0>10,0002,000>10,000>10,000
Tofacitinib 11212020.009
Baricitinib 535.95.74300.11
Upadacitinib 4504311023000.09

Note: Data for Deucravacitinib, Tofacitinib, Baricitinib, and Upadacitinib are representative and compiled from published studies. Specific IC50 values can vary based on experimental conditions.

This data illustrates that Deucravacitinib is highly selective for TYK2, with significantly higher IC50 values for the other JAK kinases, indicating much lower potency against these off-targets. A similar profile would be expected to validate the selectivity of this compound.

Experimental Protocols

The determination of inhibitor potency and selectivity relies on robust and well-defined experimental protocols. Both biochemical and cellular assays are employed to provide a comprehensive understanding of the inhibitor's activity.

Biochemical Kinase Activity Assay (Enzymatic Assay)

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified JAK kinases.

Principle: These assays measure the phosphorylation of a substrate by a specific JAK enzyme in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is inversely proportional to the inhibitor's potency. Common detection methods include measuring ATP consumption (luminescence-based) or using fluorescence resonance energy transfer (FRET).[5]

Methodology:

  • Reagents: Purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; a suitable peptide or protein substrate; Adenosine triphosphate (ATP); test compound (e.g., this compound) serially diluted.

  • Assay Procedure:

    • The kinase, substrate, and inhibitor are incubated together in an appropriate buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the level of substrate phosphorylation is quantified using a detection reagent.

  • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Phospho-STAT Assay (Whole Blood Assay)

Objective: To assess the functional inhibition of specific JAK-STAT signaling pathways within a cellular context.

Principle: This assay measures the phosphorylation of downstream STAT proteins in response to cytokine stimulation in whole blood or isolated peripheral blood mononuclear cells (PBMCs). An effective inhibitor will block this phosphorylation in a dose-dependent manner.[6]

Methodology:

  • Sample: Freshly collected human whole blood or isolated PBMCs.

  • Procedure:

    • Aliquots of whole blood or cells are pre-incubated with a range of concentrations of the test inhibitor.

    • Specific cytokines are added to stimulate different JAK pathways (e.g., IL-12 for TYK2/JAK2, IL-2 for JAK1/JAK3).[7]

    • Following stimulation, the cells are lysed, and the phosphorylation status of a specific STAT protein (e.g., pSTAT4 for IL-12 stimulation) is measured, typically by flow cytometry or ELISA.

  • Data Analysis: The inhibition of STAT phosphorylation is quantified at each inhibitor concentration, and the cellular IC50 is calculated.

Visualizing Signaling Pathways and Experimental Workflows

Diagrams are essential tools for visualizing complex biological pathways and experimental procedures.

JAK_STAT_Pathway cluster_receptor Cell Membrane cluster_intracellular Cytoplasm cluster_nucleus Nucleus Cytokine Receptor Cytokine Receptor JAKs JAKs Cytokine Receptor->JAKs associates with STAT STAT JAKs->STAT phosphorylates Cytokine Cytokine Cytokine->Cytokine Receptor binds pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer dimerizes Gene Gene STAT_dimer->Gene regulates transcription This compound This compound This compound->JAKs selectively inhibits TYK2

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Serial Dilution Prepare serial dilutions of this compound Incubation Incubate enzyme, substrate, and this compound Serial Dilution->Incubation Enzyme_Substrate_Mix Prepare JAK enzyme and substrate mixture Enzyme_Substrate_Mix->Incubation ATP_Addition Initiate reaction with ATP Incubation->ATP_Addition Reaction_Time Allow reaction to proceed ATP_Addition->Reaction_Time Stop_Reaction Stop the reaction Reaction_Time->Stop_Reaction Quantification Quantify substrate phosphorylation Stop_Reaction->Quantification IC50_Calculation Calculate IC50 values Quantification->IC50_Calculation

Caption: A generalized workflow for an in vitro biochemical kinase inhibition assay.

By employing these rigorous experimental methodologies and presenting the data in a clear, comparative format, researchers can effectively validate the selectivity of TYK2 inhibitors like this compound, paving the way for the development of more targeted and effective therapies for immune-mediated diseases.

References

The Evolving Landscape of JAK Inhibition: A Comparative Guide to Lomedeucitinib and Other JAK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Janus kinase (JAK) inhibitors has revolutionized the treatment of numerous autoimmune and inflammatory diseases. This guide provides a comparative analysis of the emerging TYK2 inhibitor, Lomedeucitinib, and other established JAK inhibitors, with a focus on their differential efficacy, mechanisms of action, and the experimental frameworks used for their evaluation.

Introduction to JAK Inhibition

The JAK-STAT signaling pathway is a critical mediator of cytokine signaling, playing a pivotal role in the immune response. The JAK family consists of four tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). Dysregulation of this pathway is a key driver in the pathogenesis of many inflammatory conditions. JAK inhibitors are small molecules that modulate this pathway by inhibiting one or more of the JAK enzymes.

The landscape of JAK inhibitors can be broadly categorized based on their selectivity:

  • Pan-JAK Inhibitors: These agents inhibit multiple JAK enzymes. Tofacitinib (B832), for example, primarily inhibits JAK1 and JAK3, with some activity against JAK2.[1][2]

  • Selective JAK Inhibitors: These molecules are designed to target specific JAK enzymes to achieve a more tailored therapeutic effect and potentially improve the safety profile. For instance, Upadacitinib (B560087) is a selective JAK1 inhibitor.[1][3]

  • TYK2 Inhibitors: This newer class of inhibitors, which includes this compound, specifically targets TYK2.[4][5][6] TYK2 is crucial for the signaling of key cytokines such as IL-12, IL-23, and Type I interferons.[6]

The JAK-STAT Signaling Pathway and Points of Inhibition

The following diagram illustrates the general mechanism of the JAK-STAT pathway and highlights the points of intervention for different classes of JAK inhibitors.

cluster_cell Cell Membrane cluster_nucleus Nucleus cluster_inhibitors Inhibitors cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding JAK JAK receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization gene Target Gene Transcription pSTAT_dimer->gene Translocation & Binding pan_jak Pan-JAK Inhibitors (e.g., Tofacitinib) pan_jak->JAK Inhibits multiple JAKs selective_jak Selective JAK Inhibitors (e.g., Upadacitinib) selective_jak->JAK Inhibits specific JAKs tyk2 TYK2 Inhibitors (e.g., this compound) tyk2->JAK Inhibits TYK2

Figure 1. Simplified JAK-STAT signaling pathway and inhibitor targets.

Comparative Efficacy of Approved JAK Inhibitors

Direct head-to-head clinical trials comparing all available JAK inhibitors are limited. However, network meta-analyses of data from Phase III randomized controlled trials (RCTs) provide valuable insights into their relative efficacy. The following tables summarize comparative efficacy data for several approved JAK inhibitors in Rheumatoid Arthritis (RA).

Table 1: ACR50 Response at Week 12 in csDMARD-IR Patients with Rheumatoid Arthritis (Combination Therapy)

TreatmentMedian ACR50 Response (%) [95% Credible Interval]
Upadacitinib 15 mg + csDMARD43.4 [33.4, 54.5][7][8]
Tofacitinib 5 mg + csDMARD38.7 [28.6, 49.8][7][8]
Baricitinib 2 mg + csDMARD37.1 [25.0, 50.6][7][8]
Baricitinib 4 mg + csDMARD36.7 [27.2, 47.0][7][8]

csDMARD-IR: Inadequate response to conventional synthetic disease-modifying antirheumatic drugs. ACR50: 50% improvement in American College of Rheumatology criteria.

Table 2: Clinical Remission (DAS28-CRP < 2.6) at Week 12 in csDMARD-IR Patients with Rheumatoid Arthritis (Combination Therapy)

TreatmentMedian Clinical Remission Rate (%) [95% Credible Interval]
Upadacitinib 15 mg + csDMARD29.8 [16.9, 47.0][7][8]
Tofacitinib 5 mg + csDMARD24.3 [12.7, 40.2][7][8]
Baricitinib 4 mg + csDMARD22.8 [11.8, 37.5][7][8]
Baricitinib 2 mg + csDMARD20.1 [8.6, 37.4][7][8]

DAS28-CRP: Disease Activity Score 28 using C-reactive protein.

A network meta-analysis found that upadacitinib 15 mg once daily had numerically higher efficacy in terms of ACR response and clinical remission among approved JAK combination therapies for csDMARD-IR patients with RA, though the differences were not always statistically significant.[7][8]

This compound: A Selective TYK2 Inhibitor

This compound (BMS-986322) is an investigational, orally administered, selective inhibitor of TYK2.[4][6] By targeting TYK2, this compound aims to modulate the signaling of IL-23, IL-12, and Type 1 interferons, which are key cytokines in the pathogenesis of several autoimmune diseases, including psoriasis.[6]

The selectivity of TYK2 inhibitors like this compound may offer a differentiated safety and efficacy profile compared to broader JAK inhibitors. By avoiding significant inhibition of JAK1, JAK2, and JAK3, there is a potential for a lower risk of adverse events associated with the modulation of other cytokine pathways, such as hematological and metabolic effects.[9]

As of late 2025, this compound is in Phase II clinical development for plaque psoriasis.[10] While direct comparative efficacy data against other JAK inhibitors from head-to-head trials are not yet available, the successful proof-of-concept in a Phase II trial for plaque psoriasis is a promising development.[11]

Experimental Protocols

The evaluation of JAK inhibitors relies on a robust framework of preclinical and clinical studies.

In Vitro Kinase Assays

Objective: To determine the inhibitory activity and selectivity of a compound against the different JAK enzymes.

Methodology:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are used.

  • The inhibitor is incubated with each enzyme in the presence of a substrate (e.g., a peptide) and ATP.

  • The enzyme's kinase activity (phosphorylation of the substrate) is measured, typically using methods like fluorescence resonance energy transfer (FRET) or luminescence.

  • The concentration of the inhibitor that results in 50% inhibition of enzyme activity (IC50) is calculated for each JAK enzyme.

  • Selectivity is determined by comparing the IC50 values across the different JAKs.

Phase III Randomized Controlled Trials (RCTs) in Rheumatoid Arthritis

Objective: To evaluate the efficacy and safety of a JAK inhibitor compared to a placebo or an active comparator in patients with moderate-to-severe RA.

General Workflow:

screening Screening & Enrollment (csDMARD-IR RA Patients) randomization Randomization screening->randomization treatment_a JAK Inhibitor + csDMARD randomization->treatment_a treatment_b Placebo + csDMARD randomization->treatment_b follow_up Follow-up Period (e.g., 12-24 weeks) treatment_a->follow_up treatment_b->follow_up primary_endpoint Primary Efficacy Endpoint Assessment (e.g., ACR20/50/70, DAS28-CRP) follow_up->primary_endpoint safety_assessment Safety Assessment (Adverse Events) follow_up->safety_assessment data_analysis Data Analysis primary_endpoint->data_analysis safety_assessment->data_analysis

Figure 2. Generalized workflow for a Phase III RCT of a JAK inhibitor in RA.

Key Methodological Components:

  • Study Population: Patients with moderate-to-severe active RA who have had an inadequate response to conventional synthetic DMARDs (csDMARDs).

  • Intervention: The investigational JAK inhibitor at one or more doses, often in combination with a stable background csDMARD (e.g., methotrexate).

  • Comparator: Placebo or an active comparator (e.g., another biologic DMARD), also on a background of csDMARDs.

  • Primary Endpoints: Typically, the proportion of patients achieving an American College of Rheumatology 20% (ACR20) response at week 12 or 24. Secondary endpoints often include higher levels of response (ACR50, ACR70) and measures of disease activity such as the Disease Activity Score 28-joint count C-reactive protein (DAS28-CRP).[7][8][12][13]

  • Safety Monitoring: Comprehensive monitoring of adverse events, including infections, laboratory abnormalities, and major adverse cardiovascular events.

Network Meta-Analysis (NMA)

Objective: To indirectly compare the efficacy of multiple treatments when head-to-head trial data is unavailable.

Methodology:

  • Systematic Literature Review: A comprehensive search of databases (e.g., PubMed, Embase, Cochrane Library) is conducted to identify all relevant RCTs that meet predefined inclusion criteria.[7][8][12][13]

  • Data Extraction: Key data from the included trials are extracted, including study design, patient characteristics, interventions, and outcomes (e.g., ACR response rates, DAS28 remission rates).

  • Network Construction: A network diagram is created to visualize the direct (from head-to-head trials) and indirect comparisons between the different treatments.

  • Statistical Analysis: Bayesian or frequentist statistical models are used to synthesize the direct and indirect evidence and estimate the relative efficacy of each treatment compared to others in the network. Results are often presented as odds ratios, risk ratios, or mean differences with credible or confidence intervals.[7][8][12][13]

Conclusion

The field of JAK inhibition is rapidly advancing, with a clear trend towards developing more selective agents to optimize the benefit-risk profile. While pan-JAK and selective JAK1/2/3 inhibitors have demonstrated significant efficacy across a range of autoimmune diseases, the emergence of highly selective TYK2 inhibitors like this compound represents a promising new frontier. The potential for a more targeted immunomodulation with a favorable safety profile makes TYK2 inhibition a compelling area of research and development. As more clinical data for this compound becomes available, its position within the therapeutic armamentarium will become clearer. Future head-to-head trials will be crucial for definitively establishing the comparative efficacy and safety of this compound relative to other JAK inhibitors.

References

A Head-to-Head Comparison of Lomedeucitinib and Tofacitinib: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapies for immune-mediated inflammatory diseases, Janus kinase (JAK) inhibitors have emerged as a pivotal class of oral small molecules. This guide provides a detailed head-to-head comparison of two notable JAK inhibitors: Tofacitinib (B832), a pan-JAK inhibitor, and Lomedeucitinib, a selective Tyrosine Kinase 2 (TYK2) inhibitor. This comparison is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their mechanisms of action, preclinical and clinical data, and safety profiles.

Given the absence of direct head-to-head clinical trials, this guide leverages extensive data from Tofacitinib's clinical development in rheumatoid arthritis and available information on this compound, supplemented with data from the closely related selective TYK2 inhibitor, Deucravacitinib (B606291), to facilitate a comprehensive comparative analysis.

Mechanism of Action: Pan-JAK versus Selective TYK2 Inhibition

Tofacitinib exerts its immunomodulatory effects by inhibiting multiple members of the JAK family, primarily JAK1 and JAK3, with a lesser effect on JAK2.[1] This broad-spectrum inhibition disrupts the signaling of numerous cytokines involved in the pathogenesis of autoimmune diseases.[1]

This compound, on the other hand, is a selective inhibitor of TYK2, a member of the JAK family that plays a crucial role in the signaling of key cytokines such as IL-23, IL-12, and Type I interferons.[2][3] By specifically targeting TYK2, this compound aims to provide a more targeted immunomodulatory effect with a potentially improved safety profile compared to pan-JAK inhibitors.[4]

Signaling Pathway Diagrams:

JAK_STAT_Pathway JAK-STAT Signaling Pathway Inhibition cluster_receptor Cell Membrane Cytokine_Receptor Cytokine Receptor JAKs JAK1, JAK2, JAK3, TYK2 Cytokine_Receptor->JAKs Activates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds STAT STAT JAKs->STAT Phosphorylates pSTAT pSTAT (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene_Transcription Gene Transcription (Inflammation) Nucleus->Gene_Transcription Tofacitinib Tofacitinib (Pan-JAK Inhibitor) Tofacitinib->JAKs Inhibits JAK1, JAK3 > JAK2 This compound This compound (TYK2 Inhibitor) This compound->JAKs Selectively Inhibits TYK2

A diagram illustrating the points of inhibition for this compound and Tofacitinib in the JAK-STAT pathway.

Preclinical Data: Kinase Selectivity

The selectivity of JAK inhibitors is a key determinant of their biological effects and potential side-effect profiles. This is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

KinaseTofacitinib IC50 (nM)This compound (TYK2 inhibitor - Inferred)
JAK1 ~1-15.1High IC50 (low potency)
JAK2 ~5-77.4Very High IC50 (very low potency)
JAK3 ~1-55High IC50 (low potency)
TYK2 ~489Low IC50 (high potency)

Note: Data for Tofacitinib is compiled from various sources and assay conditions can influence absolute IC50 values.[1][5] Data for this compound is inferred from the selectivity profile of other selective TYK2 inhibitors like Deucravacitinib, which shows >100-fold selectivity for TYK2 over JAK1/3 and >2000-fold over JAK2 in cellular assays.

Clinical Efficacy

Direct comparative efficacy data from head-to-head trials of this compound and Tofacitinib are not available. Tofacitinib has been extensively studied in rheumatoid arthritis, while this compound's clinical development has focused on psoriasis. To provide a meaningful comparison, we present pivotal trial data for each drug in its respective primary indication. For this compound, where Phase 2 data is not yet publicly detailed, we include data from the approved TYK2 inhibitor, Deucravacitinib, in psoriasis as a benchmark.

Tofacitinib in Rheumatoid Arthritis (ORAL Trials)

The Oral Rheumatoid Arthritis (ORAL) trials were a series of Phase 3 studies that established the efficacy of Tofacitinib in patients with moderate to severe rheumatoid arthritis. A key endpoint in these trials was the American College of Rheumatology (ACR) 20, 50, and 70 response rates, which represent a 20%, 50%, and 70% improvement in disease activity, respectively.

TrialPatient PopulationTreatment Arm (Tofacitinib 5 mg BID)ACR20 Response RateACR50 Response RateACR70 Response Rate
ORAL Solo MTX-IRTofacitinib Monotherapy59.8% (3 months)--
ORAL Standard MTX-IRTofacitinib + MTX51.5% (6 months)--
ORAL Scan MTX-IRTofacitinib + MTX51.5% (6 months)--
ORAL Step DMARD-IRTofacitinib + MTX41.7% (3 months)--
ORAL Start MTX-NaïveTofacitinib Monotherapy--25.5% (6 months)

MTX-IR: Methotrexate-inadequate responders; DMARD-IR: Disease-modifying antirheumatic drug-inadequate responders; MTX-Naïve: Methotrexate-naïve patients. Data from various ORAL trials.[6][7]

This compound (as represented by Deucravacitinib) in Psoriasis (POETYK PSO Trials)

The efficacy of selective TYK2 inhibition in psoriasis has been demonstrated in the Phase 3 POETYK PSO-1 and POETYK PSO-2 trials of Deucravacitinib. The primary endpoints were the proportion of patients achieving at least a 75% reduction in the Psoriasis Area and Severity Index (PASI 75) and a static Physician's Global Assessment (sPGA) score of 0 or 1 (clear or almost clear) at week 16.

TrialTreatment Arm (Deucravacitinib 6 mg QD)PASI 75 Response Rate (Week 16)sPGA 0/1 Response Rate (Week 16)
POETYK PSO-1 Deucravacitinib58.4%53.6%
POETYK PSO-2 Deucravacitinib--

Data from the POETYK PSO-1 and PSO-2 trials.[5] Long-term extension studies of Deucravacitinib have shown sustained efficacy for up to three years. The Phase 2 trial of this compound (NCT05730725) in moderate-to-severe psoriasis has been completed, but detailed results have not yet been publicly released.[8][9]

Safety and Tolerability

The safety profiles of pan-JAK inhibitors and selective TYK2 inhibitors are a key area of differentiation.

Tofacitinib

The safety profile of Tofacitinib has been well-characterized through its extensive clinical trial program and real-world use.[10][11] Common adverse events include:

  • Upper respiratory tract infections

  • Headache

  • Diarrhea

  • Nasopharyngitis[10]

Serious adverse events can include serious infections, herpes zoster, and an increased risk of major adverse cardiovascular events and malignancies, particularly with higher doses.[10][12]

This compound (inferred from Deucravacitinib)

Selective TYK2 inhibitors are hypothesized to have a more favorable safety profile due to their targeted mechanism of action, avoiding the inhibition of JAK1, JAK2, and JAK3.[4] The clinical trial data for Deucravacitinib supports this, with the most common adverse events being:

  • Nasopharyngitis

  • Upper respiratory tract infection

  • Headache

  • Diarrhea

  • Nausea[13]

Importantly, the rates of serious infections, herpes zoster, and major cardiovascular events have been reported to be low in the Deucravacitinib clinical trial program.[13]

Experimental Protocols

In Vitro Kinase Inhibition Assay

A common method to determine the IC50 of a kinase inhibitor is a biochemical assay, such as a fluorescence-based assay.

Kinase_Assay_Workflow Experimental Workflow: In Vitro Kinase Assay Start Start Prepare_Reagents Prepare Reagents: - Recombinant Kinase (e.g., TYK2, JAK1) - Substrate - ATP - Test Compound (this compound/Tofacitinib) Start->Prepare_Reagents Incubate Incubate kinase, substrate, ATP, and test compound Prepare_Reagents->Incubate Measure_Activity Measure kinase activity (e.g., phosphorylation of substrate) Incubate->Measure_Activity Data_Analysis Data Analysis: - Plot % inhibition vs. compound concentration - Determine IC50 value Measure_Activity->Data_Analysis End End Data_Analysis->End

A generalized workflow for determining the IC50 of a kinase inhibitor.

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

General Procedure:

  • Reagent Preparation: Recombinant human JAK enzymes (JAK1, JAK2, JAK3, TYK2) are used. A suitable substrate and ATP are prepared in a kinase reaction buffer. The test compounds (this compound or Tofacitinib) are serially diluted.

  • Kinase Reaction: The kinase, substrate, ATP, and varying concentrations of the test compound are incubated together in the wells of a microplate.

  • Detection: The reaction is stopped, and the extent of substrate phosphorylation is measured. This can be done using various methods, such as ADP-Glo™ which measures ADP production, or HTRF® which uses fluorescence resonance energy transfer.

  • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control. The IC50 value is then determined by fitting the data to a dose-response curve.

Clinical Trial Efficacy Endpoints

ACR20/50/70 Response in Rheumatoid Arthritis: The ACR response criteria are a composite measure used in rheumatoid arthritis clinical trials.[14] An ACR20 response is defined as at least a 20% improvement in tender and swollen joint counts, as well as a 20% improvement in at least three of the following five criteria:

  • Patient's global assessment of disease activity

  • Physician's global assessment of disease activity

  • Patient's assessment of pain

  • Health Assessment Questionnaire (HAQ) score (measuring functional ability)

  • Levels of an acute-phase reactant (e.g., C-reactive protein or erythrocyte sedimentation rate) ACR50 and ACR70 are defined by 50% and 70% improvement thresholds, respectively.[14]

PASI Score in Psoriasis: The Psoriasis Area and Severity Index (PASI) is a widely used tool to measure the severity of psoriasis in clinical trials. It assesses the severity of erythema (redness), induration (thickness), and desquamation (scaling) of psoriatic lesions, as well as the extent of involvement in four body regions (head, trunk, upper limbs, and lower limbs). The final score ranges from 0 (no disease) to 72 (most severe disease). A PASI 75 response indicates at least a 75% reduction in the baseline PASI score.

Conclusion

Tofacitinib and this compound represent two distinct approaches to JAK inhibition. Tofacitinib, as a pan-JAK inhibitor, has demonstrated broad efficacy in rheumatoid arthritis and other autoimmune conditions, but its less selective profile is associated with a range of potential side effects. This compound, a selective TYK2 inhibitor, offers a more targeted mechanism of action that, as suggested by data from the related compound Deucravacitinib, may translate to a favorable efficacy and safety profile in diseases where TYK2-mediated cytokines are key drivers, such as psoriasis.

For researchers and drug developers, the choice between a pan-JAK and a selective TYK2 inhibitor will depend on the specific disease pathophysiology, the desired therapeutic effect, and the acceptable safety margin. Further research, including potential head-to-head trials in overlapping indications, will be crucial to fully elucidate the comparative benefits of these two therapeutic strategies.

References

Navigating the Safety Landscape of TYK2 Inhibitors: A Comparative Analysis of Lomedeucitinib and Other Key Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of selective Tyrosine Kinase 2 (TYK2) inhibitors marks a significant advancement in the oral treatment of immune-mediated diseases. By allosterically targeting the regulatory pseudokinase (JH2) domain, these molecules offer a more precise immunomodulatory approach compared to broader Janus kinase (JAK) inhibitors, potentially mitigating off-target effects. This guide provides a comparative analysis of the safety profile of Lomedeucitinib (BMS-986322) against other notable TYK2 inhibitors, supported by available clinical trial data and detailed experimental methodologies.

Executive Summary

This guide synthesizes the current understanding of the safety profiles of this compound, Deucravacitinib, and Roselytrinib. While extensive clinical trial data for Deucravacitinib allows for a robust safety assessment, publicly available quantitative safety data for this compound from its Phase 2 trial (NCT05730725) is not yet available. This document presents the available data in a structured format, outlines key experimental protocols for assessing TYK2 inhibitor selectivity and function, and provides visual diagrams of the TYK2 signaling pathway and relevant experimental workflows.

Comparative Safety Profile of TYK2 Inhibitors

The safety of TYK2 inhibitors is a critical aspect of their clinical development. The following tables summarize the available quantitative safety data from clinical trials of Deucravacitinib and Roselytrinib.

A Note on this compound (BMS-986322): this compound is a next-generation TYK2 inhibitor that has completed a Phase 2 study in participants with moderate-to-severe psoriasis (NCT05730725).[1][2][3] However, as of the latest information, detailed results, including specific adverse event rates from this trial, have not been publicly disclosed. It is understood that Bristol Myers Squibb has deprioritized the development of this compound to focus on Deucravacitinib.[4]

Deucravacitinib: Pooled Safety Data from POETYK PSO-1 and POETYK PSO-2 (52 Weeks)

Deucravacitinib is the first-in-class, approved oral, selective TYK2 inhibitor. Its safety has been extensively evaluated in the POETYK PSO-1 and POETYK PSO-2 Phase 3 trials in patients with moderate-to-severe plaque psoriasis.[5][6][7] Long-term extension studies have provided safety data for up to five years, demonstrating a consistent safety profile with no new signals.[8][9]

Adverse Event (AE)Deucravacitinib 6 mg QD (N=842)Placebo (N=419)Apremilast 30 mg BID (N=422)
Any AE 76.6%71.6%79.9%
Serious AEs 5.2%4.1%4.0%
AEs leading to Discontinuation 2.4%3.8%5.2%
Nasopharyngitis 19.2%14.8%19.0%
Upper Respiratory Tract Infection 10.9%9.3%7.8%
Headache 7.7%6.4%10.2%
Diarrhea 6.2%4.1%15.4%
Nausea 3.7%3.1%12.1%
Acne 1.4%0.2%0.5%
Folliculitis 1.7%0.0%0.5%
Herpes Zoster 0.6%0.2%0.2%
Malignancy (excluding NMSC) 0.6%0.0%0.5%
Major Adverse Cardiovascular Events (MACE) 0.2%0.5%0.2%
Venous Thromboembolism (VTE) 0.1%0.0%0.0%

Data presented as percentage of patients reporting the event. NMSC = Non-melanoma skin cancer. Data compiled from multiple sources.

Roselytrinib (PF-06826647): Safety Data from Phase 2b Study in Psoriasis (16 Weeks)

Roselytrinib is another TYK2 inhibitor that has been evaluated in clinical trials for psoriasis. The following data are from a Phase 2b, randomized, double-blind, placebo-controlled study.[10][11]

Adverse Event (AE)PF-06826647 200 mg QD (N=45)PF-06826647 400 mg QD (N=41)Placebo (N=42)
Any TEAE 60.0%51.2%40.5%
Serious AEs 2.2%0.0%0.0%
Discontinuation due to TEAEs 4.4%9.8%2.4%
Infections and Infestations 24.4%19.5%14.3%
Gastrointestinal Disorders 11.1%14.6%7.1%
Skin and Subcutaneous Tissue Disorders 8.9%7.3%4.8%
Nervous System Disorders 6.7%4.9%7.1%

TEAE = Treatment-Emergent Adverse Event. Data presented as percentage of patients reporting the event.

A Phase 1 study in healthy participants found Roselytrinib to be well-tolerated, with all adverse events being mild in severity.[12]

Key Signaling Pathways

TYK2 is a member of the JAK family of intracellular non-receptor tyrosine kinases. It plays a crucial role in the signaling of several cytokines, including IL-12, IL-23, and Type I interferons.[12]

TYK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding TYK2 TYK2 JAK JAK (JAK1 or JAK2) STAT_inactive STAT (inactive) TYK2->STAT_inactive 2. Phosphorylation JAK->STAT_inactive STAT_active STAT-P (active dimer) STAT_inactive->STAT_active 3. Dimerization DNA Target Gene STAT_active->DNA 4. Translocation Transcription Gene Transcription (Pro-inflammatory mediators) DNA->Transcription 5. Modulation Kinase_Selectivity_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. ADP Detection cluster_analysis 4. Analysis prep_reagents Prepare Kinase, Substrate, ATP, and Test Compound (Serial Dilutions) add_compound Add Compound/Vehicle to 384-well plate prep_reagents->add_compound add_kinase_sub Add Kinase/Substrate Mix add_compound->add_kinase_sub add_atp Initiate with ATP add_kinase_sub->add_atp incubate_reaction Incubate (e.g., 60 min) add_atp->incubate_reaction add_adpglo Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) incubate_reaction->add_adpglo incubate_adpglo Incubate (40 min) add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent (Convert ADP to ATP, generate light) incubate_adpglo->add_detection incubate_detection Incubate (30-60 min) add_detection->incubate_detection read_luminescence Measure Luminescence incubate_detection->read_luminescence calculate_inhibition Calculate % Inhibition read_luminescence->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50 STAT_Phosphorylation_Workflow cluster_cell_prep 1. Cell Preparation & Treatment cluster_processing 2. Cell Processing cluster_staining 3. Antibody Staining cluster_analysis 4. Flow Cytometry & Analysis prep_cells Isolate PBMCs or use whole blood pre_incubate Pre-incubate with TYK2 Inhibitor/Vehicle prep_cells->pre_incubate stimulate Stimulate with Cytokine (e.g., IL-12, IFN-α) pre_incubate->stimulate fix_cells Fix cells (e.g., Formaldehyde) stimulate->fix_cells perm_cells Permeabilize cells (e.g., Methanol) fix_cells->perm_cells stain_surface Stain for surface markers (e.g., CD3, CD4) perm_cells->stain_surface stain_pstat Stain for phospho-STAT (e.g., anti-pSTAT4) perm_cells->stain_pstat acquire_data Acquire data on flow cytometer stain_pstat->acquire_data gate_cells Gate on cell population of interest acquire_data->gate_cells measure_mfi Measure Median Fluorescence Intensity (MFI) gate_cells->measure_mfi calculate_ic50 Calculate IC50 measure_mfi->calculate_ic50 Preclinical_Safety_Workflow cluster_invitro In Vitro Toxicology cluster_invivo In Vivo Toxicology cluster_regulatory Regulatory Submission selectivity Kinase Panel Selectivity Screening secondary_pharm Secondary Pharmacology (Off-target activity) selectivity->secondary_pharm genotoxicity Genotoxicity Assays (Ames, MNA) secondary_pharm->genotoxicity herg hERG Channel Assay (Cardiotoxicity) genotoxicity->herg pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) in animal models herg->pk_pd dose_range Dose-Range Finding Studies (Rodent & Non-rodent) pk_pd->dose_range repeat_dose Repeat-Dose Toxicity Studies (e.g., 28-day) dose_range->repeat_dose safety_pharm Safety Pharmacology Core Battery (CNS, CV, Respiratory) repeat_dose->safety_pharm report Toxicology Report Generation (GLP-compliant) safety_pharm->report ind Investigational New Drug (IND) Application report->ind

References

The Evolving Landscape of Immune Modulation: A Comparative Look at Lomedeucitinib and Biologics on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular impact of novel therapeutics is paramount. This guide provides a comparative analysis of the investigational TYK2 inhibitor, Lomedeucitinib, and established biologic therapies, focusing on their distinct effects on gene expression in the context of inflammatory diseases.

While specific gene expression data for this compound from its clinical trials is not yet publicly available, this guide will utilize data from Deucravacitinib, another selective TYK2 inhibitor, as a proxy to illustrate the anticipated molecular signature of this class of drugs. This comparison will shed light on the nuanced differences in their mechanisms of action at the genomic level, offering valuable insights for future research and development.

Targeting the TYK2 Pathway: A Novel Oral Approach

This compound is an investigational small molecule that selectively inhibits Tyrosine Kinase 2 (TYK2), a key component of the Janus kinase (JAK) family. TYK2 is crucial for the signaling of several cytokines implicated in the pathogenesis of various immune-mediated inflammatory diseases, including interleukin-23 (IL-23), IL-12, and Type I interferons. By blocking TYK2, this compound is designed to disrupt these pro-inflammatory signaling cascades.

Biologics, in contrast, are typically monoclonal antibodies or fusion proteins that target specific extracellular or cell-surface molecules, such as cytokines (e.g., TNF-α, IL-17, IL-23) or their receptors.

Comparative Analysis of Gene Expression Signatures

The following tables summarize the known effects of the TYK2 inhibitor Deucravacitinib and various classes of biologics on the expression of key inflammatory genes. This data provides a framework for understanding the potential genomic impact of this compound.

Table 1: Effect of TYK2 Inhibition (Deucravacitinib as a proxy for this compound) on Gene Expression in Psoriasis

Gene/PathwayEffect of TYK2 InhibitionSupporting Evidence
IL-23/Th17 Pathway Genes
IL-23A, IL-23RDownregulationStudies on Deucravacitinib show reduced expression of IL-23 pathway genes in psoriatic lesions.
IL-17A, IL-17F, IL-17CDownregulationInhibition of the upstream IL-23 signaling cascade leads to a downstream reduction in IL-17 family gene expression.
Type I Interferon (IFN) Pathway Genes
IFN-α, IFN-β responsive genesDownregulationDeucravacitinib has been shown to normalize the expression of Type I IFN pathway genes in psoriatic skin.
Keratinocyte Differentiation & Proliferation Markers
KRT16, DEFB4A (β-defensin 2)DownregulationNormalization of these markers indicates a restoration of normal epidermal homeostasis.

Table 2: Effect of Biologic Therapies on Gene Expression in Inflammatory Diseases

Biologic ClassTargetKey Gene Expression ChangesDisease Context
TNF-α Inhibitors (e.g., Adalimumab, Etanercept, Infliximab)TNF-αDownregulation of TNF-α induced genes (e.g., chemokines, adhesion molecules), and modulation of genes involved in epidermal development and keratinocyte differentiation.[1]Psoriasis, Rheumatoid Arthritis, Inflammatory Bowel Disease
IL-12/23 Inhibitors (e.g., Ustekinumab)p40 subunit of IL-12 and IL-23Downregulation of Th1 and Th17 pathway genes, including IFN-γ and IL-17.[2][3][4]Psoriasis
IL-17 Inhibitors (e.g., Secukinumab)IL-17ADownregulation of IL-17 target genes, including those involved in antimicrobial peptide production and neutrophil recruitment.Psoriasis

Signaling Pathways and Experimental Approaches

To visualize the mechanisms and methodologies discussed, the following diagrams are provided.

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine IL-23 / IL-12 / Type I IFN Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK JAK1/JAK2 Receptor->JAK STAT STAT TYK2->STAT Phosphorylation JAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT GeneExpression Inflammatory Gene Expression pSTAT->GeneExpression Transcription Modulation This compound This compound This compound->TYK2 Inhibition

TYK2 Signaling Pathway Inhibition

The diagram above illustrates the central role of TYK2 in mediating cytokine signaling. This compound, by inhibiting TYK2, prevents the phosphorylation and subsequent activation of STAT proteins, which in turn suppresses the transcription of inflammatory genes.

Gene_Expression_Workflow cluster_sampling 1. Sample Collection cluster_processing 2. RNA Processing cluster_analysis 3. Gene Expression Analysis cluster_output 4. Output Patient Patient with Inflammatory Disease Biopsy Tissue Biopsy (e.g., Skin) Patient->Biopsy RNA_Extraction RNA Extraction Biopsy->RNA_Extraction RNA_QC RNA Quality Control RNA_Extraction->RNA_QC Library_Prep Library Preparation (for RNA-seq) RNA_QC->Library_Prep Labeling Labeling (for Microarray) RNA_QC->Labeling Sequencing RNA Sequencing (e.g., Illumina) Library_Prep->Sequencing Microarray Microarray Hybridization (e.g., Affymetrix) Labeling->Microarray Data_Analysis Bioinformatics Analysis (Differential Gene Expression) Sequencing->Data_Analysis Microarray->Data_Analysis Gene_List List of Differentially Expressed Genes Data_Analysis->Gene_List Pathway_Analysis Pathway Enrichment Analysis Data_Analysis->Pathway_Analysis

Gene Expression Analysis Workflow

This workflow outlines the typical experimental process for analyzing changes in gene expression following therapeutic intervention, from patient sample collection to bioinformatics analysis.

Experimental Protocols

1. Tissue Biopsy and RNA Extraction:

  • Sample Collection: Punch biopsies (e.g., 4mm) are obtained from lesional skin of patients before and after a specified treatment period.

  • RNA Preservation: Biopsies are immediately placed in a stabilizing agent (e.g., RNAlater) or flash-frozen in liquid nitrogen to preserve RNA integrity.

  • RNA Extraction: Total RNA is extracted from the tissue samples using a commercially available kit (e.g., RNeasy Fibrous Tissue Mini Kit, Qiagen) following the manufacturer's protocol. This typically involves tissue homogenization, lysis, and purification of RNA.

2. Gene Expression Profiling using RNA-Sequencing (RNA-seq):

  • RNA Quality Control: The quantity and quality of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (e.g., RNA Integrity Number [RIN] > 7).

  • Library Preparation: An RNA-seq library is prepared from the total RNA. This process involves the depletion of ribosomal RNA (rRNA), fragmentation of the remaining RNA, reverse transcription to cDNA, and the ligation of sequencing adapters.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis: The raw sequencing reads are processed through a bioinformatics pipeline. This includes quality control of reads, alignment to a reference genome, and quantification of gene expression levels. Differential gene expression analysis is then performed to identify genes that are significantly up- or downregulated between pre- and post-treatment samples.[1][5]

3. Gene Expression Profiling using Microarrays:

  • RNA Labeling: The extracted RNA is reverse transcribed into cDNA, which is then labeled with a fluorescent dye.

  • Hybridization: The labeled cDNA is hybridized to a microarray chip, which contains thousands of probes corresponding to specific genes.

  • Scanning and Data Extraction: The microarray chip is scanned to measure the fluorescence intensity of each probe, which corresponds to the expression level of the respective gene.

  • Data Analysis: The raw data is normalized to correct for technical variations. Statistical analysis is then performed to identify differentially expressed genes between experimental groups.

Conclusion

The emergence of selective TYK2 inhibitors like this compound represents a significant advancement in the oral treatment of immune-mediated inflammatory diseases. While awaiting specific data for this compound, the analysis of Deucravacitinib's effects on gene expression reveals a distinct molecular signature characterized by the broad suppression of key inflammatory pathways, including the IL-23/Th17 and Type I IFN axes.

In comparison, biologic therapies offer targeted inhibition of specific extracellular or cell-surface molecules. This results in more focused, albeit potent, modulation of downstream gene expression. For instance, TNF-α inhibitors primarily impact TNF-α-driven gene networks, while IL-17 inhibitors specifically target IL-17-mediated responses.

The choice between a broad-acting oral small molecule and a targeted injectable biologic will likely depend on the specific disease, its underlying pathophysiology, and individual patient characteristics. The detailed understanding of their differential effects on gene expression, as outlined in this guide, will be instrumental in guiding the future of personalized medicine in inflammatory diseases.

References

Comparative Analysis of Lomedeucitinib's Kinase Cross-Reactivity: A Focus on TYK2 Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the kinase selectivity of Lomedeucitinib (BMS-986322), a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2).[1] While extensive public data on the broad kinome scan of this compound is limited due to its developmental status, this analysis leverages available information on its primary target and the well-characterized selectivity profile of other TYK2 inhibitors to offer insights into its potential cross-reactivity.

This compound is an orally administered small molecule that targets TYK2, a member of the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3.[1][2] TYK2 is a key mediator of signaling pathways for cytokines such as IL-12, IL-23, and Type I interferons, which are implicated in the pathogenesis of various immune-mediated inflammatory diseases.

Understanding TYK2 Inhibition and Selectivity

Selective inhibition of TYK2 is a promising therapeutic strategy that aims to modulate the inflammatory response while potentially mitigating the side effects associated with broader JAK inhibition. Unlike pan-JAK inhibitors that target the highly conserved ATP-binding site of the kinase domain, selective TYK2 inhibitors have been developed to target the regulatory pseudokinase domain, offering a higher degree of specificity.

Quantitative Comparison of Kinase Inhibition

Due to the limited availability of a comprehensive kinome scan for this compound, the following table presents data for a well-characterized, structurally distinct TYK2 inhibitor, Deucravacitinib, alongside other established JAK inhibitors. This serves to illustrate the typical selectivity profile of a TYK2-selective inhibitor compared to broader-acting JAK inhibitors.

Kinase TargetDeucravacitinib (TYK2 Inhibitor) IC50 (nM)Tofacitinib (JAK1/3 Inhibitor) IC50 (nM)Upadacitinib (JAK1 Inhibitor) IC50 (nM)Baricitinib (JAK1/2 Inhibitor) IC50 (nM)
TYK2 0.2 1477130059
JAK14661435.9
JAK2100020535.7
JAK3>1000012100>400

Disclaimer: The data presented for Deucravacitinib is used as a representative example of a selective TYK2 inhibitor and does not represent direct experimental results for this compound.

The data illustrates that a selective TYK2 inhibitor like Deucravacitinib demonstrates high potency against TYK2 with significantly less activity against JAK1, JAK2, and JAK3. In contrast, other JAK inhibitors show varying degrees of activity across the JAK family.

Experimental Protocols

The determination of kinase inhibitor selectivity is crucial for understanding its therapeutic potential and off-target effects. A common method for assessing this is through in vitro kinase assays.

General Protocol for In Vitro Kinase Profiling (e.g., Kinase Glo® Assay)

This protocol outlines a typical workflow for determining the half-maximal inhibitory concentration (IC50) of a compound against a panel of kinases.

  • Compound Preparation: The test compound (e.g., this compound) is serially diluted in an appropriate solvent, typically DMSO, to create a range of concentrations.

  • Kinase Reaction Setup: In a multi-well plate, each well contains a specific kinase, its corresponding substrate peptide, and a reaction buffer containing ATP and necessary cofactors (e.g., MgCl2).

  • Inhibitor Addition: The serially diluted compound is added to the wells containing the kinase reaction mixture. Control wells with no inhibitor (vehicle control) and no kinase (background control) are also included.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow the kinase reaction to proceed.

  • ATP Detection: A kinase detection reagent (e.g., Kinase-Glo®) is added to each well. This reagent contains luciferase and luciferin, which produce a luminescent signal in the presence of remaining ATP. The amount of luminescence is inversely proportional to the kinase activity.

  • Data Acquisition: The luminescent signal from each well is measured using a luminometer.

  • Data Analysis: The luminescence data is normalized to the controls, and the percent inhibition for each compound concentration is calculated. The IC50 value is then determined by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflow

TYK2 Signaling Pathway

The following diagram illustrates the central role of TYK2 in mediating cytokine signaling.

TYK2_Signaling_Pathway TYK2 Signaling Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine IL-12, IL-23, Type I IFN Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK_other JAK1 or JAK2 Receptor->JAK_other Activation STAT STAT TYK2->STAT Phosphorylation JAK_other->STAT Phosphorylation pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization Gene Target Gene Transcription pSTAT_dimer->Gene Nuclear Translocation

Caption: Simplified TYK2 signaling cascade.

Experimental Workflow for Kinase Inhibitor Profiling

The diagram below outlines the general steps involved in assessing the selectivity of a kinase inhibitor.

Kinase_Inhibitor_Profiling_Workflow Kinase Inhibitor Profiling Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Compound Dilution Series Assay_Plate Plate Kinase, Substrate, ATP & Compound Compound->Assay_Plate Kinase_Panel Kinase Panel Preparation Kinase_Panel->Assay_Plate Incubation Incubate at 30°C Assay_Plate->Incubation Detection Add Detection Reagent Incubation->Detection Readout Measure Signal Detection->Readout Normalization Normalize Data Readout->Normalization Dose_Response Generate Dose-Response Curves Normalization->Dose_Response IC50 Calculate IC50 Values Dose_Response->IC50 Selectivity Determine Selectivity Profile IC50->Selectivity

References

Benchmarking Lomedeucitinib's Potency: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the TYK2 inhibitor, Lomedeucitinib, in the context of established Janus kinase (JAK) inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive guide to its comparative potency and the methodologies used for its evaluation.

Introduction

This compound (BMS-986322) is an investigational small molecule inhibitor targeting Tyrosine Kinase 2 (TYK2), a key component of the Janus kinase (JAK) family. TYK2 plays a crucial role in the signaling pathways of several cytokines, including interleukin-12 (B1171171) (IL-12), interleukin-23 (IL-23), and Type I interferons, which are implicated in the pathophysiology of numerous autoimmune and inflammatory diseases. This guide provides a comparative analysis of this compound's potency against a panel of established JAK inhibitors, offering a clear perspective on its selectivity and potential therapeutic window. The data presented is compiled from publicly available preclinical studies, and the experimental protocols for the key assays are detailed to aid in the design and interpretation of future research.

Data Presentation: Comparative Potency of JAK Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other prominent JAK inhibitors against the four members of the JAK family. Lower IC50 values are indicative of higher potency.

CompoundTargetIC50 (nM)Selectivity Profile
This compound TYK2 Data not publicly available A selective TYK2 inhibitor.[1] IC50 values against JAK1, JAK2, and JAK3 are not publicly available.
DeucravacitinibTYK2~0.2-1.0Highly selective for TYK2. Allosteric inhibitor binding to the regulatory pseudokinase (JH2) domain.
JAK1>1000
JAK2>2000
JAK3>1000
TofacitinibJAK1~112Pan-JAK inhibitor with highest potency for JAK1 and JAK3.
JAK2~20
JAK3~1
TYK2Data varies across studies
BaricitinibJAK1~5.9Preferential inhibitor of JAK1 and JAK2.
JAK2~5.7
JAK3>400
TYK2~53
UpadacitinibJAK1~43Selective for JAK1.
JAK2~120
JAK3~2300
TYK2~4700
FilgotinibJAK1~10Selective for JAK1.
JAK2~28
JAK3~810
TYK2~116

Experimental Protocols

The determination of inhibitor potency against JAK kinases is typically performed using a combination of biochemical and cell-based assays. Below are detailed methodologies for key experiments cited in the evaluation of the compounds in this guide.

In Vitro Kinase Enzymatic Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified JAK kinase.

Objective: To determine the IC50 value of an inhibitor against isolated JAK1, JAK2, JAK3, and TYK2 enzymes.

Principle: The assay quantifies the phosphorylation of a peptide substrate by a specific JAK enzyme in the presence of adenosine (B11128) triphosphate (ATP). The amount of phosphorylated product is measured, and the inhibitory effect of the compound is determined by the reduction in this signal.

Materials:

  • Purified, recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

  • Peptide substrate (e.g., a poly-Glu-Tyr peptide).

  • Adenosine triphosphate (ATP).

  • Test compound (serially diluted).

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit which measures ADP production as an indicator of kinase activity).

  • Microplate reader.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Reaction Setup: In a 96-well or 384-well plate, add the assay buffer, the specific JAK enzyme, and the test compound dilutions.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This typically involves a further incubation period.

  • Data Acquisition: Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.

Cellular Phospho-STAT Assay

This cell-based assay measures the functional consequence of JAK inhibition by quantifying the phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins.

Objective: To determine the cellular potency (IC50) of an inhibitor by measuring the inhibition of cytokine-induced STAT phosphorylation.

Principle: Specific cytokines activate distinct JAK-STAT signaling pathways. For instance, IL-6 activates the JAK1/JAK2 pathway leading to STAT3 phosphorylation. The test compound's ability to block this phosphorylation is measured in a cellular context.

Materials:

  • A relevant cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or a specific immune cell line).

  • Cytokine stimulant (e.g., IL-6, IL-23, IFN-α).

  • Test compound (serially diluted).

  • Cell culture medium.

  • Fixation and permeabilization buffers.

  • Fluorescently labeled antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT3).

  • Flow cytometer.

Procedure:

  • Cell Culture and Treatment: Culture the cells and treat them with serial dilutions of the test compound for a predetermined time.

  • Cytokine Stimulation: Stimulate the cells with a specific cytokine to activate the target JAK-STAT pathway.

  • Fixation and Permeabilization: Fix the cells to preserve the phosphorylation state of proteins and then permeabilize the cell membrane to allow antibody entry.

  • Intracellular Staining: Stain the cells with a fluorescently labeled antibody against the phosphorylated STAT protein of interest.

  • Flow Cytometry Analysis: Acquire the data on a flow cytometer to quantify the level of STAT phosphorylation in individual cells.

  • Data Analysis: Determine the median fluorescence intensity (MFI) of the phospho-STAT signal for each treatment condition. Calculate the percentage of inhibition relative to the cytokine-stimulated control and determine the IC50 value.

Mandatory Visualization

JAK-STAT Signaling Pathway

The following diagram illustrates the canonical JAK-STAT signaling pathway, which is the primary target of this compound and the other compared JAK inhibitors.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding & Receptor Dimerization JAK JAK (e.g., TYK2) Receptor->JAK STAT STAT Receptor->STAT 3. STAT Recruitment JAK->Receptor JAK->JAK JAK->STAT 4. STAT Phosphorylation pSTAT p-STAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer 5. Dimerization DNA DNA pSTAT_dimer->DNA 6. Nuclear Translocation This compound This compound This compound->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 7. Regulation of Gene Expression

Caption: The JAK-STAT signaling cascade and the inhibitory action of this compound.

Experimental Workflow for In Vitro Kinase Assay

The diagram below outlines the key steps involved in a typical in vitro enzymatic assay to determine the potency of a kinase inhibitor.

Kinase_Assay_Workflow start Start reagent_prep Reagent Preparation (Enzyme, Substrate, ATP, Inhibitor) start->reagent_prep reaction_setup Reaction Setup (Incubate Enzyme with Inhibitor) reagent_prep->reaction_setup initiation Initiate Reaction (Add Substrate/ATP Mix) reaction_setup->initiation incubation Incubation (e.g., 60 min at 30°C) initiation->incubation detection Signal Detection (Add Detection Reagent) incubation->detection readout Data Acquisition (Measure Luminescence/Fluorescence) detection->readout analysis Data Analysis (Calculate % Inhibition & IC50) readout->analysis end End analysis->end

Caption: A generalized workflow for an in vitro kinase inhibition assay.

References

Comparative Analysis of Lomedeucitinib in Preclinical Autoimmune Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Lomedeucitinib (BMS-986322), a next-generation oral therapeutic, in the context of various preclinical autoimmune disease models. As a deuterated and selective allosteric inhibitor of Tyrosine Kinase 2 (TYK2), this compound represents a targeted approach to modulating key cytokine pathways implicated in a range of autoimmune conditions. Due to the limited availability of direct preclinical data for this compound, this analysis leverages data from its parent compound, Deucravacitinib (BMS-986165), which shares an identical mechanism of action and provides a strong surrogate for preclinical efficacy.

Mechanism of Action: Selective TYK2 Inhibition

This compound and its parent compound, Deucravacitinib, operate through a unique mechanism that distinguishes them from pan-Janus kinase (JAK) inhibitors. They bind to the regulatory pseudokinase (JH2) domain of TYK2, locking the enzyme in an inactive state through allosteric inhibition.[1][2][3] This selective action primarily disrupts the signaling of key cytokines involved in autoimmune pathogenesis, including Interleukin-23 (IL-23), IL-12, and Type I Interferons (IFNs), while having minimal impact on the pathways mediated by JAK1, JAK2, and JAK3.[3][4][5] This selectivity is hypothesized to reduce the risk of adverse effects associated with broader JAK inhibition, such as hematological changes.[1][6][7]

The TYK2 signaling pathway is central to the inflammatory cascade in several autoimmune diseases. IL-23 signaling through TYK2 is crucial for the expansion and survival of pathogenic T helper 17 (Th17) cells, which are major producers of pro-inflammatory cytokines like IL-17.[5][8][9] Similarly, the IL-12 pathway, also mediated by TYK2, drives Th1 cell differentiation.[5][10] Type I IFNs, whose signals are transduced by TYK2, are implicated in the pathogenesis of conditions like systemic lupus erythematosus (SLE).[11][12] By selectively inhibiting TYK2, this compound targets these critical nodes in the autoimmune response.

Figure 1: Mechanism of Action of this compound in the TYK2/STAT Signaling Pathway.

Performance in Psoriasis Models

Psoriasis is a primary indication for which this compound is being developed.[13] The imiquimod (B1671794) (IMQ)-induced psoriasis model in mice is a standard for preclinical evaluation, as it recapitulates key features of human psoriatic plaques, including epidermal thickening (acanthosis), scaling, and inflammation driven by the IL-23/IL-17 axis.[8]

While direct comparative data for this compound in this model is not publicly available, the strong clinical performance of its parent compound, Deucravacitinib, suggests potent activity. Deucravacitinib demonstrated superiority over both placebo and the PDE4 inhibitor apremilast (B1683926) in Phase 3 clinical trials for moderate-to-severe plaque psoriasis.[14][15]

Table 1: Clinical Efficacy of Deucravacitinib in Moderate-to-Severe Plaque Psoriasis (POETYK PSO-1 & PSO-2 Trials)

Endpoint (Week 16) Deucravacitinib 6 mg QD Apremilast 30 mg BID Placebo
PASI 75 Response ~54-58% ~35-40% ~7-12%
sPGA 0/1 (clear/almost clear) ~50-54% ~32-34% ~7-9%

Data compiled from publicly available Phase 3 clinical trial results.[6][14]

These clinical outcomes imply that in a preclinical IMQ-induced psoriasis model, this compound would be expected to significantly reduce ear and skin thickness, decrease inflammatory cell infiltration, and lower the expression of psoriasis-associated cytokines like IL-17A and IL-19.[16]

Performance in Arthritis Models

Psoriatic arthritis (PsA) is another key indication for TYK2 inhibition.[17][18] The collagen-induced arthritis (CIA) model in rodents is a widely used preclinical model for rheumatoid and psoriatic arthritis, characterized by joint swelling, synovial inflammation, and bone erosion.

Phase 2 clinical data for Deucravacitinib in patients with active PsA showed significant improvements in joint symptoms compared to placebo.[6][19][20]

Table 2: Clinical Efficacy of Deucravacitinib in Active Psoriatic Arthritis (Phase 2 Trial)

Endpoint (Week 16) Deucravacitinib 6 mg QD Deucravacitinib 12 mg QD Placebo
ACR 20 Response 52.9% 62.7% 31.8%
ACR 50 Response 24.3% 32.8% 10.6%

Data from a Phase 2, randomized, double-blind, placebo-controlled trial.[19][20]

Based on these clinical results, it is anticipated that in a CIA model, this compound would effectively reduce paw swelling, decrease arthritis scores, and show protective effects on joint architecture, likely outperforming or showing comparable efficacy to other oral small molecules.

Performance in Inflammatory Bowel Disease (IBD) and Lupus (SLE) Models

Preclinical studies have indicated the potential of TYK2 inhibition in models of IBD and SLE.[1][6] The dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis model is a common tool for studying IBD, while spontaneous lupus models like the NZB/W mouse are used for SLE research.

  • IBD: A related TYK2 inhibitor, BMS-986202, demonstrated dose-dependent inhibition of colitis in an anti-CD40-induced colitis mouse model, with efficacy equivalent to an anti-p40 antibody control.[21] However, Phase 2 clinical trials of Deucravacitinib in patients with Crohn's disease and ulcerative colitis did not meet their primary endpoints, suggesting a more complex translational path for TYK2 inhibition in IBD.[22][23][24]

  • SLE: Deucravacitinib has shown robust efficacy in preclinical models of SLE.[1] Furthermore, BMS-986202 was shown to inhibit the development of anti-dsDNA titers and proteinuria in a spontaneous lupus mouse model.[21] Clinical trials for Deucravacitinib in SLE have also shown promising results, with sustained efficacy observed in long-term extension studies.[4]

Table 3: Summary of Expected Preclinical Performance of this compound (based on Deucravacitinib and related compounds)

Autoimmune Model Key Pathogenic Cytokines Expected Efficacy of this compound Potential Comparators
Imiquimod-Induced Psoriasis IL-23, IL-17, Type I IFN High (Reduction in skin thickness, inflammation) Apremilast, Tofacitinib, Biologics (anti-IL-23/17)
Collagen-Induced Arthritis IL-23, IL-12, Type I IFN Moderate to High (Reduction in paw swelling, joint damage) Tofacitinib, Baricitinib, Methotrexate
DSS-Induced Colitis (IBD) IL-23, IL-12 Uncertain (Preclinical efficacy, but clinical trials did not meet endpoints) Tofacitinib, Biologics (anti-TNF, anti-IL-23)

| Spontaneous Lupus (SLE) | Type I IFN, IL-12 | High (Reduction in autoantibodies, proteinuria) | Baricitinib, Anifrolumab |

Experimental Protocols & Workflows

Detailed methodologies are critical for the accurate evaluation of therapeutic candidates. Below are standardized protocols for key autoimmune models relevant to this compound's development.

Imiquimod-Induced Psoriasis Model

Objective: To induce a psoriasis-like skin inflammation in mice to evaluate the efficacy of therapeutic compounds.

Materials:

  • Mice (BALB/c or C57BL/6 strains, 8-12 weeks old)

  • Imiquimod 5% cream (e.g., Aldara™)

  • Calipers for measuring ear thickness

  • Test compound (this compound), vehicle, and positive control (e.g., topical steroid or oral apremilast)

Procedure:

  • Acclimatization: House mice for at least one week under standard conditions.

  • Hair Removal: Anesthetize mice and shave a designated area on the dorsal skin. Apply a depilatory cream to remove remaining hair. Allow 24 hours for skin recovery.

  • Disease Induction: Apply a daily topical dose of 62.5 mg of imiquimod cream to the shaved back and right ear for 5-7 consecutive days.

  • Treatment Administration: Administer this compound (e.g., via oral gavage) and control treatments daily, starting either prophylactically (Day 0) or therapeutically (e.g., Day 2) until the end of the experiment.

  • Clinical Scoring: Monitor mice daily for body weight. Measure ear thickness using calipers. Score the back skin for erythema, scaling, and thickness based on a Psoriasis Area and Severity Index (PASI)-like scale (0-4 for each parameter).

  • Terminal Analysis: On the final day, euthanize mice. Collect skin and ear tissue for histology (H&E staining for epidermal thickness and cell infiltration) and cytokine analysis (RT-qPCR or ELISA for IL-17, IL-23, etc.). Collect spleens to assess for splenomegaly.

Psoriasis_Workflow cluster_prep Preparation (Day -2 to -1) cluster_induction Induction & Treatment (Day 0 to 6) cluster_analysis Analysis (Day 7) acclimatize Acclimatize Mice shave Shave Dorsal Skin acclimatize->shave imiquimod Daily Imiquimod Application (Back & Ear) shave->imiquimod treatment Daily this compound / Vehicle / Comparator Dosing shave->treatment scoring Daily Clinical Scoring (Weight, Ear Thickness, PASI) imiquimod->scoring treatment->scoring euthanize Euthanasia & Tissue Collection scoring->euthanize histology Histology (H&E) euthanize->histology cytokines Cytokine Analysis (qPCR/ELISA) euthanize->cytokines

Figure 2: Experimental Workflow for the Imiquimod-Induced Psoriasis Model.

Collagen-Induced Arthritis (CIA) Model

Objective: To induce an autoimmune arthritis in rodents that mimics human rheumatoid/psoriatic arthritis.

Materials:

  • Rats (Lewis or Dark Agouti) or Mice (DBA/1)

  • Type II Collagen (bovine or chicken)

  • Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)

  • Syringes and needles for immunization

  • Calipers for measuring paw thickness

Procedure:

  • Emulsion Preparation: Prepare an emulsion of Type II collagen with CFA.

  • Primary Immunization (Day 0): Inject the collagen/CFA emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21 for mice, Day 7 for rats): Prepare an emulsion of Type II collagen with IFA and administer as a booster injection.

  • Arthritis Onset and Scoring: Monitor animals daily for signs of arthritis, typically beginning around day 21-28 for mice. Score each paw on a scale of 0-4 based on erythema and swelling. Measure paw thickness with calipers.

  • Treatment Administration: Begin prophylactic or therapeutic dosing of this compound and controls.

  • Terminal Analysis: At the end of the study (e.g., Day 42), collect blood for cytokine and antibody analysis. Collect joints for histological assessment of inflammation, pannus formation, and bone/cartilage erosion.

Arthritis_Workflow cluster_induction Induction Phase cluster_treatment Treatment & Monitoring Phase cluster_analysis Terminal Analysis immunize1 Primary Immunization (Day 0) Collagen + CFA immunize2 Booster Immunization (Day 21) Collagen + IFA immunize1->immunize2 onset Arthritis Onset (Day 21-28) immunize2->onset treatment Daily Dosing (this compound / Controls) onset->treatment scoring Regular Scoring (Arthritis Index, Paw Thickness) onset->scoring euthanize Euthanasia & Sample Collection scoring->euthanize histology Joint Histology euthanize->histology serology Serology (Cytokines, anti-CII Abs) euthanize->serology

Figure 3: Experimental Workflow for the Collagen-Induced Arthritis Model.

Conclusion

This compound, as a selective allosteric TYK2 inhibitor, holds significant promise as an oral therapeutic for a variety of autoimmune diseases, most notably psoriasis and psoriatic arthritis. While direct preclinical comparative data for this compound is still emerging, the extensive clinical data from its parent compound, Deucravacitinib, provides strong evidence of its potential efficacy. In preclinical models, this compound is expected to demonstrate potent anti-inflammatory effects by targeting the IL-23, IL-12, and Type I IFN pathways. Further preclinical studies directly comparing this compound to other JAK inhibitors and standard-of-care agents will be crucial in fully defining its therapeutic profile and advantages. The experimental models and workflows detailed in this guide provide a framework for such future investigations.

References

In Vitro to In Vivo Correlation of Lomedeucitinib Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Lomedeucitinib, an investigational selective Tyrosine Kinase 2 (TYK2) inhibitor, with the approved TYK2 inhibitor, Deucravacitinib. The objective is to establish a framework for understanding the potential in vitro to in vivo correlation of this compound's activity by leveraging available data from its comparator. Due to the limited public availability of specific quantitative data for this compound, this guide presents a comprehensive overview of Deucravacitinib's performance, supported by experimental data, to serve as a benchmark.

Mechanism of Action: Selective TYK2 Inhibition

This compound and Deucravacitinib are both small molecule inhibitors that selectively target TYK2, a member of the Janus kinase (JAK) family.[1][2] TYK2 plays a crucial role in the signaling pathways of key cytokines implicated in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons. By inhibiting TYK2, these drugs disrupt the downstream signaling cascade, mitigating the inflammatory response.

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine IL-12, IL-23, Type I IFN Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 Activation JAK JAK1/JAK2 Receptor->JAK Activation STAT STAT TYK2->STAT Phosphorylation JAK->STAT Phosphorylation pSTAT p-STAT (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription (Inflammation) Nucleus->Gene This compound This compound & Deucravacitinib This compound->TYK2 Inhibition IVIVC_Workflow cluster_invitro In Vitro Assessment cluster_preclinical Preclinical In Vivo cluster_clinical Clinical Development cluster_correlation In Vitro - In Vivo Correlation (IVIVC) Biochemical Biochemical Assays (e.g., Kinase Activity, IC50) Cellular Cell-Based Assays (e.g., pSTAT, Cytokine Release, IC50) Biochemical->Cellular Correlation Establish Relationship between: - In Vitro Potency (IC50) - Drug Exposure (PK) - In Vivo Efficacy (e.g., PASI) Biochemical->Correlation WholeBlood Whole Blood Assays (IC50 in physiological matrix) Cellular->WholeBlood Cellular->Correlation Animal Animal Models of Psoriasis (e.g., Imiquimod-induced) WholeBlood->Animal WholeBlood->Correlation PKPD Pharmacokinetics/ Pharmacodynamics (PK/PD) Animal->PKPD Phase1 Phase 1 (Safety, Tolerability, PK in Humans) PKPD->Phase1 PKPD->Correlation Phase2 Phase 2 (Efficacy, Dose-Ranging) Phase1->Phase2 Phase3 Phase 3 (Pivotal Efficacy & Safety) Phase2->Phase3 Phase2->Correlation Phase3->Correlation

References

Safety Operating Guide

Navigating the Safe Disposal of Lomedeucitinib: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Lomedeucitinib (BMS-986322) is an investigational tyrosine protein kinase (TYK2) inhibitor under evaluation for the treatment of psoriasis and psoriatic arthritis.[1][2] As with any investigational compound, adherence to rigorous safety and disposal protocols is essential to ensure a secure research environment and compliance with regulations. This guide provides a step-by-step operational plan for the proper disposal of this compound in a laboratory setting.

While a Safety Data Sheet (SDS) for this compound classifies the compound as "Not a hazardous substance or mixture," it is crucial to handle it with care, avoiding skin and eye contact, and inhalation.[3] Disposal should always be conducted in accordance with prevailing country, federal, state, and local regulations.[3] For investigational drugs, it is often best practice to treat all associated waste as hazardous chemical waste.

Personal Protective Equipment (PPE)

Before beginning any disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment. This minimizes the risk of accidental exposure.

ActivityRequired Personal Protective Equipment
Handling this compound Waste Standard laboratory coat, Chemical-resistant nitrile gloves (double-gloving is recommended), Chemical safety glasses with side shields.
Managing Spills In addition to the above, a face shield and impervious gown should be used. For powder spills, a suitable respirator is necessary.

This table is based on general best practices for handling potent pharmaceutical compounds in a laboratory setting.

Waste Segregation and Collection

Proper segregation of waste streams is a critical first step in the disposal process. Never mix this compound waste with non-hazardous trash.

  • Solid Waste : This category includes unused or expired this compound powder, as well as contaminated disposable labware such as gloves, pipette tips, and weigh boats.

    • Procedure : Collect all solid waste in a designated, clearly labeled, and sealed hazardous waste container. To prevent aerosolization, handle the pure powder in a chemical fume hood or a ventilated enclosure.[4]

  • Liquid Waste : This includes stock solutions (e.g., in DMSO), diluted experimental solutions, and the initial solvent rinses from decontaminating glassware.

    • Procedure : Collect all liquid waste in a compatible, sealed, and labeled hazardous waste container.[4] The label should clearly state "Hazardous Waste" and list all chemical constituents, including this compound and any solvents, with their approximate concentrations.[4] Do not dispose of liquid waste down the drain .[4][5]

  • Contaminated Sharps : Any needles, syringes, or other sharp objects contaminated with this compound fall into this category.

    • Procedure : Immediately place all contaminated sharps into a designated, puncture-resistant sharps container specifically marked for chemically contaminated sharps.[4]

Decontamination of Reusable Glassware

For reusable glassware that has come into contact with this compound, a triple-rinse procedure is recommended to ensure thorough decontamination.[4]

  • First Rinse : Rinse the glassware with a suitable solvent.

  • Collection : Collect this first rinse as hazardous liquid waste.[4]

  • Subsequent Rinses : Perform two additional rinses with the solvent.[4]

  • Final Wash : After the triple rinse, the glassware can typically be washed according to standard laboratory procedures.[4]

Spill Management

In the event of a spill, prompt and safe cleanup is necessary to mitigate exposure risks.

  • Liquid Spills : Ensure the area is well-ventilated. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbent material into a sealed container for disposal as hazardous chemical waste.[5]

  • Powder Spills : Avoid generating dust.[4] Carefully sweep or wipe up the material and place it in a sealed container for disposal. The area should then be decontaminated.

Final Disposal

The ultimate disposal of this compound waste must be handled by a licensed hazardous waste management vendor.

  • Institutional EHS : Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and procedures.[4] They will coordinate the pickup and disposal of the collected hazardous waste.

  • Incineration : The recommended method for the final disposal of pharmaceutical waste is incineration by an approved environmental management vendor.[6][7]

This compound Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the safe disposal of this compound and associated materials in a laboratory setting.

Lomedeucitinib_Disposal_Workflow cluster_prep 1. Preparation & PPE cluster_segregation 2. Waste Segregation cluster_collection 3. Collection & Containment cluster_disposal 4. Final Disposal start Start: Handling This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Powder, Gloves, Tips) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps waste_type->sharps_waste Sharps collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Place in Puncture-Resistant Sharps Container sharps_waste->collect_sharps ehs Consult Institutional EHS for Pickup collect_solid->ehs collect_liquid->ehs collect_sharps->ehs incineration Disposal via Licensed Vendor (Incineration) ehs->incineration

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Lomedeucitinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Lomedeucitinib, an investigational tyrosine kinase 2 (TYK2) inhibitor. Given its status as a potent, biologically active compound, a cautious approach to handling is essential to ensure personnel safety and prevent environmental contamination.

Personal Protective Equipment (PPE)

While one Safety Data Sheet (SDS) for this compound states it is not a hazardous substance, standard practice for investigational compounds of this nature dictates the use of comprehensive Personal Protective Equipment (PPE) to minimize exposure.[1] The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityRequired Personal Protective Equipment
General Handling (e.g., weighing, preparing solutions)- Lab coat- Chemical-resistant nitrile gloves (double-gloving recommended)- Chemical safety glasses with side shields
Risk of Splash or Aerosol Generation - In addition to general PPE: - Face shield worn over safety glasses - Impervious or chemical-resistant gown
Handling Powder (if dust formation is possible)- All of the above PPE- A fit-tested NIOSH-certified N95 or higher respirator- It is strongly recommended to handle the powder in a chemical fume hood or other ventilated enclosure.
Administering to Animals - Double gloves- Disposable gown- Eye protection

Always inspect gloves for any signs of degradation before use and change them immediately if contamination occurs. Hands should be washed thoroughly before donning and after removing gloves.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Operational Procedures for Safe Handling:

  • Engineering Controls: All work with this compound powder should be conducted in a certified chemical fume hood, glove box, or other ventilated enclosure to minimize inhalation risk. An accessible safety shower and eyewash station are mandatory in the work area.

  • Weighing and Solution Preparation: To avoid inhalation of the powder, handle this compound in a well-ventilated area or a fume hood. When preparing solutions, add the solvent to the powder slowly to prevent aerosolization.

  • Spill Management: In the event of a spill, evacuate non-essential personnel. Wear appropriate PPE, including respiratory protection. Cover the spill with a suitable absorbent material. Using non-sparking tools, collect the material into a designated, sealed container for hazardous waste disposal. Decontaminate the spill site with a 10% caustic solution and ventilate the area.

Disposal Plan:

All waste contaminated with this compound, including empty containers, used PPE, and experimental materials, must be treated as hazardous chemical waste.

  • Solid Waste: Collect unused this compound powder, contaminated gloves, weigh boats, and other disposable labware in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and properly labeled waste container. Do not dispose of this compound or its waste down the drain.[2]

  • Sharps Waste: Needles, syringes, and other sharp objects contaminated with this compound should be placed directly into a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.[2]

  • Decontamination: For reusable glassware, a triple-rinse procedure with a suitable solvent is recommended. Collect all rinses as hazardous liquid waste.[2]

  • Final Disposal: All chemical waste should be disposed of through an approved hazardous waste management program, in accordance with local, state, and federal regulations.[3]

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal PPE Don Appropriate PPE Prep_Area Prepare Work Area in Fume Hood PPE->Prep_Area Weigh Weigh this compound Powder Prep_Area->Weigh Prep_Solution Prepare Solution Weigh->Prep_Solution Conduct_Exp Conduct Experiment Prep_Solution->Conduct_Exp Record Record Data Conduct_Exp->Record Decon Decontaminate Glassware & Surfaces Record->Decon Segregate Segregate Waste Decon->Segregate Dispose Dispose of Hazardous Waste Segregate->Dispose Doff_PPE Doff PPE Dispose->Doff_PPE Wash Wash Hands Doff_PPE->Wash

Caption: Workflow for the safe handling of this compound.

This compound Mechanism of Action: TYK2 Signaling Pathway

This compound is an inhibitor of Tyrosine Kinase 2 (TYK2), an intracellular enzyme that plays a crucial role in immune signaling pathways.[4][5] TYK2 is associated with the receptors for cytokines such as IL-12, IL-23, and Type I interferons.[6][7] Upon cytokine binding, TYK2 is activated and, in turn, activates Signal Transducer and Activator of Transcription (STAT) proteins.[4] These activated STATs then move to the nucleus to regulate the expression of genes involved in inflammation and immune responses.[8] By inhibiting TYK2, this compound blocks this signaling cascade, leading to its anti-inflammatory effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, IFN) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 activates JAK JAK Receptor->JAK activates STAT STAT TYK2->STAT phosphorylates JAK->STAT phosphorylates STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer dimerizes This compound This compound This compound->TYK2 inhibits Gene Gene Transcription STAT_dimer->Gene regulates

Caption: Inhibition of the TYK2/STAT signaling pathway by this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.